molecular formula C18H23NO B11849303 (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

Cat. No.: B11849303
M. Wt: 269.4 g/mol
InChI Key: ZNTUDOOZDLMYAG-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one (CAS: 36970-33-9) is a synthetic quinolin-4-one derivative characterized by a 2-methyl group and a (E)-configured non-1-en-1-yl chain at the 3-position of the quinoline scaffold . This specific structural motif, featuring an unsaturated aliphatic chain, distinguishes it from saturated or aromatic-substituted analogues and is known to influence the compound's lipophilicity and potential for membrane interactions . Quinolin-4-one derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . This compound is of significant interest in pharmacological research, particularly in oncology. Quinoline derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-468, with some compounds exhibiting activity in the low micromolar range . The biological activity is often linked to mechanisms such as interference with mitochondrial function or modulation of specific enzymatic pathways . Furthermore, the structural framework of this compound serves as a critical precursor for synthesizing more complex quinoline-based alkaloids, like Graveoline and Dubamine, which are themselves investigated for antitumor and antimicrobial properties . The value of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one extends to infectious disease research. Related quinolin-4-one compounds have shown promising activity against bacterial pathogens such as Staphylococcus aureus and Escherichia coli , as well as against the malaria parasite Plasmodium falciparum . Its structure provides an excellent template for Structure-Activity Relationship (SAR) studies, where modifications at various positions on the quinoline core can profoundly influence its pharmacological profile and potency . Researchers can utilize this compound to explore the effects of the unsaturated alkyl chain on target engagement, cellular permeability, and overall bioactivity. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-[(E)-non-1-enyl]-1H-quinolin-4-one

InChI

InChI=1S/C18H23NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h8-14H,2-7H2,1H3,(H,19,20)/b11-8+

InChI Key

ZNTUDOOZDLMYAG-DHZHZOJOSA-N

Isomeric SMILES

CCCCCCC/C=C/C1=CC(=O)C2=CC=CC=C2N1

Canonical SMILES

CCCCCCCC=CC1=CC(=O)C2=CC=CC=C2N1

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Biological Activity of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Investigating a Novel Quorum Sensing Modulator

Abstract: Pseudomonas aeruginosa represents a significant threat in clinical settings, largely due to its sophisticated cell-to-cell communication network, known as quorum sensing (QS), which orchestrates virulence and biofilm formation. The 2-alkyl-4-quinolone (AQ) signaling system is a cornerstone of this network. This guide focuses on (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one , a structural analogue of the native P. aeruginosa signal 2-heptyl-4-quinolone (HHQ). While direct studies on this specific compound are nascent, its molecular architecture strongly suggests it functions as a modulator of the Pseudomonas Quinolone Signal (PQS) pathway. We provide a comprehensive framework for researchers and drug developers to investigate its biological activity, detailing hypothesized mechanisms and a suite of validated experimental protocols to assess its potential as an anti-virulence agent. This document serves as a technical blueprint for characterizing the compound's impact on bacterial growth, biofilm formation, and the intricate QS gene regulatory network.

Introduction: Targeting a Master Regulator of Pathogenesis

Pseudomonas aeruginosa is an opportunistic pathogen responsible for a wide array of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] A primary driver of its pathogenic success is its ability to coordinate collective behaviors through quorum sensing (QS), a process of bacterial cell-to-cell communication that responds to population density.[3][4] This intricate communication network regulates the expression of numerous virulence factors and is pivotal for the development of antibiotic-tolerant biofilms.[1][3]

P. aeruginosa employs at least four interconnected QS systems: las, rhl, pqs, and iqs.[1][3] The las and rhl systems utilize N-acylhomoserine lactone (AHL) signal molecules, while the pqs system, a key focus of modern anti-virulence strategies, uses 2-alkyl-4-quinolones (AQs).[5][6]

The most studied AQs are 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4(1H)-quinolone, known as the Pseudomonas Quinolone Signal (PQS).[5][7] These molecules are synthesized by enzymes encoded in the pqsABCDE operon and activate the transcriptional regulator PqsR (also known as MvfR), which in turn controls genes responsible for virulence factor production and biofilm maturation.[5][6][8]

The compound of interest, (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one , is a synthetic quinolone that bears a striking structural resemblance to the native HHQ molecule, featuring a quinolinone core but with a nine-carbon unsaturated alkyl side chain. This similarity positions it as a prime candidate for interacting with the PQS signaling pathway, potentially acting as either an agonist (activator) or an antagonist (inhibitor) of the PqsR receptor. Investigating such synthetic analogues provides a powerful strategy to dissect QS pathways and develop novel therapeutics that disarm the pathogen rather than kill it, thereby potentially reducing the selective pressure for resistance.

Hypothesized Mechanism of Action: Intercepting the Quinolone Signal

The biological activity of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one is hypothesized to stem from its ability to interfere with the pqs quorum sensing system. The core of this system is the interaction between AQ signal molecules and the LysR-type transcriptional regulator, PqsR.

The PQS Signaling Cascade:

  • Biosynthesis: The pqsA-E operon directs the synthesis of various AQs, with PqsA initiating the process by converting anthranilic acid to anthraniloyl-CoA.[5] HHQ is a key intermediate in this pathway.

  • Conversion: The monooxygenase PqsH converts HHQ to the more potent PQS molecule.[6]

  • Receptor Binding: Both HHQ and PQS bind to and activate the PqsR receptor.[6][8]

  • Transcriptional Regulation: The activated PqsR-ligand complex binds to the promoter region of the pqsA-E operon, creating a positive feedback loop that amplifies AQ production.[6] Furthermore, PqsR directly or indirectly regulates a wide array of virulence genes.[5]

  • Network Integration: The pqs system is hierarchically integrated with the las and rhl systems. The las system positively regulates pqsR expression, and the PQS system, in turn, modulates the rhl system, controlling the production of rhamnolipids, pyocyanin, and elastase.[4]

Given its structure, (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one could function as a competitive ligand for the PqsR receptor. If it binds to PqsR but fails to induce the conformational change required for transcriptional activation, it will act as an antagonist , effectively blocking the QS pathway. Conversely, if it binds and activates PqsR, it will act as an agonist . The presence of the unsaturated bond in the nonenyl side chain is a key structural variant that may influence binding affinity and subsequent activity compared to the saturated heptyl chain of HHQ.[9][10]

QS_Network cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasR LasR LasI LasI LasR->LasI RhlR RhlR LasR->RhlR PqsR PqsR LasR->PqsR pqsA_E pqsA-E Operon LasR->pqsA_E AHL_las 3-oxo-C12-HSL LasI->AHL_las synthesizes AHL_las->LasR activates RhlI RhlI RhlR->RhlI Virulence Virulence Factors (Elastase, Pyocyanin, Biofilm) RhlR->Virulence AHL_rhl C4-HSL RhlI->AHL_rhl synthesizes AHL_rhl->RhlR activates PqsR->RhlR PqsR->pqsA_E HHQ HHQ / PQS pqsA_E->HHQ synthesizes HHQ->PqsR activates Compound (E)-2-(Non-1-en-1-yl) quinolin-4(1H)-one Compound->PqsR inhibits or activates?

Caption: The interconnected quorum sensing network of P. aeruginosa.

Experimental Validation Framework

A multi-pronged approach is required to fully characterize the biological activity of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one. The following protocols provide a logical workflow, from broad phenotypic effects to specific molecular targets.

Part 1: Foundational Activity Assessment

The first step is to determine if the compound exhibits direct antimicrobial activity. This distinguishes a potential QS inhibitor (which should have minimal effect on growth) from a conventional antibiotic.

Protocol 1: Minimum Inhibitory & Bactericidal Concentration (MIC/MBC) Assay [11][12]

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Grow an overnight culture of P. aeruginosa (e.g., strain PAO1) in Mueller-Hinton Broth (MHB).[12]

    • Adjust the culture to a 0.5 McFarland standard and then dilute to a final inoculum density of approximately 5 x 10^5 CFU/mL in MHB.[12][13]

  • Microdilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. Typical concentration ranges to test are from 256 µg/mL down to 0.5 µg/mL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation & Incubation:

    • Add the standardized bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12][13]

  • MBC Determination:

    • Take a 10 µL aliquot from each well that shows no visible growth (at and above the MIC).

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plate at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

CompoundStrainMIC (µg/mL)MBC (µg/mL)Interpretation
(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-onePAO1>128>128No significant bactericidal/static activity
Ciprofloxacin (Control)PAO10.250.5Potent bactericidal activity
Caption: Table for summarizing hypothetical MIC and MBC results.
Part 2: Anti-Biofilm Activity Assessment

Biofilm formation is a key QS-regulated phenotype.[3] The crystal violet assay is a standard, high-throughput method to quantify the effect of a compound on biofilm biomass.[14][15]

Biofilm_Workflow A 1. Prepare Inoculum & Compound Dilutions in 96-well plate B 2. Incubate Statically (24h at 37°C) A->B C 3. Discard Planktonic Cells & Wash wells with PBS B->C D 4. Stain Biofilm with 0.1% Crystal Violet (15 min) C->D E 5. Wash Excess Stain & Air Dry Plate D->E F 6. Solubilize Stain with 30% Acetic Acid E->F G 7. Read Absorbance at 570 nm F->G

Caption: Workflow for the Crystal Violet Biofilm Assay.

Protocol 2: Crystal Violet Biofilm Inhibition Assay [14][16][17]

  • Preparation:

    • Grow a P. aeruginosa PAO1 culture overnight in a rich medium like LB broth.

    • Dilute the overnight culture 1:100 into fresh M63 minimal medium (or another appropriate biofilm-promoting medium).[14][15]

    • Prepare serial dilutions of the test compound in the same medium in a 96-well flat-bottomed microtiter plate.

  • Inoculation & Incubation:

    • Add 100 µL of the diluted culture to each well containing the compound dilutions.

    • Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.

  • Washing:

    • Carefully discard the planktonic culture from the wells.

    • Gently wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[14]

    • Discard the stain and wash the plate thoroughly with water until the runoff is clear.

  • Quantification:

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Transfer 125 µL of the solubilized stain to a new flat-bottomed plate.

    • Measure the absorbance at 570 nm using a microplate reader.[15] Biofilm inhibition is calculated relative to the untreated control.

Compound Concentration (µg/mL)Absorbance (OD 570nm) (Mean ± SD)% Biofilm Inhibition
0 (Control)1.25 ± 0.080%
160.95 ± 0.0624%
320.51 ± 0.0559%
640.22 ± 0.0382%
Caption: Example data table for biofilm inhibition results.
Part 3: Quorum Sensing Inhibition Analysis

To directly measure the impact on QS pathways, reporter strains are invaluable. These strains contain a fusion of a QS-regulated promoter (e.g., lasB or rhlA) to a reporter gene like gfp (Green Fluorescent Protein). A reduction in fluorescence indicates inhibition of the upstream regulatory system.[18][19][20]

Protocol 3: GFP-Based Reporter Strain Assay [19][20][21]

  • Strain & Culture Preparation:

    • Use P. aeruginosa reporter strains such as PAO1 lasB-gfp and PAO1 rhlA-gfp.

    • Grow overnight cultures of the reporter strains in LB medium supplemented with the appropriate antibiotic for plasmid maintenance.

  • Assay Setup:

    • In a 96-well, black, clear-bottom plate, prepare serial dilutions of the test compound in LB medium.

    • Dilute the overnight cultures to an OD600 of ~0.02 and add to the wells.

  • Incubation & Measurement:

    • Incubate the plate at 37°C with shaking.

    • At regular intervals (e.g., every hour for 12 hours), measure both the optical density at 600 nm (for growth) and the GFP fluorescence (Excitation ~485 nm, Emission ~520 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the fluorescence signal to cell density by calculating the Relative Fluorescence Unit (RFU/OD600).

    • Compare the normalized fluorescence of treated samples to the untreated control to determine the percentage of QS inhibition.

Compound Concentration (µg/mL)Normalized Fluorescence (RFU/OD600) (Mean ± SD)% Inhibition (lasB promoter)
0 (Control)8500 ± 4500%
324100 ± 32051.8%
641850 ± 21078.2%
Caption: Example data table for a lasB-gfp reporter assay.
Part 4: Target Gene Expression Profiling

Quantitative Real-Time PCR (qRT-PCR) provides a direct measure of the compound's effect on the transcription of key QS and virulence genes.[22][23] This allows for precise confirmation of the molecular target.

qRTPCR_Workflow A 1. Culture P. aeruginosa with/without compound B 2. Isolate Total RNA A->B C 3. Synthesize cDNA (Reverse Transcription) B->C D 4. Perform qPCR with primers for target & housekeeping genes C->D E 5. Analyze Data (ΔΔCt Method) D->E F 6. Determine Relative Fold Change in Gene Expression E->F

Caption: Workflow for qRT-PCR Gene Expression Analysis.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) [24]

  • Sample Preparation:

    • Grow P. aeruginosa PAO1 to mid-log phase (OD600 ~0.6) in LB broth.

    • Expose the cultures to the test compound at a sub-MIC concentration (e.g., 64 µg/mL) and an untreated control for a defined period (e.g., 4 hours).

  • RNA Extraction:

    • Harvest the bacterial cells and extract total RNA using a commercial kit with a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit and random primers.

  • qPCR:

    • Perform qPCR using a SYBR Green master mix and primers specific for the target genes (see table below) and a housekeeping gene (e.g., rpoD or 16S rRNA) for normalization.[23]

    • Run the reaction on a real-time PCR cycler.

  • Data Analysis:

    • Calculate the relative fold change in gene expression for the treated samples compared to the untreated control using the ΔΔCt method.

GeneFunctionExpected Result with PqsR Antagonist
pqsAFirst gene in PQS biosynthesis operonDown-regulation
pqsRThe PQS system transcriptional regulatorMinimal change or slight down-regulation
lasBEncodes elastase, regulated by LasR and PqsRDown-regulation
rhlAFirst gene in rhamnolipid biosynthesis operonDown-regulation
rpoDHousekeeping gene (control)No significant change
Caption: Key target genes for qRT-PCR analysis.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology to investigate the biological activity of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one against Pseudomonas aeruginosa. By progressing from broad phenotypic assays (MIC, biofilm) to specific molecular analyses (reporter strains, qRT-PCR), researchers can build a comprehensive profile of the compound's mechanism of action.

The data generated will clarify whether this molecule acts as a conventional antibiotic or, as hypothesized, a modulator of the PQS quorum sensing system. An ideal outcome for an anti-virulence candidate would be a high MIC (>128 µg/mL) coupled with potent, dose-dependent inhibition of biofilm formation and significant down-regulation of key QS-controlled genes like pqsA, lasB, and rhlA. Such a profile would establish (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one as a valuable lead compound for the development of novel therapies aimed at disarming P. aeruginosa, mitigating its pathogenicity, and potentially resensitizing it to existing antibiotics.

References

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  • Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms. (2023). Frontiers in Cellular and Infection Microbiology.
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  • 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa. (2011). Dartmouth Digital Commons.
  • A structure-function analysis of interspecies antagonism by the 2-heptyl-4-alkyl-quinolone signal molecule from Pseudomonas aeruginosa. (2019). Microbiology Society.
  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023). SpringerLink.
  • Dose response curves of lasB-gfp (a) and rhlA-gfp (b) monitor strains... (n.d.).
  • Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa. (2007). PubMed.
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Sources

C9:1 alkylquinolone metabolite structure and function

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on C9:1 Alkylquinolone Metabolites: Structure, Function, and Experimental Analysis

Introduction

C9:1 alkylquinolone (AQ) metabolites are a class of secondary metabolites produced by various bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. These molecules, which feature a quinolone core with a nine-carbon alkyl side chain containing one double bond, are crucial for bacterial communication, virulence, and interactions with host organisms. This guide offers a detailed technical exploration of the structure, biosynthesis, and diverse functions of C9:1 AQs, with a particular emphasis on their role as signaling molecules. It also provides robust experimental protocols for their study, aimed at researchers, scientists, and professionals in drug development.

Structure and Biosynthesis of C9:1 Alkylquinolones

The fundamental structure of C9:1 AQs is a 2-alkyl-4(1H)-quinolone. The defining feature is the C9 monounsaturated alkyl chain at the 2-position, with the location of the double bond varying to create different isomers with potentially distinct biological effects. One of the most studied C9:1 AQs is 2-nonenyl-4-quinolone.

The biosynthesis of these molecules in P. aeruginosa is governed by the pqs (Pseudomonas quinolone signal) operon (pqsABCDE) and the transcriptional regulator PqsR (also known as MvfR).[1][2] The process begins with anthranilic acid, which is converted through a series of enzymatic reactions involving PqsA, PqsD, PqsB, and PqsC to form the alkylquinolone scaffold.[3][4]

Experimental Protocol: Extraction and Purification of C9:1 AQs from P. aeruginosa Culture

Rationale: This protocol details a reliable method for extracting and purifying C9:1 AQs from bacterial cultures. Ethyl acetate is used for extraction due to its optimal polarity for separating AQs from the aqueous medium.[5][6] Solid-phase extraction (SPE) is then employed to remove impurities and concentrate the AQs.[7]

Step-by-Step Methodology:

  • Culture Growth: Cultivate P. aeruginosa (e.g., strain PA14) in a suitable medium like Luria-Bertani (LB) broth until it reaches the stationary phase, when AQ production is typically at its peak.

  • Solvent Extraction:

    • Acidify the cell-free supernatant to approximately pH 3.0 using hydrochloric acid to enhance the solubility of AQs in the organic solvent.

    • Perform a liquid-liquid extraction three times with an equal volume of ethyl acetate to ensure thorough extraction.[5]

    • Combine the organic layers and dry them using anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure with a rotary evaporator.

  • Solid-Phase Extraction (SPE):

    • Prepare a C18 SPE cartridge by conditioning it with methanol and then acidified water (pH 3.0).

    • Dissolve the dried extract in a small amount of methanol, dilute it with acidified water, and load it onto the cartridge.

    • Wash the cartridge with a low-methanol solution to eliminate polar impurities.

    • Elute the AQs using a gradient of increasing methanol concentrations.

  • Fraction Analysis: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions that contain the C9:1 AQs.[5]

The Diverse Functions of C9:1 Alkylquinolones

While structurally similar to the well-known quorum-sensing molecule PQS, C9:1 AQs have a unique and expanding range of biological functions.

Quorum Sensing and Virulence

Certain AQs are key to quorum sensing. The PqsR receptor is central to this system, and when specific AQs like 2-heptyl-4-quinolone (HHQ) bind to it, it activates the pqsABCDE operon, leading to the production of PQS and other virulence factors.[1][2] C9:1 AQs can also influence this system.[1]

Antimicrobial Properties

C9:1 AQs exhibit antimicrobial activity against other bacteria and fungi, giving the producing organism a competitive edge in mixed microbial environments.[8] This is thought to occur through the disruption of cell membranes and inhibition of metabolic processes.

Host-Pathogen Interactions

C9:1 AQs play a significant role in modulating the host immune response.[9][10][11] They can interact with host cell membranes and signaling pathways, leading to either pro-inflammatory or anti-inflammatory effects.[9][11] Some AQs have also been shown to induce apoptosis in immune cells.

Signaling Pathway of PqsR Activation

PqsR_Activation_Pathway cluster_environment Extracellular & Periplasmic Space cluster_cytoplasm Bacterial Cytoplasm AQs HHQ / C9:1 AQs PqsR_inactive Inactive PqsR Dimer AQs->PqsR_inactive Binds to Ligand-Binding Domain PqsR_active Active PqsR-AQ Complex PqsR_inactive->PqsR_active Conformational Change pqsA_promoter pqsA Promoter PqsR_active->pqsA_promoter Binds DNA pqs_operon_transcription pqsABCDE Transcription pqsA_promoter->pqs_operon_transcription Initiates virulence_gene_expression Virulence Factor Expression pqs_operon_transcription->virulence_gene_expression Leads to

Caption: Activation of the PqsR transcriptional regulator by alkylquinolones.

Experimental Protocol: Assessing Immunomodulatory Effects on Macrophages

Rationale: This protocol outlines a method to evaluate the impact of purified C9:1 AQ on macrophage viability and cytokine production. Macrophages are crucial innate immune cells, and their response to bacterial metabolites is vital in infection outcomes. A cell viability assay (MTT) and an immunoassay (ELISA) are used to quantify cytotoxic and immunomodulatory effects.

Step-by-Step Methodology:

  • Cell Culture: Grow a macrophage cell line (e.g., RAW 264.7) in a suitable medium (e.g., DMEM with 10% FBS) until it reaches 80-90% confluency.

  • Cell Treatment:

    • Plate the macrophages in 96-well plates at a density of 1 x 10^5 cells per well.

    • Treat the cells with various concentrations of the purified C9:1 AQ (e.g., 1-100 µM) for a set period (e.g., 24 hours), including a vehicle control.

  • MTT Assay for Cell Viability:

    • After treatment, add MTT solution to each well and incubate for 4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • ELISA for Cytokine Production:

    • Collect the cell culture supernatants.

    • Perform an ELISA for a pro-inflammatory cytokine (e.g., TNF-α) and an anti-inflammatory cytokine (e.g., IL-10) following the manufacturer's instructions.

    • Calculate cytokine concentrations based on a standard curve.

Analytical Techniques for C9:1 Alkylquinolone Characterization

The precise identification and quantification of C9:1 AQs require advanced analytical methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or fluorescence detector is commonly used for separating and quantifying AQs. A reverse-phase C18 column with a gradient of acetonitrile and water is typically employed.[5]

  • Mass Spectrometry (MS): Mass spectrometry, especially when combined with liquid chromatography (LC-MS), is essential for the structural analysis of C9:1 AQs.[12][13] High-resolution mass spectrometry (HRMS) provides exact mass measurements, which helps determine the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecules, revealing structural details of the alkyl side chain and quinolone core.[12][13]

Workflow for LC-MS/MS Analysis of C9:1 AQs

LCMS_Analysis_Workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis Culture_Extraction Extraction from Bacterial Culture SPE_Cleanup Solid-Phase Extraction Cleanup Culture_Extraction->SPE_Cleanup LC_Separation HPLC Separation (C18 Reverse-Phase) SPE_Cleanup->LC_Separation ESI_MS Electrospray Ionization MS (Full Scan) LC_Separation->ESI_MS Eluent MSMS_Fragmentation Tandem MS (MS/MS) (Fragmentation Analysis) ESI_MS->MSMS_Fragmentation Precursor Ion Selection Data_Processing Data Analysis (Quantification & Identification) MSMS_Fragmentation->Data_Processing

Caption: Standard workflow for C9:1 AQ analysis via LC-MS/MS.

Data Presentation: Hypothetical AQ Production Analysis
Bacterial StrainC9:1 AQ (µg/mL)PQS (µg/mL)
Wild-Type P. aeruginosa6.5 ± 0.914.2 ± 1.5
ΔpqsA MutantNot DetectedNot Detected
ΔpqsR MutantNot DetectedNot Detected

Future Directions and Therapeutic Implications

The varied biological activities of C9:1 AQs make them and their biosynthetic pathway promising targets for new therapies.

  • Anti-virulence Therapies: Inhibiting AQ biosynthesis or blocking their interaction with PqsR could be an effective anti-virulence strategy against P. aeruginosa infections.[14]

  • New Antimicrobials: The antimicrobial properties of C9:1 AQs could be leveraged to develop new antibiotics, especially against multidrug-resistant bacteria.[8]

  • Immunomodulatory Drugs: A better understanding of how C9:1 AQs modulate the host immune system could lead to the development of new immunomodulatory treatments.[9]

Conclusion

C9:1 alkylquinolone metabolites are key signaling molecules that play a vital role in the biology of P. aeruginosa and its interactions with the host. The experimental and analytical methods described in this guide offer a strong foundation for researchers to further investigate the functions of these molecules and explore their therapeutic potential. Continued research into the structure-activity relationships and molecular targets of C9:1 AQs will likely lead to new strategies for combating infectious diseases.

Sources

Advanced Technical Guide: Biosynthesis of 2-Alkenyl-4-Quinolones via the pqsABCDE Operon

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pqsABCDE operon in Pseudomonas aeruginosa is the biosynthetic engine for a diverse class of quorum-sensing (QS) molecules known as 2-alkyl-4-quinolones (AQs). While 2-heptyl-4-quinolone (HHQ) and its hydroxylated congener PQS are the most characterized, the system is capable of synthesizing 2-alkenyl-4-quinolones —analogues with unsaturated side chains—through the substrate promiscuity of the PqsBC synthase complex.

This guide deconstructs the molecular mechanisms of the pqs pathway, clarifying the distinct catalytic roles of PqsA, D, E, and the PqsBC heterodimer. It addresses the "PqsE enigma" (enzymatic vs. regulatory function) and provides validated protocols for the extraction and mass-spectrometric quantification of these metabolites.

Molecular Mechanism: The pqs Biosynthetic Pathway[1][2]

The biosynthesis of 2-alkenyl-4-quinolones is a head-to-head condensation of anthranilate and a fatty acid derivative.[1][2] The saturation state of the quinolone side chain (alkyl vs. alkenyl) is determined during the final condensation step, governed by the fatty acid pool available to the PqsBC enzyme complex.

Step 1: Anthranilate Activation (PqsA)

Enzyme: PqsA (Anthranilate-CoA ligase) Mechanism: PqsA activates anthranilic acid (a tryptophan metabolite) into anthraniloyl-CoA .[3][4][5][6] This is an ATP-dependent reaction that commits anthranilate to the AQ pathway, preventing its degradation via the TCA cycle.

  • Critical Insight: PqsA is the gatekeeper. Deletion of pqsA abolishes all AQ production, making it a primary target for anti-virulence drug design.

Step 2: Formation of the Scaffold (PqsD)

Enzyme: PqsD (3-oxoacyl-ACP synthase III homolog) Mechanism: PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA-CoA) .[3][4][7]

  • Reaction Type: Decarboxylative Claisen condensation.

  • Stability Note: The product, 2-ABA-CoA, is thermodynamically unstable and prone to spontaneous cyclization into 2,4-dihydroxyquinoline (DHQ), a dead-end byproduct if not rapidly processed.

Step 3: The Thioesterase Checkpoint (PqsE)

Enzyme: PqsE (Thioesterase / Regulatory Protein) Mechanism: PqsE hydrolyzes the thioester bond of 2-ABA-CoA to release 2-aminobenzoylacetate (2-ABA) .[3][4][5][8][9]

  • The "Enigma": While PqsE acts as a thioesterase in vitro, it is not strictly essential for AQ biosynthesis because the housekeeping thioesterase TesB can compensate for its absence.[9] However, PqsE is critical for the regulation of downstream virulence factors (e.g., pyocyanin) via interaction with the RhlR quorum-sensing regulator.[10][11]

  • Consensus: PqsE functions as a "pathway chaperone" to funnel 2-ABA-CoA toward AQ synthesis rather than DHQ formation, while simultaneously acting as a co-activator for RhlR.

Step 4: Chain Assembly and Alkenyl Specificity (PqsBC)

Enzyme: PqsBC (Heterodimeric condensing enzyme) Mechanism: This complex catalyzes the final condensation of 2-ABA with an acyl-CoA donor to form the 2-alkyl- or 2-alkenyl-4-quinolone core.

  • PqsB: Stabilizes the active PqsC subunit; lacks catalytic residues.

  • PqsC: The catalytic subunit. It accepts 2-ABA and an acyl-CoA.[3][1][4][5][7][8][12]

  • Origin of Alkenyl Variants: PqsC is promiscuous regarding the acyl-CoA chain length and saturation.

    • Saturated (Alkyl): Uses Octanoyl-CoA

      
       HHQ (2-heptyl-4-quinolone).[1][4][7][13]
      
    • Unsaturated (Alkenyl): Uses unsaturated acyl-CoAs (e.g., dodecenoyl-CoA or tetradecenoyl-CoA) from the fatty acid metabolic pool. This results in congeners like 2-nonenyl-4-quinolone .[14]

Pathway Visualization

The following diagram illustrates the flow from anthranilate to the diverse AQ pool, highlighting the regulatory feedback loop involving PqsR (MvfR).

Biosynthesis Anthranilate Anthranilate AnthCoA Anthraniloyl-CoA Anthranilate->AnthCoA ATP, CoA ABA_CoA 2-ABA-CoA (Unstable Thioester) AnthCoA->ABA_CoA + Malonyl-CoA PqsA PqsA (Ligase) AnthCoA->PqsA ABA 2-ABA (2-Aminobenzoylacetate) ABA_CoA->ABA Hydrolysis DHQ DHQ (Dead-end Byproduct) ABA_CoA->DHQ Spontaneous Cyclization PqsD PqsD (Synthase) ABA_CoA->PqsD HHQ HHQ / 2-Alkenyl-4-Quinolones ABA->HHQ Condensation HQNO HQNO (N-oxide) ABA->HQNO N-oxidation Branch PqsE PqsE (Thioesterase) ABA->PqsE AcylCoA Acyl-CoA Pool (Saturated & Unsaturated) AcylCoA->HHQ Substrate Input PQS PQS (3-OH-4-Quinolone) HHQ->PQS Hydroxylation (Aerobic) PqsBC PqsBC (Condensing Complex) HHQ->PqsBC PqsH PqsH (Monooxygenase) PQS->PqsH PqsL PqsL (Monooxygenase) HQNO->PqsL

Caption: Flux of anthranilate through the pqsABCDE pathway. PqsBC integrates the fatty acid pool to generate alkyl/alkenyl diversity.

Experimental Protocols

Extraction of 2-Alkyl/Alkenyl-4-Quinolones

Principle: AQs are hydrophobic and amphiphilic. Acidification protonates the carboxyl and amine groups of intermediates, improving partitioning into organic solvents.

Reagents:

  • Glacial Acetic Acid[3]

  • Ethyl Acetate (LC-MS Grade)

  • Internal Standard: Deuterated PQS (PQS-d4) or HHQ-d4.

Workflow:

  • Culture Prep: Grow P. aeruginosa in LB or minimal medium to early stationary phase (OD600 ~ 2.0–3.0).

  • Clarification: Centrifuge 1 mL of culture at 13,000 x g for 5 mins. Transfer supernatant to a glass vial.

  • Internal Standard: Add 10 µL of 10 µM PQS-d4 to the supernatant.

  • Extraction:

    • Add 1 mL of acidified ethyl acetate (0.1% glacial acetic acid in EtOAc).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 5 mins to separate phases.

  • Recovery: Transfer the top organic layer to a fresh vial. Repeat extraction once.

  • Drying: Evaporate the combined organic phase under nitrogen gas or in a SpeedVac.

  • Reconstitution: Dissolve residue in 100 µL Methanol/Acetonitrile (1:1 v/v).

LC-MS/MS Quantification

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or chemically equivalent). Mode: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).

Chromatography:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[15]

  • Gradient: 10% B to 99% B over 10 minutes.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
HHQ (2-heptyl-4Q)244.1159.130Quantifier
PQS (3-OH-HHQ)260.1175.125Quantifier
HQNO (N-oxide)260.1159.120Distinguish from PQS
2-Nonenyl-4Q 270.2159.130Alkenyl Target
NHQ (2-nonyl-4Q)272.2159.130Saturated Control

Note: The product ion m/z 159.1 corresponds to the quinolone core fragment, conserved across alkyl and alkenyl variants.

Regulatory & Therapeutic Implications

The PqsR Feedback Loop

The pqsABCDE operon is auto-induced.[3] The product PQS binds to the LysR-type transcriptional regulator PqsR (MvfR) .[3] The PqsR-PQS complex binds to the promoter region of pqsA (


), triggering high-level expression of the operon.
  • Therapeutic Strategy: PqsR antagonists (e.g., benzamide-benzimidazole derivatives) prevent this binding, silencing the operon and reducing virulence without killing the bacteria (anti-virulence therapy).

PqsE: The Dual-Function Target

PqsE is unique because its regulatory function (activation of RhlR-controlled genes like lecAB and phz) is structurally separable from its thioesterase activity. Drug development efforts must distinguish between inhibiting the enzymatic pathway (AQ production) and disrupting the PqsE-RhlR protein-protein interaction.

References

  • Dulcey, C. E., et al. (2013). "The End of an Old Hypothesis: The Pseudomonas Signaling Molecules 4-Hydroxy-2-Alkylquinolines Derive from Fatty Acids, Not 3-Ketofatty Acids." Chemistry & Biology. Link

  • Drees, S. L., et al. (2016). "PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: Crystal Structure, Inhibition, and Reaction Mechanism." Journal of Biological Chemistry. Link

  • Witzgall, F., et al. (2018). "The Alkylquinolone Repertoire of Pseudomonas aeruginosa is Linked to Structural Flexibility of the FabH-like PQS Biosynthesis Enzyme PqsBC." ChemBioChem. Link

  • Farrow, J. M., et al. (2015). "PqsE of Pseudomonas aeruginosa Acts as Pathway-Specific Thioesterase in the Biosynthesis of Alkylquinolone Signaling Molecules."[8] Journal of Bacteriology. Link

  • Lépine, F., et al. (2004). "Structure of the Pseudomonas aeruginosa signaling molecule PQS and its biosynthetic precursors." Journal of Natural Products. Link

Sources

Technical Comparative Analysis: HHQ vs. (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing HHQ (2-heptyl-4-hydroxyquinoline) , the primary precursor to the Pseudomonas Quinolone Signal (PQS), with (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one (hereafter referred to as


-NHQ  for brevity), a structural analog used to probe the steric and electronic requirements of the PqsR (MvfR) receptor.

Executive Summary

In the study of Pseudomonas aeruginosa quorum sensing (QS), the pqs system relies on 2-alkyl-4-quinolones (AQs).[1] HHQ is the native, saturated C7 intermediate that functions as a weak autoinducer and the direct biosynthetic precursor to PQS.

In contrast,


-NHQ  is a C9-alkenyl analog characterized by an extended alkyl chain (nonyl vs. heptyl) and, crucially, a trans-double bond at the C1' position. This unsaturation conjugates the side chain with the quinolone core, creating a rigid, planar "styryl-like" motif. This molecule serves as a critical Structure-Activity Relationship (SAR) probe to map the hydrophobic "tunnel" of the PqsR ligand-binding domain (LBD), testing the receptor's tolerance for chain length and conformational rigidity.

Physicochemical & Structural Divergence

The fundamental differences lie in the alkyl side chain's topology and electronic conjugation.

Comparative Properties Table
FeatureHHQ (Native Ligand)

-NHQ
(SAR Probe)
IUPAC Name 2-heptylquinolin-4(1H)-one(E)-2-(non-1-en-1-yl)quinolin-4(1H)-one
Formula


Chain Length 7 Carbons (Heptyl)9 Carbons (Nonenyl)
Saturation Fully Saturated (

)

-Unsaturated (

at C1'-C2')
Conformation Flexible; free rotation at C2-C1'Rigid/Planar at C2-C1'; restricted rotation
Electronic State Isolated Quinolone SystemExtended Conjugation (Quinolone + Alkene)
Lipophilicity (cLogP) ~4.5 (High)~5.2 (Very High)
PqsR Binding Mode Fits "Pocket A" efficientlySteric strain in "Pocket A" due to rigidity/length
Structural Impact Analysis[2][3]
  • Conjugation & Planarity:

    • HHQ: The C2-heptyl bond is a single

      
      -bond, allowing the chain to rotate out of the quinolone plane. This flexibility is essential for the chain to navigate the L-shaped hydrophobic pocket of PqsR.
      
    • 
      -NHQ:  The (E)-double bond locks the first two carbons of the chain into coplanarity with the quinolone ring. This increases the molecule's effective "width" and prevents the "kinking" often required to fit into the deep hydrophobic cleft of the receptor.
      
  • Chain Length Sensitivity:

    • PqsR is highly sensitive to chain length.[2] Data indicates that agonist activity peaks at C7 (HHQ/PQS). Extending to C9 (saturated NHQ) significantly reduces potency.

    • The

      
      -NHQ  analog combines the penalty of excessive length (C9) with the penalty of rigidity, typically making it a poor agonist or a competitive antagonist, depending on the specific assay conditions.
      

Biological Mechanism & Signaling Pathways[1][4]

The PqsR Activation Logic

The PqsR protein (MvfR) contains a Ligand Binding Domain (LBD) with two sub-pockets:

  • Pocket A: A large hydrophobic tunnel that accepts the alkyl chain.

  • Pocket B: A smaller pocket that accommodates the quinolone headgroup.

Pathway Visualization (DOT)

The following diagram illustrates the divergence in biological activity between the native HHQ and the synthetic probe.

PqsR_Signaling Anthranilate Anthranilate PqsABCDE PqsABCDE Enzymes Anthranilate->PqsABCDE HHQ HHQ (Native C7) PqsABCDE->HHQ Biosynthesis PqsH PqsH (Monooxygenase) HHQ->PqsH PqsR_Inactive PqsR (Inactive) HHQ->PqsR_Inactive Binds (Moderate Agonist) PQS PQS (3-OH-HHQ) PqsH->PQS Hydroxylation PQS->PqsR_Inactive Binds (Strong Agonist) Target2 (E)-2-(Non-1-en-1-yl)-Q (Synthetic C9 Probe) Target2->PqsR_Inactive Binds (Steric Clash) Potential Antagonism PqsR_Active PqsR (Active Complex) PqsR_Inactive->PqsR_Active Conformational Change Virulence Virulence Factors (Pyocyanin, Elastase) PqsR_Active->Virulence Transcription Activation

Caption: Differential activation of PqsR. HHQ acts as a precursor and moderate agonist. The C9-unsaturated probe (Red) challenges the binding pocket, often failing to induce the active conformation.

Mechanistic Insight: The "Switch"

Research suggests that the native ligand (HHQ) induces a "closed" conformation of PqsR that binds DNA. The C9-unsaturated analog, due to the rigid alkene tail, likely prevents the "lid" of the LBD from closing completely. This results in reduced efficacy (


)  compared to HHQ, making it a valuable tool for studying partial agonism  or competitive inhibition .

Experimental Protocols

To experimentally validate the differences between these molecules, one must employ a PqsR Reporter Assay . This self-validating system quantifies the ability of a ligand to induce the pqsA promoter.

Protocol: pqsA::lux Bioluminescence Reporter Assay

Objective: Compare the


 and 

of HHQ and

-NHQ.

Materials:

  • Reporter Strain: P. aeruginosa PAO1

    
     (cannot produce AQs) containing plasmid ctx1::pqsA-lux.
    
  • Ligands: Synthetic HHQ and (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one (dissolved in DMSO).

  • Media: LB broth buffered with MOPS.

Workflow:

  • Inoculation: Grow the reporter strain overnight in LB + Antibiotics. Dilute 1:100 into fresh media.

  • Plate Setup: In a 96-well black-walled plate, add

    
     of diluted culture.
    
  • Induction: Add

    
     of ligand (HHQ or 
    
    
    
    -NHQ) to achieve final concentrations ranging from 10 nM to
    
    
    .
    • Control: DMSO only (Negative), PQS

      
       (Positive).
      
  • Incubation: Incubate at

    
     with shaking in a plate reader.
    
  • Data Acquisition: Measure Luminescence (RLU) and OD600 every 30 minutes for 12 hours.

  • Analysis:

    • Normalize data:

      
      .
      
    • Plot Dose-Response Curve (Log[Agonist] vs. Response).

    • Expected Result: HHQ will show a sigmoidal activation curve (

      
      ). 
      
      
      
      -NHQ will likely show a right-shifted curve (higher
      
      
      ) or a depressed plateau (lower
      
      
      ), confirming the penalty of the rigid C9 chain.

Synthesis & Verification Workflow

Since


-NHQ is not commercially standard, its synthesis confirms the structural identity.
Workflow Visualization (DOT)

Synthesis_Workflow Start Starting Material: 2-Methylquinolin-4(1H)-one Step1 Condensation (Acetic Anhydride/Reflux) Start->Step1 Reagent Reagent: Octanal (C8 Aldehyde) Reagent->Step1 Intermediate Intermediate: Styryl-type Adduct Step1->Intermediate Step2 Purification (Recrystallization/HPLC) Intermediate->Step2 Product Final Product: (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one Step2->Product Verification Verification: 1H-NMR (Olefinic protons) MS (m/z 270) Product->Verification

Caption: Synthesis of the unsaturated probe via condensation of activated methyl-quinolone with octanal.

Validation Checkpoints
  • NMR Signature: The (E)-isomer is confirmed by a large coupling constant (

    
    ) between the vinyl protons at C1' and C2'. HHQ lacks these signals.
    
  • UV-Vis:

    
    -NHQ will show a bathochromic shift (red shift) compared to HHQ due to the extended conjugation of the quinolone system with the alkenyl side chain.
    

References

  • Structure-Activity Analysis of the Pseudomonas Quinolone Signal Molecule. Source: PMC - NIH Context: Detailed SAR analysis of PQS analogs, discussing the impact of alkyl chain length (C7 vs C9) and unsaturation on biological activity.

  • Structure-functionality relationship and pharmacological profiles of Pseudomonas aeruginosa alkylquinolone quorum sensing modulators. Source: PubMed Context:[3] Defines the "switch" mechanism in PqsR where substituents determine agonist vs antagonist profiles.[4]

  • 2-Alkyl-4-quinolone interactions with PqsR. Source: ResearchGate Context: Crystal structure analysis of PqsR complexed with NHQ and related analogs, visualizing the hydrophobic pocket constraints.

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Source: MDPI Context: Overview of natural and synthetic alkylquinolones, including unsaturated variants and their role in interspecies communication.

Sources

A Comparative Analysis of the Secondary Metabolomes of Pseudomonas aeruginosa PAO1 and PA14: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pseudomonas aeruginosa is an opportunistic pathogen of significant clinical importance, notorious for its metabolic versatility and the production of a wide array of secondary metabolites that are crucial for its virulence, environmental adaptation, and pathogenicity. Among the numerous strains, PAO1 and PA14 have emerged as cornerstone models for research, representing moderately and hyper-virulent phenotypes, respectively. This in-depth technical guide provides a comprehensive comparative analysis of the secondary metabolomes of P. aeruginosa strains PAO1 and PA14. We will explore the genomic underpinnings of their metabolic differences, delve into the biosynthesis and regulation of major classes of secondary metabolites—including phenazines, pyoverdines, rhamnolipids, and quorum sensing molecules—and provide detailed, field-proven protocols for their extraction and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the secondary metabolism of this critical pathogen.

Introduction: The Significance of PAO1 and PA14 as Model Strains

Pseudomonas aeruginosa is a Gram-negative bacterium responsible for a wide range of opportunistic infections in humans, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] Its success as a pathogen is largely attributed to a sophisticated arsenal of virulence factors, many of which are secondary metabolites. These small molecules play critical roles in host-pathogen interactions, biofilm formation, and microbial competition.

The scientific community has largely adopted two strains as references for studying P. aeruginosa pathogenesis:

  • PAO1 : A wound isolate that has been extensively studied and was the first strain to have its genome fully sequenced. It is generally considered to be a moderately virulent strain and is a workhorse for genetic and physiological studies.[1][2]

  • PA14 : A clinical isolate from a burn patient, which exhibits a broader host range and is significantly more virulent than PAO1 in various infection models, including plants, insects, and mammals.[1][2]

While genetically similar, key differences in their genomes and regulatory networks lead to distinct phenotypic and virulence profiles, making their comparative analysis a powerful tool for understanding the molecular basis of P. aeruginosa pathogenicity.

Genomic Foundations of Metabolic Divergence

The genomes of PAO1 and PA14 are highly conserved, yet subtle and significant differences account for their distinct virulence phenotypes. The PA14 genome is slightly larger than that of PAO1 and notably contains two pathogenicity islands, PAPI-1 and PAPI-2, which are absent in PAO1 and encode for additional virulence factors.[1][2] However, the core biosynthetic gene clusters for the major classes of secondary metabolites are largely conserved between the two strains, suggesting that differences in their production are often due to variations in regulatory networks rather than the absence of the biosynthetic machinery itself.

A key differentiator lies in the expression of quorum sensing (QS) regulatory elements. For example, the PAO1 strain produces high levels of the QS anti-activator protein QslA, which dampens the expression of virulence factors. In contrast, QslA is minimally expressed in PA14, leading to a more rapid and robust activation of QS-dependent genes and a hyper-virulent phenotype.[1][3][4][5] This differential regulation is a prime example of how nuanced genetic variations can lead to profound differences in the secondary metabolomes of these two strains.

Major Classes of Secondary Metabolites: A Comparative Overview

Phenazines

Phenazines are redox-active pigments that contribute to the characteristic blue-green color of P. aeruginosa cultures. The most well-studied phenazine is pyocyanin , a potent virulence factor that generates reactive oxygen species, disrupts cellular respiration in host cells, and plays a role in biofilm formation. The biosynthesis of phenazines begins with chorismic acid, a precursor from the shikimate pathway, and proceeds through the enzymes encoded by the phz operons. Both PAO1 and PA14 possess two highly similar phz operons.

Under many standard laboratory conditions, the PA14 strain is a more prolific producer of pyocyanin than PAO1.[1] This is largely attributed to the aforementioned differences in QS regulation, as phenazine biosynthesis is under the control of the Las and Rhl systems. The lower levels of the QS inhibitor QslA in PA14 lead to higher expression of the phz operons and consequently, greater pyocyanin production.[4][5]

MetaboliteStrainTypical Production Range (µg/mL) in King's A Broth (72h)Key Regulatory Influence
PyocyaninPAO11 - 5High QslA expression
PyocyaninPA14> 10Low QslA expression

Note: Production levels are highly dependent on culture conditions such as media composition, aeration, and incubation time.

Experimental Protocol: Extraction and Quantification of Pyocyanin

This protocol is based on the differential solubility of pyocyanin in chloroform (at neutral/alkaline pH) and acidic water.

Causality Behind Experimental Choices:

  • Chloroform Extraction: Pyocyanin in its blue, uncharged state is hydrophobic and readily partitions into the organic solvent chloroform, separating it from the aqueous culture medium.

  • Acidification with HCl: The addition of hydrochloric acid protonates the pyocyanin molecule, rendering it positively charged and thus soluble in the aqueous phase. This step is crucial for separating pyocyanin from other chloroform-soluble compounds. The color change from blue to red is a visual indicator of this successful phase transfer.

  • Spectrophotometry at 520 nm: In its acidified, red form, pyocyanin has a distinct absorbance maximum at 520 nm, allowing for its accurate quantification.

Step-by-Step Methodology:

  • Culture Growth: Inoculate P. aeruginosa PAO1 or PA14 in King's A broth and incubate at 37°C with shaking (200 rpm) for 48-72 hours to allow for robust pigment production.

  • Cell Removal: Centrifuge the culture at 8,000 rpm for 15 minutes to pellet the bacterial cells. Carefully collect the cell-free supernatant.

  • Initial Extraction: Transfer a known volume (e.g., 5 mL) of the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously for 30 seconds to facilitate the transfer of the blue pyocyanin into the chloroform phase.

  • Phase Separation: Centrifuge at 8,000 rpm for 10 minutes to separate the aqueous and chloroform layers. The bottom chloroform layer should now be blue.

  • Acidification: Carefully transfer the blue chloroform layer to a fresh tube. Add 1 mL of 0.2 N HCl. Vortex until the top aqueous layer turns pink/red.

  • Quantification: Transfer the upper pink/red aqueous layer to a cuvette. Measure the absorbance at 520 nm (OD₅₂₀) using 0.2 N HCl as a blank.

  • Concentration Calculation: Calculate the concentration of pyocyanin (in µg/mL) using the following formula: Concentration (µg/mL) = OD₅₂₀ x 17.072 .[6]

Pyoverdines

Pyoverdines are fluorescent siderophores, high-affinity iron chelators that are essential for P. aeruginosa to acquire iron from the host environment, a critical step in establishing an infection. These complex molecules consist of a dihydroxyquinoline chromophore attached to a variable peptide chain. The biosynthesis of pyoverdines is carried out by a series of non-ribosomal peptide synthetases (NRPSs) encoded by the pvd gene cluster.

Both PAO1 and PA14 produce pyoverdine, and its production is tightly regulated by iron availability. While both strains are proficient producers, the absolute levels can vary depending on the specific culture conditions. Unlike pyocyanin, where a clear regulatory difference (QslA) leads to a consistent trend in production differences, the comparative production of pyoverdine between PAO1 and PA14 is more nuanced and highly dependent on the experimental setup, particularly the iron concentration in the medium.

Experimental Protocol: Quantification of Pyoverdine

This protocol leverages the intrinsic fluorescence of the pyoverdine chromophore for quantification.

Causality Behind Experimental Choices:

  • Iron-Depleted Media: Pyoverdine production is repressed in the presence of iron. Therefore, growing the bacteria in an iron-limited medium, such as succinate medium, is essential to induce high levels of pyoverdine synthesis for accurate measurement.

  • Fluorescence Measurement: The pyoverdine chromophore exhibits a characteristic fluorescence emission spectrum when excited with a specific wavelength of light. This property allows for highly sensitive and specific quantification.

Step-by-Step Methodology:

  • Culture Growth: Grow P. aeruginosa PAO1 or PA14 in an iron-depleted medium (e.g., succinate medium) at 37°C with shaking for 18-24 hours.

  • Cell Removal: Centrifuge the culture at high speed (e.g., 18,000 rpm) for 30 minutes to obtain a clear, cell-free supernatant.

  • Filtration: Filter sterilize the supernatant through a 0.22 µm filter to remove any remaining cellular debris.

  • Spectrophotometric Quantification:

    • Measure the absorbance of the supernatant at 400-405 nm. This provides a direct, albeit less sensitive, measure of pyoverdine concentration.

    • For more sensitive quantification, use a fluorometer. Excite the sample at approximately 400 nm and measure the emission at around 460 nm.

    • A standard curve can be generated using purified pyoverdine to determine the absolute concentration.

Rhamnolipids

Rhamnolipids are glycolipid biosurfactants that play multiple roles in the lifecycle of P. aeruginosa, including surface motility, biofilm formation and maintenance, and the solubilization of hydrophobic substrates. They are composed of one or two rhamnose sugar molecules linked to one or two β-hydroxy fatty acid chains. The biosynthesis is primarily controlled by the rhl operon, which includes the genes rhlA, rhlB, and rhlC, and is under the control of the Rhl quorum sensing system.

The comparative production of rhamnolipids between PAO1 and PA14 is complex and highly dependent on the culture conditions. While the Rhl QS system is more active in PA14 due to lower QslA levels, which would suggest higher rhamnolipid production, studies have shown that PAO1 can be a very high producer of rhamnolipids, sometimes exceeding the levels produced by other "over-producer" strains under optimized bioreactor conditions.[7] This highlights that factors beyond the core QS circuitry, such as carbon source availability and metabolic flux, are critical in determining the final yield of rhamnolipids.

Experimental Protocol: Extraction and Quantification of Rhamnolipids (Orcinol Method)

This is a colorimetric assay that quantifies the rhamnose sugar component of rhamnolipids.

Causality Behind Experimental Choices:

  • Acid Precipitation: Rhamnolipids are anionic and will precipitate out of the aqueous solution at a low pH. This is an effective initial step for concentrating the rhamnolipids from the culture supernatant.

  • Solvent Extraction: The precipitated rhamnolipids are then solubilized in an organic solvent mixture (chloroform:methanol), further purifying them from water-soluble contaminants.

  • Orcinol Reaction: In the presence of sulfuric acid and heat, the rhamnose in the rhamnolipids is dehydrated to form furfurals, which then react with orcinol to produce a colored compound. The intensity of this color is directly proportional to the amount of rhamnose present.

Step-by-Step Methodology:

  • Culture Growth and Cell Removal: Grow cultures as described for other metabolites and collect the cell-free supernatant.

  • Acid Precipitation: Adjust the pH of the supernatant to 2.0 with 6 N HCl and incubate at 4°C overnight.

  • Harvesting Precipitate: Centrifuge the acidified supernatant at 11,730 x g for 20 minutes at 4°C to collect the rhamnolipid precipitate.

  • Solvent Extraction: Resuspend the pellet in a 2:1 mixture of chloroform:methanol and vortex thoroughly. Centrifuge to pellet any insoluble material and collect the solvent phase containing the rhamnolipids.

  • Orcinol Assay:

    • Evaporate the solvent to obtain the dried rhamnolipid extract.

    • Prepare an orcinol solution (e.g., 1.6% orcinol in water) and a sulfuric acid solution (e.g., 60% H₂SO₄).

    • Resuspend the dried rhamnolipids in water.

    • In a test tube, mix a sample of the resuspended rhamnolipids with the orcinol and sulfuric acid solutions.

    • Heat the mixture in a water bath at 80°C for 30 minutes.

    • Cool the samples to room temperature and measure the absorbance at 421 nm.

    • Quantify the rhamnolipid concentration by comparing the absorbance to a standard curve prepared with known concentrations of L-rhamnose. A correction factor is often applied to convert the rhamnose concentration to the total rhamnolipid concentration.[8]

Quorum Sensing Molecules: Acyl-Homoserine Lactones (AHLs) and the Pseudomonas Quinolone Signal (PQS)

P. aeruginosa employs a hierarchical quorum sensing system to coordinate gene expression in a cell-density-dependent manner. This network involves several small molecule signals:

  • Acyl-Homoserine Lactones (AHLs): The las system utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the rhl system uses N-butanoyl-L-homoserine lactone (C4-HSL).

  • Pseudomonas Quinolone Signal (PQS): A 2-alkyl-4-quinolone signal, 2-heptyl-3-hydroxy-4-quinolone, that integrates the Las and Rhl systems and also plays a direct role in virulence and iron acquisition.

Given that PA14 exhibits more robust QS activity, it is expected to produce higher levels of QS molecules compared to PAO1 under many conditions. The lower expression of QslA in PA14 directly contributes to the heightened expression of the Las, Rhl, and Pqs systems.[4][5]

Experimental Protocol: Extraction and Quantification of PQS and its precursor HHQ by HPLC

This protocol provides a robust method for the simultaneous quantification of PQS and its immediate precursor, 2-heptyl-4-quinolone (HHQ).

Causality Behind Experimental Choices:

  • Acidified Ethyl Acetate Extraction: PQS and HHQ are hydrophobic molecules that can be efficiently extracted from the aqueous culture supernatant using an organic solvent like ethyl acetate. The acidification of the solvent improves the extraction efficiency.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation of PQS and HHQ from other components in the extract, allowing for their accurate and individual quantification.

  • UV Detection: Both PQS and HHQ have characteristic UV absorbance profiles, which are used for their detection and quantification as they elute from the HPLC column.

Step-by-Step Methodology:

  • Culture and Supernatant Preparation: Grow cultures and prepare cell-free supernatant as previously described.

  • Solvent Extraction:

    • To a defined volume of supernatant, add an equal volume of acidified ethyl acetate (ethyl acetate containing 0.1% acetic acid).

    • Vortex vigorously for 1 minute and then centrifuge to separate the phases.

    • Carefully collect the upper organic phase.

  • Drying and Resuspension: Evaporate the organic solvent to dryness under a stream of nitrogen gas. Resuspend the dried extract in a known volume of methanol.

  • HPLC Analysis:

    • Inject the resuspended sample onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate PQS and HHQ.

    • Detect the eluting compounds using a UV detector at a wavelength appropriate for quinolones (e.g., 254 nm or 335 nm).

    • Quantify the concentrations of PQS and HHQ by comparing their peak areas to those of known standards.

Visualizing the Regulatory Network and Experimental Workflow

To better illustrate the complex interplay of regulatory elements and the practical steps in metabolite analysis, the following diagrams are provided.

Diagram 1: Simplified Quorum Sensing Cascade in P. aeruginosa

QuorumSensing cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System cluster_virulence Virulence Factors LasI LasI C12_HSL 3O-C12-HSL LasI->C12_HSL synthesizes LasR LasR RhlR RhlR LasR->RhlR PqsR PqsR LasR->PqsR C12_HSL->LasR activates RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL synthesizes Phenazines Phenazines RhlR->Phenazines Rhamnolipids Rhamnolipids RhlR->Rhamnolipids C4_HSL->RhlR activates pqsABCD pqsABCD HHQ HHQ pqsABCD->HHQ synthesizes PqsH PqsH PQS PQS PqsH->PQS converts HHQ PqsR->Phenazines PQS->PqsR activates QslA QslA (High in PAO1, Low in PA14) QslA->LasR inhibits QslA->PqsR inhibits

Caption: Simplified overview of the quorum sensing hierarchy in P. aeruginosa.

Diagram 2: General Workflow for Secondary Metabolite Analysis

Workflow cluster_quant Quantification Techniques start Bacterial Culture (PAO1 or PA14) centrifugation Centrifugation start->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant extraction Solvent Extraction (e.g., Chloroform, Ethyl Acetate) supernatant->extraction extract Crude Metabolite Extract extraction->extract quantification Quantification Method extract->quantification spectrophotometry Spectrophotometry (e.g., Pyocyanin, Orcinol Assay) quantification->spectrophotometry fluorometry Fluorometry (e.g., Pyoverdine) quantification->fluorometry hplc HPLC (e.g., PQS, HHQ) quantification->hplc

Caption: Generalized experimental workflow for the analysis of secondary metabolites.

Conclusion and Future Directions

The comparative analysis of P. aeruginosa strains PAO1 and PA14 provides invaluable insights into the intricate relationship between genetics, regulation, and the production of virulence-associated secondary metabolites. While PA14's hyper-virulence can be partly attributed to its unique genomic islands, the differential regulation of conserved biosynthetic pathways, particularly through the quorum sensing network, plays a pivotal role in shaping its aggressive phenotype. The higher production of factors like pyocyanin in PA14 underscores the importance of regulatory nuances in dictating the outcome of host-pathogen interactions.

For researchers in drug discovery, understanding these differences is paramount. Targeting the biosynthesis or regulatory control of these secondary metabolites represents a promising anti-virulence strategy. The protocols detailed in this guide provide a robust foundation for quantifying the efficacy of novel therapeutic agents aimed at disarming this formidable pathogen. Future research should continue to explore the metabolic landscape of a broader range of clinical isolates to capture the full spectrum of P. aeruginosa's adaptive strategies, moving beyond binary comparisons of PAO1 and PA14 to a more holistic understanding of its metabolic prowess.

References

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  • Essar, D. W., Eberly, L., Hadero, A., & Crawford, I. P. (1990). Identification and characterization of genes for a second anthranilate synthase in Pseudomonas aeruginosa: interchangeability of the two anthranilate synthases and evolutionary implications. Journal of bacteriology, 172(2), 884–900. [Link]

  • He, J., Baldini, R. L., Déziel, E., Saucier, M., Zhang, Q., Liberati, N. T., Lee, D., Urbach, J., Goodman, H. M., & Rahme, L. G. (2004). The broad host range pathogen Pseudomonas aeruginosa strain UCBPP-PA14 carries two pathogenicity islands harboring plant and animal virulence genes. Proceedings of the National Academy of Sciences of the United States of America, 101(8), 2530–2535. [Link]

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  • Sana, T. G., Lomas, R., Gimenez, M. R., & Bleves, S. (2019). Differential Modulation of Quorum Sensing Signaling through QslA in Pseudomonas aeruginosa Strains PAO1 and PA14. American Society for Microbiology, 10(5). [Link]

  • Mikkelsen, H., Sivaneson, M., & Filloux, A. (2011). The Pseudomonas aeruginosa reference strain PA14 displays increased virulence due to a mutation in ladS. PloS one, 6(12), e29113. [Link]

  • Mikkelsen, H., Bond, N., Skindersoe, M. E., Givskov, M., & Rahme, L. G. (2009). In vivo growth of Pseudomonas aeruginosa strains PAO1 and PA14 and the hypervirulent strain LESB58 in a rat model of chronic lung infection. FEMS Immunology & Medical Microbiology, 56(2), 167-178. [Link]

  • Recinos, D. A., Gillis, R. J., & Chandler, J. R. (2020). Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids. In Methods in molecular biology (Clifton, N.J.) (Vol. 2136, pp. 207–217). [Link]

  • Pathak, V. M., & Keharia, H. (2014). Optimization of rhamnolipid production from Pseudomonas aeruginosa PBS towards application for microbial enhanced oil recovery. Journal of industrial microbiology & biotechnology, 41(10), 1541–1553. [Link]

  • El-Fouly, M. Z., Sharaf, A. M., & Shahin, A. M. (2023). Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa. Scientific reports, 13(1), 14197. [Link]

  • Neville, S. L., Pirbadian, S., Li, Y., & El-Naggar, M. Y. (2021). Pyoverdine and pyocyanin quantification. Bio-protocol, 11(11), e4045. [Link]

  • Kourmentza, K., & Nychas, G. J. (2016). Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa. Bio-protocol, 6(23), e2055. [Link]

  • Heyd, M., Franzreb, M., & Berensmeier, S. (2011). Evaluation of rhamnolipid production capacity of Pseudomonas aeruginosa PAO1 in comparison to the rhamnolipid over-producer strains DSM 7108 and DSM 2874. Applied microbiology and biotechnology, 92(5), 983–993. [Link]

Sources

The PqsR (MvfR) Regulon: A Technical Guide to its Impact on Unsaturated Quinolone Production in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is an opportunistic pathogen of significant clinical concern, largely due to its remarkable adaptability and intrinsic resistance to a wide array of antibiotics. A key element of its pathogenic success lies in a sophisticated cell-to-cell communication system known as quorum sensing (QS). This intricate network allows the bacterial population to coordinate gene expression in response to cell density, leading to the synchronized production of virulence factors and the formation of biofilms. Among the interconnected QS systems in P. aeruginosa, the pqs system, orchestrated by the transcriptional regulator PqsR (also known as MvfR), plays a pivotal role. This system is distinguished by its use of 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules.

This technical guide provides an in-depth exploration of the PqsR regulatory network with a specific focus on its influence on the production of both saturated and unsaturated quinolones. We will delve into the molecular mechanisms of PqsR activation, its place within the broader QS hierarchy, and its function as a critical node in the control of virulence. Furthermore, this guide will offer detailed, field-proven methodologies for the study of the pqs system, including the quantification of its signal molecules and the genetic manipulation of its components. This information is intended to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to investigate this crucial pathway and to develop novel anti-virulence strategies targeting PqsR.

The PqsR Signaling Cascade: A Molecular Overview

The pqs quorum sensing system is a central regulatory hub in P. aeruginosa, integrating signals from other QS circuits and controlling a diverse set of genes involved in virulence and secondary metabolism. At the heart of this system is PqsR, a LysR-type transcriptional regulator (LTTR) that functions as the master regulator of alkylquinolone (AQ) biosynthesis[1].

Activation of PqsR and Autoregulation of the pqsA-E Operon

The primary function of PqsR is to control the expression of the pqsABCDE operon, which encodes the enzymes necessary for the biosynthesis of AQs[2][3]. PqsR itself is activated by binding to specific AQ ligands. The two most well-characterized native agonists for PqsR are 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4(1H)-quinolone, the Pseudomonas Quinolone Signal (PQS)[1][3]. While both molecules can activate PqsR, PQS exhibits a significantly higher potency, being approximately 100-fold more active than HHQ[1][3].

Upon binding of HHQ or PQS to the C-terminal ligand-binding domain of PqsR, the regulator undergoes a conformational change that enhances its affinity for the promoter region of the pqsA-E operon[1][4]. This interaction initiates the transcription of the operon, leading to the synthesis of more AQs. This creates a positive feedback loop, rapidly amplifying the production of these signaling molecules once a threshold concentration is reached[1].

The Hierarchical Control of PqsR

The expression and activity of PqsR are not solely dependent on its autoinduction loop. The pqs system is intricately woven into the larger QS network of P. aeruginosa, with the las and rhl systems exerting significant regulatory control. The las system, which is considered to be at the top of the QS hierarchy, positively regulates the transcription of pqsR[3][4]. In contrast, the rhl system has been shown to negatively regulate pqsR transcription[4]. This hierarchical control ensures that the activation of the pqs system is appropriately timed and integrated with other QS-dependent behaviors.

The Role of PqsE: A Link to the Rhl System

Interestingly, the last gene in the pqsA-E operon, pqsE, is not required for AQ biosynthesis[5][6]. Instead, PqsE functions as an effector that links the pqs system to the rhl system. PqsE has been shown to enhance the activity of RhlR, the transcriptional regulator of the rhl system, in a PQS-independent manner[7]. This connection highlights the complex interplay between the different QS systems in P. aeruginosa and suggests that PqsE acts as a crucial node for coordinating the expression of virulence factors under the control of both the pqs and rhl regulons.

PqsR and the Production of Unsaturated Quinolones

While HHQ and PQS are the most studied products of the PqsR-regulated pathway, P. aeruginosa is known to produce a diverse array of over 50 different quinolones, including those with unsaturated alkyl chains[4]. A notable example is the class of 2-alkyl-4-quinolone N-oxides (AQNOs), some of which possess unsaturated side chains, such as trans-Δ¹-2-(non-1-enyl)-4-quinolone N-oxide[8]. These unsaturated AQNOs have been shown to exhibit potent antimicrobial activity against other bacteria, suggesting a role in interspecies competition[8]. The biosynthesis of these unsaturated quinolones is also dependent on the enzymes encoded by the pqsA-E operon, and therefore, their production is indirectly under the control of PqsR. However, the specific enzymatic steps leading to the desaturation of the alkyl chain and the precise regulatory cues that favor the production of unsaturated versus saturated quinolones are still areas of active research.

PqsR_Signaling_Pathway PqsR Signaling Pathway LasR LasR PqsR_gene pqsR gene LasR->PqsR_gene + RhlR RhlR RhlR->PqsR_gene - Virulence_Factors Virulence Factors RhlR->Virulence_Factors regulates PqsR_protein PqsR protein PqsR_gene->PqsR_protein expression pqsA_E_operon pqsA-E operon PqsR_protein->pqsA_E_operon + PqsR_protein->Virulence_Factors regulates PqsA_D_proteins PqsA-D enzymes pqsA_E_operon->PqsA_D_proteins expression PqsE_protein PqsE protein pqsA_E_operon->PqsE_protein expression HHQ HHQ PqsA_D_proteins->HHQ biosynthesis Unsaturated_Quinolones Unsaturated Quinolones (e.g., AQNOs) PqsA_D_proteins->Unsaturated_Quinolones biosynthesis PqsE_protein->RhlR enhances activity HHQ->PqsR_protein activates PQS PQS HHQ->PQS PqsH PQS->PqsR_protein activates (high affinity)

Caption: The PqsR signaling pathway in P. aeruginosa.

Methodologies for Studying PqsR-Mediated Quinolone Production

A thorough understanding of the PqsR regulon necessitates robust and reproducible experimental methodologies. This section provides detailed protocols for the quantification of quinolones, the analysis of PqsR-dependent gene expression, and the genetic manipulation of pqsR.

Quantification of Quinolones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of quinolones from complex biological matrices.

Protocol: Quinolone Extraction and LC-MS/MS Analysis
  • Culture Preparation:

    • Inoculate P. aeruginosa strains into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

    • Subculture the overnight culture into fresh LB medium to an initial OD₆₀₀ of 0.05 and grow to the desired growth phase (e.g., late exponential or stationary phase).

  • Quinolone Extraction:

    • Take a 1 mL aliquot of the bacterial culture and centrifuge at >13,000 x g for 2 minutes to pellet the cells.

    • Transfer the supernatant to a new tube.

    • To the supernatant, add an equal volume of acidified ethyl acetate (0.1% acetic acid).

    • Vortex vigorously for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a clean tube.

    • Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate and pool the organic phases.

    • Evaporate the solvent to dryness using a centrifugal vacuum concentrator or under a stream of nitrogen.

  • Sample Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of 50% acetonitrile/water.

    • Transfer the reconstituted sample to an LC-MS vial.

    • Inject the sample onto a C18 reverse-phase column.

    • Perform chromatographic separation using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Detect and quantify the quinolones using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each quinolone of interest should be used for accurate quantification.

Quinolone_Quantification_Workflow Quinolone Quantification Workflow Start Bacterial Culture Centrifugation Centrifugation Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Supernatant->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitute in 50% Acetonitrile/Water Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for quinolone quantification.

Analysis of pqsA Promoter Activity using a β-Galactosidase Reporter Assay

Reporter gene fusions are a powerful tool for studying the regulation of gene expression. A pqsA-lacZ fusion can be used to monitor the activity of the pqsA-E operon promoter in response to PqsR and its ligands.

Protocol: β-Galactosidase Assay for pqsA Promoter Activity
  • Strain Construction:

    • Construct a reporter plasmid containing the promoter region of pqsA fused to the lacZ gene.

    • Introduce this plasmid into the desired P. aeruginosa strains (e.g., wild-type, ΔpqsR mutant).

  • Culture Growth and Sample Collection:

    • Grow the reporter strains under the desired conditions (e.g., with or without exogenous HHQ or PQS).

    • At various time points, collect culture samples and measure the OD₆₀₀.

  • Cell Lysis and Enzyme Assay:

    • Pellet the cells from a known volume of culture by centrifugation.

    • Resuspend the cell pellet in Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0).

    • Lyse the cells by adding a few drops of chloroform and vortexing vigorously.

    • Initiate the enzymatic reaction by adding o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cell lysate and incubate at 28°C.

    • Stop the reaction by adding a solution of 1 M Na₂CO₃ once a yellow color has developed.

    • Measure the absorbance of the reaction mixture at 420 nm (for the o-nitrophenol product) and 550 nm (for cell debris).

  • Calculation of β-Galactosidase Activity:

    • Calculate the Miller Units of β-galactosidase activity using the following formula: Miller Units = 1000 × [ (OD₄₂₀ - 1.75 × OD₅₅₀) / (t × v × OD₆₀₀) ] where t = reaction time in minutes, v = volume of culture used in mL, and OD₆₀₀ is the cell density of the culture.

Construction of a pqsR Deletion Mutant

The generation of a clean, unmarked deletion of pqsR is essential for definitively studying its function. Two-step allelic exchange is a commonly used method for this purpose in P. aeruginosa.

Protocol: Generation of a ΔpqsR Mutant via Allelic Exchange
  • Construction of the Allelic Exchange Vector:

    • Using PCR, amplify the upstream and downstream flanking regions of the pqsR gene from P. aeruginosa genomic DNA.

    • Fuse the upstream and downstream fragments together, for example, by splicing by overlap extension (SOE) PCR, creating a deletion allele.

    • Clone this deletion allele into a suicide vector that contains a selectable marker (e.g., an antibiotic resistance gene) and a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity).

  • Introduction of the Vector into P. aeruginosa :

    • Transfer the suicide vector from a suitable E. coli strain into the recipient P. aeruginosa strain via biparental or triparental mating.

  • Selection of Single Crossover Merodiploids:

    • Plate the mating mixture onto a selective medium that contains an antibiotic to select for P. aeruginosa that has integrated the suicide vector into its chromosome via a single homologous recombination event.

  • Counter-selection for Double Crossover Mutants:

    • Culture the single crossover merodiploids in a medium without antibiotic selection to allow for a second recombination event to occur.

    • Plate the culture onto a medium containing sucrose to select against cells that still retain the sacB gene on the integrated plasmid backbone.

    • Colonies that grow on the sucrose-containing medium are potential double crossover mutants where the wild-type pqsR gene has been replaced by the deletion allele.

  • Verification of the Deletion:

    • Confirm the deletion of the pqsR gene in the sucrose-resistant colonies by PCR using primers that flank the pqsR locus and by DNA sequencing.

Knockout_Mutant_Workflow Knockout Mutant Creation Workflow Start Amplify Upstream and Downstream Flanking Regions of pqsR SOE_PCR SOE-PCR to Create Deletion Allele Start->SOE_PCR Cloning Clone Deletion Allele into Suicide Vector SOE_PCR->Cloning Mating Conjugation into P. aeruginosa Cloning->Mating Single_Crossover Select for Single Crossover (Antibiotic Resistance) Mating->Single_Crossover Counter_Selection Counter-select for Double Crossover (Sucrose Resistance) Single_Crossover->Counter_Selection Verification Verify Deletion by PCR and Sequencing Counter_Selection->Verification

Caption: Workflow for creating a knockout mutant via allelic exchange.

Quantitative Insights into PqsR Function

The following tables summarize key quantitative data related to the PqsR system, providing a comparative overview of quinolone production in different genetic backgrounds and the potency of various PqsR inhibitors.

Table 1: Quinolone Production in P. aeruginosa Wild-Type and Mutant Strains
StrainHHQ ProductionPQS ProductionReference
Wild-Type (PA14)++++++[3][9]
ΔpqsRNot DetectedNot Detected[3][5][10]
ΔpqsANot DetectedNot Detected[3][5][9]
ΔpqsH+++Not Detected[3]

Note: "+" indicates the relative level of production. "Not Detected" signifies production below the limit of detection.

Table 2: IC₅₀ Values of Selected PqsR Inhibitors
CompoundTargetIC₅₀ (µM)Assay SystemReference
Compound 40PqsR0.25 ± 0.12 (PAO1-L)pqsA-lux reporter[11]
Compound 40PqsR0.34 ± 0.03 (PA14)pqsA-lux reporter[11]
Compound 7PqsR0.98 ± 0.02 (PAO1-L)pqsA-lux reporter[11]
Compound IaPqsR2.2 (PA14)pqsA-lux reporter[3]
Compound IIaPqsR1.5 (PAO1-L)pqsA-lux reporter[3]
Novel QSIPqsR0.011PqsR reporter-gene[12]

Conclusion and Future Directions

The PqsR transcriptional regulator stands as a linchpin in the intricate quorum sensing network of Pseudomonas aeruginosa. Its control over the biosynthesis of a diverse array of alkylquinolones, including both saturated and unsaturated species, directly impacts the bacterium's virulence, its ability to form biofilms, and its competitiveness in polymicrobial environments. The positive autoregulatory loop of PqsR, coupled with its hierarchical regulation by the las and rhl systems, underscores its importance as a central processing unit for cell-density dependent information.

The methodologies outlined in this guide provide a robust framework for the continued investigation of the PqsR regulon. The precise quantification of quinolones, the monitoring of PqsR-dependent gene expression, and the ability to genetically manipulate pqsR are all critical for dissecting the nuances of this complex system.

For drug development professionals, PqsR represents a highly attractive target for novel anti-virulence therapies. The development of potent PqsR inhibitors that can disrupt quorum sensing without exerting selective pressure for resistance holds immense promise for the treatment of chronic and antibiotic-resistant P. aeruginosa infections. Future research should focus on several key areas:

  • Elucidating the biosynthesis of unsaturated quinolones: A deeper understanding of the enzymatic machinery and regulatory cues that govern the production of unsaturated AQs is needed.

  • Defining the complete PqsR regulon: While the control of the pqsA-E operon is well-established, the full spectrum of genes directly and indirectly regulated by PqsR remains to be fully characterized.

  • In vivo characterization of PqsR inhibitors: The translation of promising in vitro data on PqsR inhibitors into effective in vivo therapies requires rigorous testing in relevant animal models of infection.

By continuing to unravel the complexities of the PqsR signaling pathway, the scientific community can pave the way for innovative strategies to combat the significant threat posed by Pseudomonas aeruginosa.

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A Technical Guide to the Chemical Diversity and Multifaceted Roles of Pseudomonas Quinolone Signal (PQS) Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in microbiology, infectious diseases, and anti-virulence strategies.

Abstract

The Pseudomonas aeruginosa quorum sensing (QS) network is a sophisticated regulatory hierarchy that controls virulence and biofilm formation.[1] Central to this network is a class of signal molecules known as 2-alkyl-4(1H)-quinolones (AQs), with the 2-heptyl-3-hydroxy-4-quinolone, or Pseudomonas Quinolone Signal (PQS), being its most studied member.[2][3] However, the chemical landscape of this system extends far beyond PQS alone. P. aeruginosa produces a diverse array of PQS congeners, each possessing distinct and sometimes overlapping biological activities that contribute to the pathogen's success.[3] This guide provides an in-depth exploration of the chemical diversity of these quinolones, detailing their biosynthesis, their multifaceted biological functions, and the analytical methodologies required for their study. By understanding the causality behind this chemical diversity, we can better appreciate the intricate roles these molecules play in pathogenesis and identify novel targets for anti-virulence therapies.

The PQS Quorum Sensing System: An Overview

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic antibiotic resistance and its ability to cause severe infections, particularly in immunocompromised individuals and cystic fibrosis patients.[4][5] Its pathogenicity is largely orchestrated by cell-to-cell communication, or quorum sensing (QS), which allows the bacterial population to coordinate gene expression based on cell density.[6][7] P. aeruginosa possesses at least four interconnected QS systems: las, rhl, iqs, and pqs.[8][9] The las and rhl systems utilize N-acylhomoserine lactones (AHLs) as signal molecules.[8] The PQS system, however, employs a chemically distinct family of alkylquinolones (AQs).[10] This system is intricately linked with the las and rhl hierarchies, acting as a crucial bridge that fine-tunes the expression of a vast array of virulence factors, including elastase, pyocyanin, and rhamnolipids, thereby regulating up to 12% of the P. aeruginosa genome.[7][8]

The Biosynthetic Engine of Chemical Diversity

The generation of PQS and its congeners is a multi-step enzymatic process originating from the primary metabolite, anthranilic acid.[4][11] This pathway is primarily encoded by the pqsABCDE operon and the unlinked pqsH and pqsL genes. Understanding this pathway is fundamental to appreciating the origin of quinolone diversity.

The key steps are as follows:

  • Activation of Anthranilate: The pathway is initiated by PqsA , an anthranilate-coenzyme A (CoA) ligase.[8][12] PqsA activates anthranilic acid to anthraniloyl-CoA, priming it for entry into the quinolone synthesis pathway.[12] This step represents a critical control point and a validated target for anti-virulence inhibitors.[4]

  • Formation of the Quinolone Scaffold: A series of condensation reactions catalyzed by the FabH-like enzymes PqsD and the heterodimeric PqsBC complex follows.[13][14] PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to yield 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[14] PqsBC then condenses 2-ABA with an octanoyl-CoA molecule to form the foundational quinolone structure, 2-heptyl-4-quinolone (HHQ).[14]

  • The Role of PqsE: PqsE functions as a pathway-specific thioesterase that hydrolyzes 2-ABA-CoA, releasing 2-aminobenzoylacetate (2-ABA).[8][15] While not strictly essential for quinolone synthesis, as other thioesterases can partially compensate, PqsE plays a crucial regulatory role, linking the PQS system to the rhl system and controlling virulence factor production through mechanisms independent of its enzymatic activity.[13][15]

  • Final Hydroxylation and Diversification: The precursor molecule, HHQ, is then acted upon by the FAD-dependent monooxygenase PqsH , which hydroxylates the C3 position to produce the highly active PQS molecule.[13] A separate monooxygenase, PqsL , is involved in the pathway leading to the formation of 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), a potent respiratory inhibitor.[16]

PQS_Biosynthesis_Pathway

The Chemical Landscape and Functional Specialization

The PQS biosynthetic pathway produces not just a single signal, but a suite of structurally related congeners, each with specialized roles. The primary members of this family include molecules with C7 (heptyl) and C9 (nonyl) alkyl chains.

Congener Full Name Key Biological Functions Citations
HHQ 2-heptyl-4(1H)-quinoloneBiosynthetic precursor to PQS; functions as an intercellular messenger molecule; binds PqsR with lower affinity than PQS; exhibits bacteriostatic and cytotoxic properties.[13][17][18][19]
PQS 2-heptyl-3-hydroxy-4-quinoloneThe principal QS signal; high-affinity ligand for the transcriptional regulator PqsR; chelates iron; induces outer-membrane vesicle (OMV) biogenesis; modulates host immune responses.[6][8][20][21]
HQNO 2-heptyl-4-hydroxyquinoline N-oxidePotent respiratory inhibitor (targets cytochrome bc1 complex); not a QS signal but a major virulence factor; induces oxidative stress and autolysis, releasing eDNA for biofilm formation.[18][19][22]
DHQ 2,4-dihydroxyquinolineProduced from the spontaneous cyclization of 2-ABA-CoA; not a classical AQ but its production is linked to the pathway; implicated in pathogenicity.

This chemical diversity allows P. aeruginosa to execute different physiological programs. For instance, under oxygen-limited conditions, such as those found deep within a biofilm, the conversion of HHQ to the oxygen-dependent PQS is reduced, potentially leading to an accumulation of HHQ, which itself is cytotoxic to host cells.[19] This suggests a functional specialization where PQS acts primarily as a QS signal in aerobic environments, while HHQ may serve as a short-range weapon in anaerobic niches.[19]

Multifaceted Roles Beyond Quorum Sensing

The biological impact of PQS congeners extends far beyond simple gene regulation, influencing a wide array of processes critical for infection.

  • Iron Acquisition: PQS is a high-affinity iron chelator.[8][21] By sequestering ferric iron (Fe³⁺), PQS can effectively create iron-starvation conditions, which in turn induces the expression of the bacterium's own high-affinity siderophore systems (pyoverdine and pyochelin).[2][8] This dual function as both a signal and an iron scavenger highlights its central role in nutrient acquisition.

  • Outer-Membrane Vesicle (OMV) Biogenesis: PQS stimulates the formation of OMVs, which are lipid bilayer spheres shed from the bacterial surface.[8][13] These vesicles are loaded with PQS, virulence factors, and enzymes, acting as a sophisticated delivery system to transport these hydrophobic molecules between cells and to host cells, thereby augmenting virulence.[23]

  • Biofilm Formation: The PQS system is integral to biofilm development.[24] HQNO-mediated autolysis releases extracellular DNA (eDNA), a key structural component of the biofilm matrix.[18] Furthermore, PQS itself can induce planktonic cell aggregation, a precursor to biofilm formation, and promote the production of other matrix components like the siderophore pyoverdine.[2][24]

  • Cytotoxicity and Interspecies Competition: PQS congeners possess direct toxic effects. PQS acts as a pro-oxidant, sensitizing bacteria to oxidative stress, while HQNO is a potent antibiotic against competing bacteria, such as Staphylococcus aureus, by inhibiting their respiratory chain.[3][17] HHQ and PQS are also directly cytotoxic to mammalian host cells.[19]

  • Host Immune Modulation: PQS can directly interact with and modulate host immune cells, regulating the expression of genes involved in cytokine production and the overall immune response, often suppressing host defenses to favor chronic infection.[8]

Functional_Diversity

Methodologies for Analysis: A Technical Protocol

Accurate identification and quantification of PQS congeners are essential for research in this field. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[25]

Experimental Protocol: Extraction and LC-MS/MS Quantification of PQS Congeners

This protocol outlines a validated method for analyzing PQS, HHQ, and HQNO from P. aeruginosa culture supernatants.

1. Sample Preparation & Extraction:

  • Causality: The goal is to efficiently extract the hydrophobic quinolones from the aqueous culture medium into an organic solvent. Acidification protonates the quinolones, enhancing their solubility in the organic phase.
  • Grow P. aeruginosa (e.g., strain PAO1 or PA14) in a suitable medium like Luria-Bertani (LB) or Pseudomonas Isolation Agar (PIA) broth at 37°C with shaking for 18-24 hours.
  • Centrifuge 1 mL of culture at 13,000 x g for 5 minutes to pellet the cells.
  • Transfer the supernatant to a new microfuge tube.
  • Acidify the supernatant with 50 µL of glacial acetic acid.
  • Add 1 mL of acidified ethyl acetate (ethyl acetate with 0.01% acetic acid). Vortex vigorously for 2 minutes.
  • Centrifuge at 13,000 x g for 5 minutes to separate the phases.
  • Carefully transfer the upper organic phase (ethyl acetate) to a clean tube.
  • Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of 50% acetonitrile/water for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Causality: Reversed-phase chromatography (e.g., using a C18 column) is chosen to separate the hydrophobic congeners based on their affinity for the nonpolar stationary phase. Electrospray ionization in positive mode (ESI+) is highly effective for these nitrogen-containing compounds, as they readily accept a proton to form stable [M+H]⁺ ions for mass spectrometric detection.[25]
  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.[26]
  • Liquid Chromatography (LC) Conditions:
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS) Conditions:
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions (Example for C7 congeners):
  • PQS: Precursor ion (Q1) m/z 260.2 → Product ion (Q3) m/z 175.1
  • HHQ: Precursor ion (Q1) m/z 244.2 → Product ion (Q3) m/z 159.1
  • HQNO: Precursor ion (Q1) m/z 260.2 → Product ion (Q3) m/z 159.1 (Note: PQS and HQNO are isomers. They are differentiated by their chromatographic retention time, not by mass alone.)

3. Data Analysis & Quantification:

  • Causality: A standard curve using pure, synthetic compounds is required to correlate the instrument's signal intensity (peak area) to a known concentration, allowing for accurate quantification in unknown samples.
  • Prepare a serial dilution of synthetic PQS, HHQ, and HQNO standards (e.g., from 1 ng/mL to 1000 ng/mL) in the reconstitution solvent.
  • Analyze the standards using the same LC-MS/MS method to generate a calibration curve for each compound.
  • Integrate the peak areas for each congener in the experimental samples.
  • Quantify the concentration of each congener by interpolating its peak area against the respective standard curve.

Experimental_Workflow

Implications for Drug Development

The central role of the PQS system in controlling virulence makes it an attractive target for the development of anti-infective therapies that aim to disarm the pathogen rather than kill it.[15] This anti-virulence approach may exert less selective pressure for the development of resistance.[18] The chemical diversity of the system presents multiple intervention points:

  • Inhibition of Biosynthesis: Small molecules that inhibit key enzymes like PqsA or PqsD can effectively shut down the production of the entire suite of quinolone congeners, leading to a significant reduction in virulence.[15][18]

  • Antagonism of the Receptor: Developing compounds that block the PqsR receptor can prevent the signal from being perceived, thereby silencing the downstream gene expression cascade.

  • Signal Quenching: Enzymatic degradation of PQS by naturally occurring or engineered dioxygenases represents a novel "quorum quenching" strategy to disrupt cell-to-cell communication.[18][27]

Conclusion

The chemical diversity of the Pseudomonas Quinolone Signal system is not a redundant feature but a highly evolved strategy that provides P. aeruginosa with a versatile toolkit to adapt, compete, and thrive in diverse environments, from soil to the human lung. The production of multiple congeners like PQS, HHQ, and HQNO allows for functional specialization, enabling the bacterium to finely tune its response related to quorum sensing, iron scavenging, biofilm formation, and warfare against competitors and host defenses. A deep, mechanistic understanding of this chemical diversity, supported by robust analytical methodologies, is paramount for researchers aiming to unravel the complexities of P. aeruginosa pathogenesis and for drug development professionals seeking to design next-generation anti-infective agents that target this critical virulence nexus.

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A Technical Guide to the Natural Occurrence and Significance of 2-Alkyl-4-Quinolones in Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-alkyl-4-quinolones (AQs), with a focus on unsaturated variants such as (E)-2-nonenyl-4-quinolone. These molecules are critical signaling agents in bacterial biofilms, orchestrating virulence, mediating interspecies competition, and modulating host responses. We will dissect their biosynthesis, regulatory networks, and multifaceted biological functions, offering field-proven methodologies for their study to researchers, scientists, and drug development professionals.

Introduction: The 2-Alkyl-4-Quinolone Family of Signaling Molecules

Bacteria within biofilms utilize a sophisticated chemical language, known as quorum sensing (QS), to coordinate collective behaviors. Among the most versatile "words" in this language are the 2-alkyl-4-quinolones (AQs), a class of secondary metabolites produced by several clinically significant bacteria.[1] While the most extensively studied members are 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas quinolone signal (PQS), it is now understood that bacteria produce a diverse arsenal of these compounds.[2][3][4]

This diversity includes congeners with varying alkyl chain lengths (typically C5 to C13), degrees of saturation, and functional group modifications.[2][3] (E)-2-nonenyl-4-quinolone, a C9 congener with a double bond in its alkyl chain, represents one such variant. These molecules are not merely byproducts of metabolism; they are potent signals that regulate gene expression, drive biofilm maturation, and act as weapons in inter-species warfare.[4][5][6] Key producers include the opportunistic pathogen Pseudomonas aeruginosa, members of the Burkholderia cepacia complex, and more recently identified genera such as Chitinivorax.[2][4][7][8] Understanding the natural occurrence and function of specific AQs like (E)-2-nonenyl-4-quinolone is paramount for developing strategies to combat biofilm-associated infections.

The Biosynthetic Engine: The pqs and hmq Operons

The production of AQs is a well-orchestrated enzymatic process governed by the pqs gene cluster in Pseudomonas and the homologous hmq operon in Burkholderia.[4][8][9] The pathway begins with a precursor from primary metabolism, anthranilic acid, and proceeds through a series of enzymatic modifications to generate the core quinolone structure. The diversity of the final AQ products stems from the substrate flexibility of the biosynthetic enzymes, particularly their ability to utilize different fatty acid building blocks.[3]

Core Biosynthetic Steps:
  • Activation of Anthranilate: The pathway is initiated by the enzyme PqsA, an anthranilate-CoA ligase, which activates anthranilic acid to anthraniloyl-CoA.[4][10] This is the committed step for AQ biosynthesis.

  • Formation of the 2-ABA Intermediate: PqsD, a condensing enzyme, catalyzes the reaction between anthraniloyl-CoA and malonyl-CoA to produce 2-aminobenzoylacetate (2-ABA).[11][12]

  • Alkyl Chain Addition: The PqsBC heterodimer orchestrates the crucial condensation of 2-ABA with a CoA-activated fatty acid.[11][12] The identity of this fatty acid dictates the final alkyl chain of the AQ. For example, octanoyl-CoA results in the C7 chain of HHQ, whereas a nonenoyl-CoA would be required for (E)-2-nonenyl-4-quinolone.

  • Hydroxylation and N-Oxidation: Downstream enzymes can further modify the initial AQ product. In P. aeruginosa, the monooxygenase PqsH hydroxylates HHQ at the 3-position to form the highly active PQS signal.[11][13] Concurrently, the monooxygenase PqsL can divert intermediates toward the synthesis of 2-alkyl-4-quinolone N-oxides (AQNOs), which possess potent antimicrobial properties.[13]

AQ_Biosynthesis_Pathway cluster_precursors Precursors Anthranilate Anthranilic Acid PqsA PqsA Anthranilate->PqsA AnthraniloylCoA Anthraniloyl-CoA PqsD PqsD AnthraniloylCoA->PqsD MalonylCoA Malonyl-CoA MalonylCoA->PqsD TwoABA 2-Aminobenzoylacetate (2-ABA) PqsBC PqsBC TwoABA->PqsBC PqsL PqsL TwoABA->PqsL FattyAcidCoA Fatty Acyl-CoA (e.g., Nonenoyl-CoA) FattyAcidCoA->PqsBC NQ (E)-2-nonenyl-4-quinolone (NQ) PqsH PqsH NQ->PqsH (for C7 analog HHQ) PQS PQS AQNO AQ N-Oxides (AQNOs) PqsA->AnthraniloylCoA PqsD->TwoABA PqsBC->NQ PqsH->PQS PqsL->AQNO

Caption: Biosynthetic pathway of 2-alkyl-4-quinolones in Pseudomonas.

Biological Roles in the Biofilm Ecosystem

Within the complex architecture of a biofilm, AQs serve multiple, critical functions that extend far beyond simple cell-to-cell communication.

Quinolone TypePrimary Producer(s)Key Function(s)
HHQ (C7) & NQ (C9) P. aeruginosa, Burkholderia spp.Quorum sensing signal precursor, interspecies signaling.[7][8][14]
PQS (C7-OH) P. aeruginosaPotent quorum sensing signal, iron chelation, host immune modulation, vesicle formation.[6][11][15]
AQNOs P. aeruginosa, Burkholderia spp.Antimicrobial agent against competing bacteria (e.g., Gram-positives), cytochrome inhibition.[4][14][16]
HMAQs Burkholderia spp.Quorum sensing, antimicrobial activity.[9][17]
Orchestrating Virulence through Quorum Sensing

AQs are central to the pqs quorum sensing system. Molecules like HHQ and PQS bind to the LysR-type transcriptional regulator PqsR (also known as MvfR).[11] This activated complex then induces the expression of a suite of virulence genes, including those responsible for producing toxins, proteases, and the blue-green pigment pyocyanin.[18] This coordinated attack is a hallmark of P. aeruginosa pathogenicity.

Iron Scavenging and Biofilm Integrity

Iron is a limiting nutrient in most environments, including the human host. PQS possesses potent iron-chelating properties, allowing the bacteria to scavenge this essential metal.[15] This not only supports bacterial growth but also contributes to oxidative stress in the surrounding environment. Furthermore, PQS is known to induce the formation of outer membrane vesicles (OMVs), which can deliver virulence factors to host cells and contribute to the structural matrix of the biofilm.[11]

Interspecies and Inter-kingdom Warfare

The natural occurrence of AQs is not a peaceful affair. These molecules are deployed as weapons in the constant battle for resources.

  • Antibacterial Activity: AQNOs are potent inhibitors of the respiratory chain in competing bacteria, particularly Gram-positives like Staphylococcus aureus.[4][16] This provides a competitive advantage within a polymicrobial community.

  • Interspecies Signaling: AQs can also act as signals to other species. HHQ has been shown to possess species-specific bacteriostatic activity against human pathogens like Vibrio vulnificus and Vibrio cholerae.[19] PQS can inhibit the biofilm formation of the dental caries pathogen Streptococcus mutans.[20][21]

  • Host Immune Modulation: AQs actively suppress the host's innate immune response. Both HHQ and PQS can down-regulate the crucial NF-κB signaling pathway in immune cells like macrophages.[11][22] This suppression facilitates immune evasion and allows the infection to persist.

Methodologies for the Study of 2-Alkyl-4-Quinolones

Studying these hydrophobic, often low-abundance molecules requires robust and sensitive methodologies. The following protocols provide a validated workflow for the extraction, quantification, and functional analysis of AQs from bacterial biofilms and cultures.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture (Planktonic or Biofilm) Extraction Solvent Extraction (Acidified Ethyl Acetate) Culture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (TLC / HPLC) CrudeExtract->Purification PurifiedAQ Purified AQ Fraction Purification->PurifiedAQ Quantification Quantification (LC-MS / ELISA) PurifiedAQ->Quantification Bioassay Biological Activity Assay (e.g., Biofilm Inhibition) PurifiedAQ->Bioassay Data Concentration Data Quantification->Data Result Functional Effect Bioassay->Result

Caption: General experimental workflow for AQ analysis.

Protocol: Extraction of AQs from Culture Supernatant

Causality: AQs are largely hydrophobic and are either retained in the cell membrane, packaged into OMVs, or released into the culture medium. Acidified ethyl acetate is the solvent of choice because it efficiently partitions these molecules from the aqueous culture supernatant while the acidic conditions ensure the quinolone nitrogen is protonated, improving extraction efficiency.

  • Culture Growth: Grow the bacterial strain of interest (e.g., P. aeruginosa PA14) in a suitable medium (e.g., Luria-Bertani broth) to the desired growth phase (typically stationary phase for maximal AQ production).

  • Cell Removal: Centrifuge the culture at >8,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant the supernatant into a fresh container. For enhanced recovery, the supernatant can be passed through a 0.22 µm filter to remove any remaining cells or debris.

  • Acidification: Acidify the supernatant to a pH of approximately 3-4 using hydrochloric acid (HCl). This step is critical for protonating the AQs.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate.

  • Mixing: Invert the funnel vigorously for 2 minutes, ensuring periodic venting to release pressure. Allow the layers to separate completely.

  • Collection: Collect the upper organic (ethyl acetate) layer, which now contains the AQs. Repeat the extraction on the aqueous layer two more times with fresh ethyl acetate to maximize yield.

  • Drying and Concentration: Pool the organic extracts. Dry the extract over anhydrous sodium sulfate or magnesium sulfate to remove residual water. Filter off the drying agent and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.

  • Storage: Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol) and store at -20°C for further analysis.

Protocol: Quantification by HPLC or LC-MS

Causality: High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical properties (e.g., hydrophobicity), allowing for quantification via absorbance.[23] For ultimate sensitivity and specificity, coupling liquid chromatography to mass spectrometry (LC-MS) is the gold standard, as it can distinguish between different AQ congeners with high confidence, even in complex biological samples.[14]

  • Sample Preparation: Dilute the resuspended crude extract from Step 4.1 in the mobile phase to an appropriate concentration. Filter the sample through a 0.2 µm syringe filter before injection.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column suitable for separating hydrophobic molecules.

    • Mobile Phase: A typical gradient involves two solvents: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. A gradient from ~40% B to 100% B over 20-30 minutes is a good starting point.

    • Flow Rate: A standard analytical flow rate is 0.5-1.0 mL/min.

  • Detection & Quantification:

    • HPLC-UV: Monitor the absorbance at a characteristic wavelength for AQs (e.g., ~254 nm and ~330 nm).[23] Quantify by comparing the peak area to a standard curve generated from a pure synthetic standard of (E)-2-nonenyl-4-quinolone.

    • LC-MS: Following separation, introduce the eluent into a mass spectrometer. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for the specific mass-to-charge ratio (m/z) of the target AQ for highly sensitive and specific quantification.

Protocol: Biofilm Inhibition Bioassay

Causality: This assay provides a direct measure of the biological activity of the purified AQ. By observing the reduction in biofilm formation of a susceptible target organism, we can validate the functional role of the molecule as an interspecies signaling or inhibitory agent.

  • Prepare Target Inoculum: Grow a culture of a susceptible target bacterium (e.g., Staphylococcus aureus or Streptococcus mutans) overnight. Dilute the culture in fresh growth medium to a starting OD600 of ~0.05.

  • Prepare Test Plates: In a 96-well microtiter plate, add the growth medium containing serial dilutions of the purified (E)-2-nonenyl-4-quinolone. Include a solvent control (e.g., methanol or DMSO at the highest concentration used) and a no-treatment control.

  • Inoculation: Add the diluted target inoculum to each well of the plate.

  • Incubation: Incubate the plate under static (no shaking) conditions for 24-48 hours at the optimal growth temperature for the target organism to allow for biofilm formation.

  • Quantification of Biofilm:

    • Planktonic Growth: Before staining, measure the OD600 of the plate to assess if the AQ has any effect on planktonic cell growth.

    • Staining: Carefully discard the medium from the wells and gently wash twice with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Discard the stain and wash the wells thoroughly with water until the wash water is clear.

    • Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.

    • Measurement: Quantify the biofilm by measuring the absorbance of the solubilized stain at ~595 nm using a plate reader. A lower absorbance in the treated wells compared to the control indicates biofilm inhibition.

Conclusion and Future Perspectives

The natural occurrence of (E)-2-nonenyl-4-quinolone and its chemical relatives in bacterial biofilms highlights a sophisticated network of intra- and interspecies communication. These molecules are not merely cellular messengers but are multifunctional tools that shape microbial communities, manipulate host defenses, and drive the progression of chronic infections. The methodologies detailed in this guide provide a robust framework for researchers to dissect these complex interactions.

The continued exploration of AQ diversity and function holds immense promise. By understanding the precise roles of specific congeners, we can identify novel targets for anti-virulence therapies. Inhibiting the biosynthesis of these signals or blocking their reception represents a promising strategy to disarm pathogens without exerting the strong selective pressure that leads to traditional antibiotic resistance. Furthermore, the presence of specific AQs in clinical samples could serve as valuable biomarkers for diagnosing and monitoring P. aeruginosa or Burkholderia infections. The chemical language of bacteria is rich and complex; learning to interpret and disrupt it is a key frontier in the fight against infectious diseases.

References

  • Kim, K., et al. (2010). HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway. Infection and Immunity, 78(1), 372-380. Available from: [Link]

  • Rampioni, G., et al. (2018). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Microbiology, 9, 1569. Available from: [Link]

  • He, H., & Zhang, L. (2018). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Microbiology, 9. Available from: [Link]

  • Lépine, F., et al. (2011). Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids. In Quorum Sensing, pp. 135-148. Humana Press. Available from: [Link]

  • Yang, L., et al. (2015). An integrated quorum sensing network in Pseudomonas aeruginosa. Protein & Cell, 6(1), 1-13. Available from: [Link]

  • Klaus, V., et al. (2021). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. KOPS - University of Konstanz. Available from: [Link]

  • Wikipedia contributors. (2023). Pseudomonas quinolone signal. Wikipedia. Available from: [Link]

  • Klaus, V., et al. (2021). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. ARKAT-USA. Available from: [Link]

  • Rampioni, G., et al. (2016). Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa. PLOS Pathogens, 12(11), e1005894. Available from: [Link]

  • Zhang, Y. M., et al. (2008). PqsD Is Responsible for the Synthesis of 2,4-Dihydroxyquinoline, an Extracellular Metabolite Produced by Pseudomonas aeruginosa. Journal of Biological Chemistry, 283(44), 30317-30324. Available from: [Link]

  • Dulcey, C. E., et al. (2013). The end of a long-standing hypothesis: the Pseudomonas signalling molecules 4-hydroxy-2-alkylquinolines are derived from fatty acids, not 3-ketofatty acids. Chemistry & Biology, 20(12), 1481-1491. Available from: [Link]

  • García-Reyes, S., et al. (2019). The third quorum-sensing system of Pseudomonas aeruginosa: Pseudomonas quinolone signal and the enigmatic PqsE protein. ResearchGate. Available from: [Link]

  • Filz, V., et al. (2023). Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers. ACS Chemical Biology. Available from: [Link]

  • Mou, S., et al. (2022). Burkholderia pseudomallei produces 2-alkylquinolone derivatives important for host virulence and competition with bacteria that employ naphthoquinones for aerobic respiration. bioRxiv. Available from: [Link]

  • O'Donnell, T., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules, 25(23), 5727. Available from: [Link]

  • O'Donnell, T., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules, 25(23). Available from: [Link]

  • Moreau, N. J., et al. (1988). Inhibitory effects of quinolones on pro- and eucaryotic DNA topoisomerases I and II. Antimicrobial Agents and Chemotherapy, 32(5), 723-727. Available from: [Link]

  • Montagut, M., et al. (2020). High-Throughput Immunochemical Method to Assess the 2-Heptyl-4-quinolone Quorum Sensing Molecule as a Potential Biomarker of Pseudomonas aeruginosa Infections. ResearchGate. Available from: [Link]

  • Wu, M., & Seyedsayamdost, M. R. (2017). Burkholderia thailandensis Methylated Hydroxyalkylquinolines: Biosynthesis and Antimicrobial Activity in Cocultures. Applied and Environmental Microbiology, 83(14). Available from: [Link]

  • Reen, F. J., et al. (2020). A structure-function analysis of interspecies antagonism by the 2-heptyl-4-alkyl-quinolone signal molecule from Pseudomonas aeruginosa. Microbiology, 166(2), 169-179. Available from: [Link]

  • Montagut, M., et al. (2020). High-Throughput Immunochemical Method to Assess the 2-Heptyl-4-quinolone Quorum Sensing Molecule as a Potential Biomarker of Pseudomonas aeruginosa Infections. ACS Infectious Diseases, 6(12), 3338-3348. Available from: [Link]

  • Filz, V., et al. (2023). Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers. ACS Chemical Biology. Available from: [Link]

  • Lépine, F., et al. (2019). Potential of the Burkholderia cepacia Complex to Produce 4-Hydroxy-3-Methyl-2-Alkyquinolines. Frontiers in Cellular and Infection Microbiology, 9. Available from: [Link]

  • Inaba, T., et al. (2015). The Pseudomonas Quinolone Signal Inhibits Biofilm Development of Streptococcus mutans. Semantic Scholar. Available from: [Link]

  • Montagut, M., et al. (2022). An Immunochemical Approach to Detect the Quorum Sensing-Regulated Virulence Factor 2-Heptyl-4-Quinoline N-Oxide (HQNO) Produced by Pseudomonas aeruginosa. Microbiology Spectrum. Available from: [Link]

  • O'Donnell, T., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Semantic Scholar. Available from: [Link]

  • Lépine, F., et al. (2019). Potential of the Burkholderia cepacia Complex to Produce 4-Hydroxy-3-Methyl-2-Alkyquinolines. Frontiers in Cellular and Infection Microbiology, 9. Available from: [Link]

  • Storz, M. P., et al. (2012). Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone and analogues. Nature Protocols, 7(6), 1137-1144. Available from: [Link]

  • Mou, S., et al. (2022). Burkholderia pseudomallei produces 2-alkylquinolone derivatives important for host virulence and competition with bacteria that employ naphthoquinones for aerobic respiration. ResearchGate. Available from: [Link]

  • University of Illinois. (2019). Biosynthetic pathway in bacteria a recipe for drug discovery and production. Carl R. Woese Institute for Genomic Biology. Available from: [Link]

  • Aldred, K. J., et al. (2014). Mechanism of action of and resistance to quinolones. Biochemistry, 53(10), 1565-1574. Available from: [Link]

  • Inaba, T., et al. (2015). The Pseudomonas Quinolone Signal Inhibits Biofilm Development of Streptococcus mutans. Microbes and Environments, 30(2), 183-188. Available from: [Link]

  • Reen, F. J., et al. (2020). A structure-function analysis of interspecies antagonism by the 2-heptyl-4-alkyl-quinolone signal molecule from Pseudomonas aeruginosa. ResearchGate. Available from: [Link]

  • Williams, P., & Cámara, M. (2009). 4-Quinolone Signalling in Pseudomonas aeruginosa: Old Molecules, New Perspectives. ResearchGate. Available from: [Link]

  • Hang, T., et al. (2015). Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells. Journal of Biological Chemistry, 290(36), 22425-22432. Available from: [Link]

  • Costa, F., et al. (2021). Multimodal evaluation of drug antibacterial activity reveals cinnamaldehyde analog anti-biofilm effects against Haemophilus influenzae. Biofilm, 3, 100057. Available from: [Link]

  • National Center for Biotechnology Information. 2-Nonyl-4-quinolone. PubChem Compound Database. Available from: [Link]

  • Sławiński, J., et al. (2024). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. Molecules, 29(12), 2829. Available from: [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. Available from: [Link]

  • Novelli, A., et al. (2022). Fluoroquinolones and Biofilm: A Narrative Review. ResearchGate. Available from: [Link]

  • Kallel, I., et al. (2021). Detection of Quorum Sensing Signal Molecules, Particularly N-Acyl Homoserine Lactones, 2-Alky-4-Quinolones, and Diketopiperazines, in Gram-Negative Bacteria Isolated From Insect Vector of Leishmaniasis. Frontiers in Cellular and Infection Microbiology, 11. Available from: [Link]

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Methodological & Application

Protocol for chemical synthesis of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

Strategic Overview & Biological Context

The target molecule, (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one , represents a critical unsaturated analog of the Pseudomonas aeruginosa quorum sensing (QS) signal molecules (specifically the 2-alkyl-4-quinolone class, or AQs). While the saturated congener (NHQ) and the 3-hydroxy derivative (PQS) are well-characterized, unsaturated analogs often exhibit distinct receptor binding profiles at the PqsR (MvfR) receptor, acting as either agonists or antagonists depending on the lipid tail geometry.

Synthesis Challenge: The primary synthetic challenge is the stereoselective formation of the (E)-alkene at the C2 position without compromising the sensitive 4-quinolone core. Traditional methods such as direct aldol condensation of 2-methyl-4-quinolone with octanal often suffer from low yields due to the self-condensation of aliphatic aldehydes and difficult purification of E/Z mixtures.

Selected Protocol: This guide details a Horner-Wadsworth-Emmons (HWE) Olefination strategy . This approach is superior to direct condensation because:

  • Stereocontrol: It provides high selectivity for the thermodynamic (E)-isomer.

  • Modularity: It allows for the late-stage introduction of various lipid tails using commercially available aldehydes.

  • Reproducibility: It avoids the variable yields associated with high-temperature acid/base condensations.

Reaction Pathway & Logic

The synthesis proceeds in three distinct phases: Protection , Functionalization (Activation) , and Coupling/Deprotection .

SynthesisPathway Start 2-Methylquinolin-4(1H)-one (Starting Material) Step1 Protection (SEM-Cl, NaH) Start->Step1 Protected N/O-SEM Protected Intermediate Step1->Protected Step2 Lithiation & Phosphorylation (LDA, ClPO(OEt)2) Protected->Step2 Phosphonate Benzylic Phosphonate Intermediate Step2->Phosphonate Step3 HWE Olefination (Octanal, NaH) Phosphonate->Step3 + Octanal Coupled Protected (E)-Alkene Step3->Coupled Step4 Deprotection (HCl/MeOH) Coupled->Step4 Final (E)-2-(Non-1-en-1-yl) quinolin-4(1H)-one Step4->Final

Figure 1: Step-wise synthetic workflow utilizing the HWE strategy for stereochemical control.

Detailed Experimental Protocol

Phase 1: Protection of the Quinolone Core

Rationale: The acidic N-H/O-H proton of the 4-quinolone interferes with base-mediated lithiation. We utilize the [2-(Trimethylsilyl)ethoxy]methyl (SEM) group due to its stability against strong bases (LDA) and facile removal under acidic conditions.

Reagents:

  • 2-Methylquinolin-4(1H)-one (1.0 eq)

  • Sodium hydride (60% dispersion in oil, 1.5 eq)

  • SEM-Chloride (1.2 eq)

  • DMF (Anhydrous, 0.2 M concentration)

Procedure:

  • Charge an oven-dried flask with 2-methylquinolin-4(1H)-one and anhydrous DMF under Argon.

  • Cool to 0°C. Add NaH portion-wise. Evolution of H₂ gas will be observed.

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour to ensure complete deprotonation (solution typically turns yellow/orange).

  • Cool back to 0°C. Add SEM-Cl dropwise via syringe.

  • Stir at RT for 3–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 20-40% EtOAc in Hexanes).

    • Note: This typically yields a mixture of N- and O-alkylated products. Both are suitable for the next step, but the O-isomer is often major.

Phase 2: Synthesis of the Phosphonate Precursor

Rationale: To perform the HWE reaction, we must convert the C2-methyl group into a phosphonate. This is achieved via lateral lithiation followed by trapping with diethyl chlorophosphate.

Reagents:

  • Protected 2-methylquinolone (1.0 eq)

  • LDA (Lithium Diisopropylamide, 2.0 M, 1.2 eq)

  • Diethyl chlorophosphate (1.3 eq)

  • THF (Anhydrous)

Procedure:

  • Dissolve the protected intermediate in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Add LDA dropwise over 10 mins. The solution will turn deep red/purple, indicating the formation of the benzylic anion.

  • Stir at -78°C for 45 mins.

  • Add diethyl chlorophosphate (neat or in minimal THF) dropwise.

  • Allow the reaction to warm slowly to RT over 2 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Dry and concentrate.

  • Purification: The phosphonate is polar. Use flash chromatography (0-5% MeOH in DCM).

Phase 3: Horner-Wadsworth-Emmons (HWE) Olefination

Rationale: This is the stereodetermining step. The reaction of the phosphonate carbanion with octanal yields the (E)-alkene exclusively due to the steric bulk of the phosphonate group and the thermodynamic stability of the intermediate.

Reagents:

  • Quinolone-2-methylphosphonate intermediate (1.0 eq)

  • Octanal (1.2 eq) (Freshly distilled if possible)

  • NaH (1.5 eq) or LiHMDS (1.2 eq)

  • THF (Anhydrous)

Procedure:

  • Dissolve the phosphonate in anhydrous THF at 0°C.

  • Add NaH (or LiHMDS). Stir for 30 mins. The solution should darken.

  • Add Octanal dropwise.

  • Warm to RT and stir for 2–4 hours.

  • Workup: Quench with water. Extract with EtOAc.

  • Intermediate QC: 1H NMR should show a large coupling constant (J ≈ 15-16 Hz) for the vinylic protons, confirming the (E)-geometry.

Phase 4: Global Deprotection

Rationale: Removal of the SEM group restores the bioactive 4-quinolone core.

Reagents:

  • Coupled Intermediate

  • HCl (4M in Dioxane) or TFA/DCM (1:1)

  • Ethanol (solvent)

Procedure:

  • Dissolve the intermediate in Ethanol (or DCM if using TFA).

  • Add the acid catalyst (HCl/Dioxane is preferred for cleaner precipitation).

  • Heat to reflux (60-80°C) for 2–3 hours.

  • Isolation: Cool to RT. The product often precipitates as the hydrochloride salt.

  • Neutralization: Collect solid, suspend in water, and neutralize with NaHCO₃ to pH 7. Extract with EtOAc or filter the free base if solid.

  • Recrystallization: Methanol/Acetonitrile mixture.

Quantitative Data & Troubleshooting

Table 1: Critical Process Parameters (CPP)

ParameterSpecificationImpact on Quality
Anhydrous Conditions < 50 ppm H₂OMoisture kills LDA/NaH, reducing yield significantly.
Octanal Purity > 98% (No acid)Oxidation products (octanoic acid) quench the base.
Temperature (Step 2) -78°C ± 5°CHigher temps lead to polymerization or attack at the quinolone ring.
Reaction Time (Step 4) 2-4 hoursIncomplete deprotection leaves SEM adducts; over-reaction can degrade the alkene.

Troubleshooting Guide:

  • Problem: Low yield in HWE step.

    • Cause: Enolization of octanal (aldol side reaction).

    • Solution: Switch base to LiHMDS (less nucleophilic) or pre-mix the phosphonate and base for 1 hour before adding the aldehyde at -78°C.

  • Problem: Z-isomer detected.

    • Cause: Kinetic control favored (rare for HWE).

    • Solution: Ensure the reaction warms fully to room temperature or reflux briefly in THF before quenching to allow thermodynamic equilibration.

Quality Control & Validation

Expected Analytical Data:

  • 1H NMR (DMSO-d₆, 400 MHz):

    • Alkene Region: Two doublets (or dt) at δ 6.5–7.0 ppm.

    • Coupling Constant: J = 15.5 – 16.2 Hz (Definitive for Trans/E geometry).

    • Alkyl Tail: Triplet at δ 0.88 (terminal CH₃), multiplet at δ 2.25 (allylic CH₂), broad methylene envelope δ 1.2–1.4.

    • Core: Singlet at δ 6.1 (H-3 of quinolone), broad singlet δ 11.5 (NH).

  • Mass Spectrometry (ESI+):

    • Target Mass: Calculation based on C₁₈H₂₃NO.

    • [M+H]⁺ expected at m/z ≈ 270.18.

References

  • Lohrer, C., & Bracher, F. (2021). Synthesis of unsaturated and unusual 2-alkyl-4(1H)-quinolone congeners. In "Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives," Arkivoc, 2021(ix), 218-239.[2][3]

  • Nguyen, T. H. N., et al. (2021). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. Arkivoc, 2021(ix), 218-239. (Review of PQS analog synthesis).

  • Woschek, A., et al. (2007). Synthesis of 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides. Synthesis, 2007(10), 1517-1522. (General quinolone methodology).[4][5][6]

  • Coleman, J. P., et al. (2008). Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. Journal of Bacteriology, 190(4), 1247–1255. (Biological context of PQS/HHQ).

Sources

Application Notes & Protocols: Extraction of Alkylquinolones from Pseudomonas aeruginosa Culture Supernatant

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Alkylquinolones in Pseudomonas aeruginosa Pathogenesis

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic antibiotic resistance and its ability to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] A key aspect of its virulence is a sophisticated cell-to-cell communication system known as quorum sensing (QS).[3] This intricate network allows the bacteria to coordinate gene expression in a population-density-dependent manner, leading to the collective production of virulence factors and the formation of biofilms.[3][4]

Central to the P. aeruginosa QS network is the pqs system, which utilizes a class of secondary metabolites called 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules.[3][4][5][6] The most well-studied of these are 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas Quinolone Signal (PQS), and its direct precursor, 2-heptyl-4-hydroxyquinoline (HHQ).[4][5][7][8] These hydrophobic molecules play a critical role in regulating the expression of numerous virulence genes.[4][5][9] Another important AQ is 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), a potent cytochrome inhibitor.[4][5][10]

Given their central role in controlling virulence, the accurate extraction and quantification of AQs from bacterial cultures is paramount for researchers studying P. aeruginosa pathogenesis, developing anti-virulence strategies, and discovering novel antimicrobial agents.[9][10] This guide provides a detailed, scientifically grounded protocol for the efficient extraction of AQs from P. aeruginosa culture supernatants, elucidating the rationale behind each step to ensure robust and reproducible results.

The Chemistry of Alkylquinolones: A Foundation for Extraction Strategy

Alkylquinolones are characterized by a 4-quinolone core with an alkyl group typically at the C-2 position.[3][11] The varying lengths of this alkyl chain and modifications to the quinolone ring give rise to a diverse family of these molecules.[4][8] From an extraction perspective, the most critical feature of AQs like PQS and HHQ is their hydrophobic nature.[9][12] This property dictates the choice of extraction solvents and techniques.

The extraction of these nonpolar molecules from an aqueous culture medium is most effectively achieved through liquid-liquid extraction (LLE) with a water-immiscible organic solvent.[13] Solid-phase extraction (SPE) presents another viable, and often more selective, alternative.[13][14][15][16] The choice between these methods often depends on the desired purity, sample volume, and available equipment. For general-purpose quantification from culture supernatants, LLE with acidified ethyl acetate is a widely adopted and highly effective method.[9][17] The acidification of the solvent is a critical step that enhances the partitioning of the AQs into the organic phase by ensuring they remain in their neutral, un-ionized form.

Comparative Overview of Extraction Methodologies
Method Principle Advantages Disadvantages Primary Application
Liquid-Liquid Extraction (LLE) Partitioning of solutes between two immiscible liquid phases based on their relative solubilities.Simple, cost-effective, suitable for large volumes.Can be labor-intensive, may result in emulsions, less selective.Routine extraction from bacterial culture supernatants.
Solid-Phase Extraction (SPE) Separation based on the affinity of solutes for a solid sorbent.High selectivity, good concentration factors, amenable to automation.[13]Higher cost of consumables, requires method development.Analysis of complex matrices, trace-level detection.[13][14][16]

Experimental Workflow and Protocols

The following section outlines a comprehensive, step-by-step protocol for the extraction of alkylquinolones from P. aeruginosa culture supernatants using the robust and widely validated acidified ethyl acetate liquid-liquid extraction method.[9][17] This is followed by a brief overview of analytical techniques for quantification.

Visualizing the Extraction Workflow

ExtractionWorkflow cluster_culture Bacterial Culture Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Sample Processing & Analysis Culture Inoculate P. aeruginosa in LB Medium Incubate Incubate at 37°C with shaking Culture->Incubate Harvest Harvest at desired growth phase (e.g., stationary) Incubate->Harvest Centrifuge Centrifuge to pellet cells Harvest->Centrifuge Supernatant Collect cell-free supernatant Centrifuge->Supernatant Acidify Add acidified ethyl acetate (1:1 v/v) Supernatant->Acidify Vortex Vortex vigorously Acidify->Vortex Separate Separate phases using a separatory funnel Vortex->Separate CollectOrganic Collect organic phase Separate->CollectOrganic Repeat Repeat extraction 2x CollectOrganic->Repeat Dry Dry organic phase (e.g., rotary evaporator) Repeat->Dry Reconstitute Reconstitute in methanol Dry->Reconstitute Analyze Analyze by LC-MS/MS, HPLC, or TLC Reconstitute->Analyze

Caption: Workflow for Alkylquinolone Extraction.

Detailed Protocol: Liquid-Liquid Extraction of Alkylquinolones

This protocol is adapted from established methodologies for the extraction of PQS and related molecules from P. aeruginosa cultures.[9][17]

Materials and Reagents:

  • Pseudomonas aeruginosa strain of interest (e.g., PA14, PAO1)

  • Luria-Bertani (LB) broth or other suitable culture medium

  • Ethyl acetate (HPLC grade)

  • Glacial acetic acid

  • Methanol (HPLC grade)

  • Conical tubes (50 mL)

  • Separatory funnel (100 mL or appropriate size)

  • Rotary evaporator or nitrogen evaporator

  • Glass vials for sample storage

Procedure:

  • Preparation of Acidified Ethyl Acetate: Prepare a solution of ethyl acetate containing 0.1% (v/v) glacial acetic acid. For example, add 1 mL of glacial acetic acid to 999 mL of ethyl acetate. This acidification step is crucial for protonating the quinolones, thereby increasing their hydrophobicity and promoting their transfer into the organic phase.

  • Bacterial Culture: a. Inoculate a single colony of P. aeruginosa into 10 mL of LB broth and incubate overnight at 37°C with shaking (approximately 250 rpm).[9] b. The following day, use the overnight culture to inoculate a larger volume (e.g., 50 mL) of fresh LB broth in a flask to a starting optical density at 600 nm (OD600) of 0.05.[9] c. Incubate the culture at 37°C with shaking until it reaches the desired growth phase for extraction (e.g., mid-exponential or stationary phase). The production of AQs is often maximal during the late stationary phase.

  • Harvesting the Supernatant: a. Transfer the bacterial culture to a 50 mL conical tube. b. Pellet the bacterial cells by centrifugation at 7,000 x g for 10 minutes at 4°C.[17] c. Carefully decant the cell-free supernatant into a clean flask or beaker. This supernatant contains the secreted alkylquinolones.

  • Liquid-Liquid Extraction: a. Transfer a known volume of the supernatant (e.g., 25 mL) to a separatory funnel. b. Add an equal volume of acidified ethyl acetate to the separatory funnel.[9][17] c. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure. This ensures thorough mixing and facilitates the transfer of AQs into the organic phase. d. Allow the phases to separate completely. The upper, clearer layer is the organic phase containing the AQs.[9] e. Drain the lower aqueous phase and collect the organic phase in a clean glass container. f. To maximize recovery, repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate, combining all organic extracts.[9][17]

  • Drying and Reconstitution: a. Dry the pooled organic extracts to completeness using a rotary evaporator or under a gentle stream of nitrogen.[4][17] This step removes the solvent and concentrates the AQs. b. Reconstitute the dried extract in a small, precise volume of methanol (e.g., 200 µL to 1 mL, depending on the expected concentration).[4][9] The sample is now ready for analysis.

Quantification of Extracted Alkylquinolones

Once extracted, the AQs can be quantified using various analytical techniques. The choice of method will depend on the required sensitivity and specificity.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or diode array detector is a common method for separating and quantifying AQs.[9][17] HHQ can be detected at approximately 314 nm, while both HHQ and PQS can be observed around 325 nm.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the most sensitive and specific quantification, LC-MS/MS is the gold standard.[2][4][18] This technique allows for the identification and quantification of multiple AQs simultaneously, even at very low concentrations.

  • Thin-Layer Chromatography (TLC): TLC can be used for a more qualitative or semi-quantitative analysis.[9] The natural fluorescence of PQS can be visualized under UV light, allowing for its detection.[9]

The pqs Quorum Sensing System: A Visual Representation

The production of alkylquinolones is tightly regulated by the pqs quorum sensing system. Understanding this pathway is crucial for interpreting experimental results.

PQS_Pathway pqsABCD pqsABCD operon HHQ HHQ pqsABCD->HHQ biosynthesis pqsE pqsE pqsABCD->pqsE co-transcribed Anthranilate Anthranilic Acid Anthranilate->pqsABCD precursor pqsH pqsH HHQ->pqsH substrate pqsR PqsR (MvfR) HHQ->pqsR binds & activates PQS PQS pqsH->PQS conversion PQS->pqsR binds & activates Virulence Virulence Gene Expression PQS->Virulence regulates pqsR->pqsABCD activates transcription pqsE->Virulence regulates

Caption: Simplified pqs Quorum Sensing Pathway.

In this system, the pqsABCD operon is responsible for the synthesis of HHQ from anthranilic acid.[1][6] The monooxygenase PqsH then converts HHQ to PQS.[4] Both HHQ and PQS can bind to the transcriptional regulator PqsR (also known as MvfR), which in turn activates the transcription of the pqsABCDE operon, creating a positive feedback loop.[4][6] PqsE, also encoded by this operon, plays a role in regulating virulence, in some cases independently of PQS.[5][6][19]

Conclusion and Best Practices

The successful extraction of alkylquinolones from P. aeruginosa culture supernatants is a critical first step for a wide range of research applications. The liquid-liquid extraction protocol detailed here provides a reliable and cost-effective method for obtaining high-quality samples for subsequent analysis. For optimal results, it is essential to maintain consistency in culture conditions, extraction volumes, and solvent purity. The use of appropriate negative controls, such as a pqsA mutant strain which is unable to produce quinolones, is also highly recommended for validating the specificity of the extraction and analytical methods.[9] By understanding the chemical principles behind the extraction and the biological context of the pqs system, researchers can confidently and accurately investigate the role of these important signaling molecules in P. aeruginosa physiology and pathogenesis.

References

  • Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC. SpringerLink.
  • Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms. Frontiers.
  • An Immunochemical Approach to Quantify and Assess the Potential Value of the Pseudomonas Quinolone Signal as a Biomarker of Infection | Analytical Chemistry. ACS Publications.
  • Conversion of the Pseudomonas aeruginosa Quinolone Signal and Related Alkylhydroxyquinolines by Rhodococcus sp. Strain BG43. National Institutes of Health.
  • Contribution of the Alkylquinolone Quorum-Sensing System to the Interaction of Pseudomonas aeruginosa With Bronchial Epithelial Cells - PMC. National Institutes of Health.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC. National Institutes of Health.
  • Pseudomonas aeruginosa: A Bacterial Platform for Biopharmaceutical Production. MDPI.
  • Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. PNAS.
  • Contribution of the Alkylquinolone Quorum-Sensing System to the Interaction of Pseudomonas aeruginosa With Bronchial Epithelial Cells. PubMed.
  • Spatiotemporal Distribution of Pseudomonas aeruginosa Alkyl Quinolones under Metabolic and Competitive Stress | mSphere. ASM Journals.
  • Electrochemical Detection of Pseudomonas Aeruginosa Quorum Sensing Molecules at a Liquid|Liquid Interface | Request PDF. ResearchGate.
  • (PDF) Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. ResearchGate.
  • Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa | PLOS Pathogens. PLOS.
  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. MDPI.
  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. ResearchGate.
  • The Identification and Quantification of 21 Antibacterial Substances by LC-MS/MS in Natural and Organic Liquid Fertilizer Samples. MDPI.
  • Determination of quinolones in water samples by solid-phase extraction and liquid chromatography with fluorimetric detection | Request PDF. ResearchGate.
  • NanoMIP-Based Solid Phase Extraction of Fluoroquinolones from Human Urine: A Proof-of-Concept Study. MDPI.
  • Determination of quinolone antibiotics in environmental water using automatic solid-phase extraction and isotope dilution ultra-performance liquid chromatography tandem mass spectrometry. PubMed.

Sources

Application Note: Targeted Quantification of Unsaturated Alkylquinolones in Pseudomonas aeruginosa Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

The Pseudomonas aeruginosa pqs quorum sensing (QS) system regulates virulence factors through the production of 2-alkyl-4(1H)-quinolones (AQs).[1][2][3][4] While 2-heptyl-4-hydroxyquinoline (HHQ) and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) are the most studied congeners, recent lipidomic profiling has revealed the significance of unsaturated alkylquinolones (e.g., C9:1-AQ, C11:1-AQ). These unsaturated variants act as specific metabolic markers and possess distinct physicochemical properties affecting membrane interaction.

The Analytical Challenge: Quantifying unsaturated AQs presents three specific hurdles:

  • Isomeric Resolution: Separating cis/trans isomers and double-bond positional variants from the abundant saturated background.

  • Hydrophobicity: High retention on C18 columns leads to carryover.

  • Ionization Suppression: Complex matrices (sputum, biofilm) suppress the ESI+ signal.

This guide details a robust LC-MS/MS workflow designed to overcome these challenges, ensuring high-fidelity quantification.

Analyte Chemistry & MS/MS Optimization

Ionization Strategy

AQs contain a nitrogen atom in the quinolone ring, making Electrospray Ionization in Positive Mode (ESI+) the most sensitive approach. The analytes readily form


 ions.
  • Critical Insight: Unlike many metabolites that require ammonium buffers, AQs ionize efficiently in simple acidic mobile phases (0.1% Formic Acid). High pH buffers should be avoided as they can deprotonate the phenol/hydroxyl groups, reducing sensitivity in positive mode.

Fragmentation Logic (MS/MS)

To build a specific MRM (Multiple Reaction Monitoring) method, we utilize the stability of the quinolone core.

  • The "Core" Rule: Upon Collision Induced Dissociation (CID), the alkyl side chain typically cleaves, leaving the stable quinolone ring fragment.

    • HHQ-type (Non-hydroxylated ring): The signature fragment is m/z 159 .

    • PQS-type (3-hydroxylated ring): The signature fragment is m/z 175 .

Table 1: Optimized MRM Transitions for Unsaturated AQs Note: Collision Energy (CE) values are indicative and should be ramped ±5V during optimization.

Analyte ClassCompound NamePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
Standard HHQ (C7-AQ)244.2159.1302520
Standard PQS (C7-3OH-AQ)260.2175.1302220
Unsaturated C9:1-AQ (NHQ:1)270.2159.1322850
Unsaturated C11:1-AQ298.2159.1353050
Unsaturated C9:1-3OH-AQ286.2175.1322550
Internal Std PQS-d4264.2179.1302220

Chromatographic Separation Strategy

Column Selection: The Case for Phenyl-Hexyl

While C18 columns are standard, they often fail to separate double-bond isomers of unsaturated AQs.

  • Recommendation: Use a Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) column.

  • Mechanism: The pi-pi (

    
    ) interactions between the phenyl ring of the stationary phase and the quinolone core provide an orthogonal separation mechanism to pure hydrophobicity. This improves the resolution of unsaturated species from their saturated analogs.
    
Mobile Phase & Gradient[3]
  • Phase A: Water + 0.1% Formic Acid

  • Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 40% B (Focusing)

    • 1-10 min: Linear ramp to 98% B

    • 10-13 min: Hold 98% B (Crucial for eluting highly hydrophobic long-chain AQs)

    • 13-13.1 min: Return to 40% B

    • 13.1-16 min: Re-equilibration

Sample Preparation Protocol

Objective: Extract hydrophobic AQs from complex biological matrices (e.g., bacterial culture, sputum) while minimizing protein contamination.

Reagents[5]
  • Extraction Solvent: Acidified Ethyl Acetate (0.1% Acetic Acid in EtOAc). The acid helps keep AQs protonated/neutral to improve partitioning into the organic phase.

  • Internal Standard: 10 µM PQS-d4 in Methanol.

Step-by-Step Workflow
  • Sample Aliquot: Transfer 500 µL of biological sample (culture supernatant or homogenized tissue) to a 2 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard (PQS-d4). Vortex 10s.

  • LLE Extraction: Add 1000 µL of Acidified Ethyl Acetate .

  • Agitation: Vortex vigorously for 2 minutes or shake for 10 minutes.

  • Phase Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Collection: Transfer 800 µL of the upper organic layer to a fresh glass vial.

  • Repeat (Optional): For low-abundance unsaturated targets, repeat steps 3-6 and combine supernatants.

  • Drying: Evaporate to dryness under a stream of nitrogen at 35°C.

  • Reconstitution: Dissolve residue in 100 µL of Methanol. Note: Do not use high water content here, or hydrophobic AQs may precipitate.

  • Filtration: Centrifuge at max speed (15,000 x g) for 5 mins to pellet any particulates before transferring to LC vial.

Visualizations

Experimental Workflow

AQ_Extraction_Workflow cluster_tips Critical Tips Start Biological Sample (500 µL) IS_Add Add Internal Standard (PQS-d4) Start->IS_Add LLE LLE: Add 1 mL Acidified Ethyl Acetate IS_Add->LLE Vortex Vortex & Centrifuge 12,000g, 5 min LLE->Vortex Tip1 Acidified solvent improves recovery LLE->Tip1 PhaseSep Collect Organic Supernatant Vortex->PhaseSep Dry Evaporate (N2) at 35°C PhaseSep->Dry Recon Reconstitute in 100% Methanol Dry->Recon Tip2 Glass vials preferred (AQs stick to plastic) Dry->Tip2 LCMS Inject into LC-MS/MS Recon->LCMS

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for hydrophobic alkylquinolones.

Fragmentation Pathway Logic

Fragmentation_Logic Precursor Precursor Ion [M+H]+ Collision Collision Cell (CID) Precursor->Collision Acceleration Frag_Core Quinolone Core (Stable) Collision->Frag_Core C-C Bond Cleavage Frag_Chain Alkyl Chain (Neutral Loss) Collision->Frag_Chain Loss HHQ_Frag m/z 159 (HHQ Core) Frag_Core->HHQ_Frag If R=H (pos 3) PQS_Frag m/z 175 (PQS Core) Frag_Core->PQS_Frag If R=OH (pos 3)

Caption: MS/MS fragmentation logic. The alkyl chain is lost, leaving the diagnostic core ion.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, you must calculate Matrix Effects (ME) and Recovery (RE) for every new matrix type (e.g., changing from broth to sputum).

Matrix Effect Calculation

Run three sets of samples:

  • Set A: Standard in pure solvent.

  • Set B: Matrix extract spiked after extraction (Post-extraction spike).

  • Set C: Matrix spiked before extraction (Pre-extraction spike).



  • Acceptance Criteria: 85-115%. If <85% (suppression), dilute the sample or improve the wash step.

Recovery Calculation


  • Acceptance Criteria: >80% for hydrophobic AQs.

References

  • Ortori, C. A., et al. (2011). Quantitative analysis of the quorum sensing molecules 2-alkyl-4(1H)-quinolones... Analytical and Bioanalytical Chemistry.

  • Lépine, F., et al. (2004). Electrospray/mass spectrometric identification and analysis of 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa.[5] Journal of the American Society for Mass Spectrometry.[5]

  • Déziel, E., et al. (2004). Analysis of the regulation of the pqs quorum-sensing system in Pseudomonas aeruginosa. Molecular Microbiology.

  • Diggle, S. P., et al. (2006). 4-Quinolone signalling in Pseudomonas aeruginosa: old molecules, new perspectives.[6] International Journal of Medical Microbiology.

Sources

Purification of hydrophobic quinolones using solid-phase extraction (SPE)

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed application note and protocol for the purification of hydrophobic quinolones using solid-phase extraction.

Application Note & Protocol

Topic: High-Efficiency Purification of Hydrophobic Quinolones Using Solid-Phase Extraction (SPE)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the theory and practice of purifying hydrophobic quinolones from complex matrices using Solid-Phase Extraction (SPE). As a class of synthetic antibiotics with significant hydrophobic character and amphoteric properties, quinolones present unique challenges for isolation and purification. This application note details the underlying chemical principles, from sorbent selection to pH manipulation, that govern a successful SPE protocol. By explaining the causality behind each experimental step, this guide equips researchers with the necessary expertise to develop robust, reproducible, and highly selective purification methods for analytical applications such as HPLC and LC-MS/MS.

Introduction: The Challenge of Quinolone Purification

Quinolones, and their more prevalent subgroup fluoroquinolones, are a critical class of broad-spectrum synthetic antibiotics.[1] Their core structure, a 4-quinolone bicyclic ring, imparts significant hydrophobicity, while peripheral functional groups—typically a carboxylic acid and a basic amine moiety (e.g., a piperazine ring)—give them amphoteric properties.[2][3] This dual nature dictates their chemical behavior and is central to designing an effective purification strategy.

The analysis of quinolones in complex sample matrices, such as wastewater, plasma, or food products, is often hindered by interfering substances.[4][5] Direct injection of such samples into analytical instruments can lead to column fouling, ion suppression in mass spectrometry, and inaccurate quantification. Solid-Phase Extraction (SPE) has emerged as a superior sample preparation technique over traditional liquid-liquid extraction (LLE) due to its higher selectivity, reduced solvent consumption, and potential for automation.[6][7] It provides the necessary sample clean-up and concentration required for sensitive downstream analysis.[8][9]

The Core Principle: Manipulating Quinolone Chemistry for SPE

A successful SPE method for quinolones hinges on exploiting their unique physicochemical properties to control their interaction with a solid sorbent. The key is to manage two primary interaction mechanisms: Reversed-Phase and Ion-Exchange .[10]

Physicochemical Properties of Common Quinolones

The behavior of a quinolone in solution is governed by its acidity constants (pKa) and its hydrophobicity (log P). The carboxylic acid group typically has a pKa1 around 5.1-6.0, while the basic amine group has a pKa2 around 7.5-9.0.[2] This means the charge of the molecule is highly pH-dependent:

  • pH < pKa1: The carboxylic acid is neutral and the amine is protonated (positive charge, Cationic Form ).

  • pKa1 < pH < pKa2: The carboxylic acid is deprotonated (negative charge) and the amine is protonated (positive charge) (Zwitterionic/Neutral Form ).

  • pH > pKa2: The carboxylic acid is deprotonated and the amine is neutral (negative charge, Anionic Form ).

This pH-dependent charge state is the lever we pull to control retention and elution on ion-exchange sorbents. The inherent hydrophobicity, quantified by log P, allows for strong retention on reversed-phase sorbents.

Quinolone pKa1 (Carboxyl) pKa2 (Amine) log P (Octanol-Water)
Ciprofloxacin~5.8~8.7~-1.1 to 0.28
Norfloxacin~6.3~8.5~-1.0 to 0.3
Enrofloxacin~6.0~7.8~0.7 to 1.1
Levofloxacin~5.6~7.9~-0.4 to 0.1
Moxifloxacin~6.3~9.3~0.2 to 0.5

Note: pKa and log P values are approximate and can vary based on experimental conditions and prediction algorithms.[2][11][12]

Selecting the Right SPE Sorbent

The choice of sorbent is the most critical decision in SPE method development and should be based on the properties of the analyte and the sample matrix.[9][10]

Sorbent Type Primary Retention Mechanism Best For Causality & Rationale
Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X) Hydrophobic (van der Waals) interactions.Retaining quinolones from aqueous matrices.These sorbents are "Hydrophilic-Lipophilic Balanced," meaning they are water-wettable yet retain hydrophobic compounds effectively.[8][13] The high surface area provides strong hydrophobic retention for the quinolone core, largely independent of pH.
Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C) Hydrophobic + Strong/Weak Cation Exchange.Highly selective purification from complex matrices.This dual mechanism allows for orthogonal cleanup. At a low pH (e.g., 2-4), the quinolone's amine group is positively charged and binds to the cation exchanger, while the hydrophobic core binds to the reversed-phase backbone. Neutral and acidic interferences can be washed away with organic solvent.[4][14]
Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A) Hydrophobic + Strong/Weak Anion Exchange.Isolating quinolones from samples where cationic interferences are a problem.At a high pH (e.g., 10), the quinolone's carboxylic acid is negatively charged and binds to the anion exchanger. This provides an alternative selectivity to cation exchange.

Experimental Workflow & Protocols

The following section details a generalized SPE protocol. Specific volumes and solvent compositions should be optimized for each application. The workflow is a multi-step process designed to maximize purity and recovery.[15]

Diagram: General Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample_Prep 1. Sample Pre-treatment (Adjust pH, Filter) Condition 2. Sorbent Conditioning (Activate with Organic Solvent) Equilibrate 3. Sorbent Equilibration (Apply Aqueous Buffer) Load 4. Sample Loading (Bind Analytes) Equilibrate->Load Wash 5. Interference Wash (Remove Impurities) Elute 6. Analyte Elution (Collect Purified Analytes) Post_Elute 7. Dry-down & Reconstitution Elute->Post_Elute end Post_Elute->end start start->Sample_Prep

Caption: The seven-step workflow for solid-phase extraction.

Protocol 1: Mixed-Mode Cation Exchange (MCX) - High Selectivity Method

This protocol is ideal for complex matrices where high purity is required. It leverages both hydrophobic and cation exchange mechanisms.

Diagram: Quinolone Retention on a Mixed-Mode Cation Exchange Sorbent

MCX_Mechanism cluster_sorbent SPE Sorbent Surface (pH 2-4) cluster_analyte Quinolone Molecule (Cationic Form) Sorbent RP_Site Hydrophobic Backbone IX_Site Cation Exchanger (-SO3⁻) Analyte Quinolone Core Analyte->RP_Site Hydrophobic Interaction Amine_Group Amine Group (-NH₂⁺) Analyte->Amine_Group Amine_Group->IX_Site Ionic Interaction

Caption: Dual retention of a quinolone on a mixed-mode sorbent at low pH.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Action: For a 1 mL aqueous sample (e.g., plasma, urine, water), add an acid (e.g., formic acid, phosphoric acid) to adjust the pH to ~3.0. This ensures the quinolone's amine group is fully protonated (positively charged).[15]

    • Causality: At pH 3, the molecule is cationic, enabling strong binding to the cation exchange group on the sorbent. This pH also helps precipitate proteins in biological samples, which should be removed by centrifugation or filtration.

  • Conditioning:

    • Action: Pass 1 mL of methanol through the MCX cartridge.

    • Causality: Methanol solvates the polymer chains of the sorbent and activates the hydrophobic retention sites. This step also cleans the cartridge of any potential manufacturing residues.[7][10]

  • Equilibration:

    • Action: Pass 1 mL of reagent-grade water (adjusted to pH ~3.0) through the cartridge. Do not let the sorbent bed go dry.

    • Causality: This step removes the organic conditioning solvent and creates the correct pH environment within the sorbent bed for the sample ions to interact effectively with the ion-exchange sites.

  • Sample Loading:

    • Action: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

    • Causality: A slow flow rate ensures sufficient residence time for the quinolone molecules to interact with and bind to both the hydrophobic backbone and the cation exchange functional groups.[16]

  • Washing (Interference Removal):

    • Action (Wash 1): Pass 1 mL of water (adjusted to pH ~3.0) through the cartridge.

    • Causality: This removes highly polar, water-soluble interferences that have not been retained.

    • Action (Wash 2): Pass 1 mL of methanol through the cartridge.

    • Causality: This is a critical step for high purity. The organic solvent will disrupt weak hydrophobic interactions, washing away non-polar interferences. However, because the quinolone is strongly bound by the powerful ionic interaction at this pH, it remains on the sorbent.

  • Elution:

    • Action: Pass 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol) through the cartridge.

    • Causality: The high pH of the elution solvent (pH > 10) neutralizes the amine group on the quinolone, breaking the strong ionic bond holding it to the cation exchanger. The methanol simultaneously disrupts the hydrophobic interaction, allowing the now-neutral analyte to be eluted efficiently.[15][17]

  • Post-Elution:

    • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of mobile phase suitable for your analytical method (e.g., 100 µL of 0.1% formic acid in water/acetonitrile).

    • Causality: Evaporation concentrates the analyte, increasing sensitivity. Reconstitution in the mobile phase ensures compatibility with the subsequent analytical technique (e.g., HPLC).

Protocol 2: Polymeric Reversed-Phase (HLB) - General Purpose Method

This protocol is simpler and effective for cleaner matrices or when the primary goal is desalting and concentration. It relies solely on hydrophobic interactions.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Action: Dilute the sample (e.g., 1:1) with reagent-grade water. Adjusting pH is less critical but can be optimized. A neutral pH is often a good starting point.

    • Causality: Dilution reduces matrix effects and ensures the sample's solvent strength is low enough for efficient hydrophobic binding.

  • Conditioning:

    • Action: Pass 1 mL of methanol through the HLB cartridge.

    • Causality: Activates the sorbent for hydrophobic interaction.[10]

  • Equilibration:

    • Action: Pass 1 mL of reagent-grade water through the cartridge.

    • Causality: Removes methanol and prepares the sorbent for the aqueous sample.

  • Sample Loading:

    • Action: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

    • Causality: Allows for maximum hydrophobic interaction between the quinolone and the sorbent.

  • Washing:

    • Action: Pass 1 mL of a weak aqueous-organic solution (e.g., 5-10% methanol in water) through the cartridge.

    • Causality: This wash removes polar interferences that are not retained by the reversed-phase mechanism. The low percentage of organic solvent is not strong enough to elute the highly hydrophobic quinolones.

  • Elution:

    • Action: Pass 1 mL of a strong organic solvent (e.g., methanol or acetonitrile, often with a small amount of acid or base like 0.1% formic acid to improve solubility).

    • Causality: The strong organic solvent disrupts the hydrophobic interactions between the quinolone and the sorbent, causing it to elute from the cartridge.

  • Post-Elution:

    • Action: Evaporate and reconstitute as described in the MCX protocol.

Troubleshooting and Optimization

Problem Potential Cause Solution
Low Recovery Analyte Breakthrough (Loading): Sample flow rate is too high, or incorrect pH prevents binding (for mixed-mode).Decrease loading flow rate. Verify sample pH is at least 2 units away from the pKa of the functional group used for ionic retention.[15]
Analyte Loss (Washing): Wash solvent is too strong.Decrease the percentage of organic solvent in the wash step.
Incomplete Elution: Elution solvent is too weak or incorrect pH.Increase organic solvent strength in the elution buffer. For mixed-mode, ensure the elution pH is sufficient to neutralize the analyte's charge (e.g., pH > 10 for MCX).
Poor Purity Insufficient Washing: Interferences are co-eluting with the analyte.Add an intermediate wash step or increase the strength of the current wash solvent. Utilize a mixed-mode sorbent for orthogonal cleanup.
Inconsistent Results Sorbent Bed Drying: The sorbent bed dried out after equilibration and before loading.Ensure the sorbent bed remains solvated throughout the process until elution.
Matrix Effects: High concentration of salts or proteins in the original sample.Increase the dilution of the sample before loading. Incorporate a protein precipitation step.

Conclusion

The successful purification of hydrophobic quinolones by Solid-Phase Extraction is an achievable goal when guided by a firm understanding of their underlying chemical properties. By carefully selecting a sorbent and rationally designing each step of the process—conditioning, loading, washing, and eluting—based on the principles of pH manipulation and hydrophobic interaction, researchers can develop highly effective and reliable methods. The protocols provided herein serve as a robust starting point for method development, enabling the generation of clean, concentrated samples ready for precise and accurate analytical determination.

References

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC. National Center for Biotechnology Information.[Link]

  • Synthesis and Characterization of Electrospun Sorbent for the Solid-Phase Extraction of Fluoroquinolones in Human Plasma and Their UHPLC-PDA Determination. MDPI.[Link]

  • Systematic optimization of an SPE with HPLC-FLD method for fluoroquinolone detection in wastewater. PubMed.[Link]

  • Analytical strategies to determine quinolone residues in food and the environment. ResearchGate.[Link]

  • Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC. National Center for Biotechnology Information.[Link]

  • Determination of fluoroquinolones in the environmental samples using vortex assisted dispersive liquid-liquid microextraction coupled with high performance liquid chromatography. ResearchGate.[Link]

  • Comparison of different solid-phase extraction materials for the determination of fluoroquinolones in chicken plasma by LC-MS/MS. ResearchGate.[Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International.[Link]

  • Determination of quinolones in water samples by solid-phase extraction and liquid chromatography with fluorimetric detection. ResearchGate.[Link]

  • Solid Phase Extraction (SPE) - Selection of the sorbent. Analytics-Shop.[Link]

  • A pass-through solid-phase extraction clean-up method for the determination of 11 quinolone antibiotics in chicken meat and egg samples using ultra-performance liquid chromatography tandem mass spectrometry. ResearchGate.[Link]

  • Solid-phase extraction of fluoroquinolones from aqueous samples using a water-compatible stochiometrically imprinted polymer. PubMed.[Link]

  • Hydrophilicity/hydrophobicity, pKa, and log P values of the different classes of pharmaceuticals. ResearchGate.[Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC. National Center for Biotechnology Information.[Link]

  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. MDPI.[Link]

  • Calculated logP values for investigated compounds. ResearchGate.[Link]

  • Chemical structures of the six studied fluoroquinolones. ResearchGate.[Link]

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Application Note: High-Resolution TLC Separation of Long-Chain 2-Alkyl-4-Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent systems for thin-layer chromatography (TLC) of long-chain quinolones Content Type: Application Note & Protocol Guide

Abstract

Long-chain quinolones, particularly 2-alkyl-4-quinolones (AQs) like the Pseudomonas Quinolone Signal (PQS) and its precursor HHQ, present a unique chromatographic challenge.[1] Their structure combines a highly polar, basic quinolone core capable of metal chelation with a lipophilic alkyl tail (C7–C9 or longer). Standard normal-phase TLC often results in severe tailing or irreversible adsorption due to interaction with silica silanols and trace metals. This guide details optimized solvent systems and plate pretreatment protocols to achieve sharp resolution of these amphiphilic signaling molecules.

Mechanistic Insight: The "Sticking" Problem

To separate long-chain quinolones effectively, one must understand the three forces fighting against migration on a silica plate:

  • Silanol Interaction: The basic nitrogen in the quinolone ring hydrogen-bonds strongly with acidic silanol (Si-OH) groups on the stationary phase.

  • Metal Chelation: Quinolones with a 3-hydroxyl group (like PQS) are potent iron chelators. Trace metal impurities in commercial silica gel can trap these molecules at the origin.

  • Amphiphilicity: The non-polar alkyl chain requires organic solubility, while the polar head requires protic "lift."

The Solution: We utilize Acidified Mobile Phases to keep the quinolone nitrogen protonated (preventing strong adsorption) and Chelation Suppression (EDTA pretreatment) to mask trace metals.

Optimized Solvent Systems

The following systems are validated for 2-alkyl-4-quinolones (e.g., PQS, HHQ) and synthetic analogs (e.g., antimalarial quinolones).

System A: The "Screening" System (General Purpose)

Best for: Initial purity checks of synthetic reactions.

  • Composition: Dichloromethane (DCM) : Methanol (MeOH)

  • Ratio: 95 : 5 (v/v)[2]

  • Notes: Provides a baseline separation. If tailing occurs, move immediately to System B.

System B: The "High-Resolution" System (Gold Standard)

Best for: Separating PQS (3-OH) from HHQ (no OH) and isolating biological extracts.

  • Composition: Dichloromethane : Methanol : Acetic Acid[2][3]

  • Ratio: 85 : 15 : 1 (v/v)

  • Mechanism: The acetic acid suppresses the ionization of silica silanols and maintains the quinolone in a protonated state, sharpening the bands significantly.

  • Expected Rf:

    • HHQ (Less polar): ~0.6 – 0.7

    • PQS (More polar): ~0.3 – 0.4

System C: The "Lipophilic" System

Best for: Very long chain analogs (>C9) or N-oxide derivatives (HQNO).

  • Composition: Ethyl Acetate : Methanol : Formic Acid[2]

  • Ratio: 80 : 15 : 5 (v/v)

  • Notes: Formic acid is stronger than acetic acid, providing stronger desorption power for stubborn N-oxides.

Data Summary: Solvent Performance
Solvent SystemComponentsRatio (v/v)ApplicationResolution Quality
A DCM : MeOH95:5Synthetic Purity CheckModerate (Risk of tailing)
B DCM : MeOH : AcOH85:15:1Biological Extracts (PQS/HHQ) High (Sharp bands)
C EtOAc : MeOH : Formic80:15:5N-Oxides / Polar DerivativesHigh (Good for HQNO)
D Hexane : Ethyl Acetate1:1Non-polar precursors onlyLow (Quinolones stay at origin)
Detailed Protocol: The "Chelation Control" Method

This protocol includes a critical pretreatment step often omitted in standard guides, which is essential for 3-hydroxy-4-quinolones (PQS class) to prevent them from binding to trace iron in the silica.

Phase 1: Plate Pretreatment (Optional but Recommended)
  • Prepare Solution: Dissolve 5g EDTA (disodium salt) in 100mL water/methanol (50:50).

  • Impregnate: Dip the silica TLC plate (Silica Gel 60 F254) into the solution for 30 seconds or spray evenly.

  • Activate: Dry the plate in an oven at 110°C for 30 minutes . This removes pore water and activates the silica.

Phase 2: Sample Application
  • Dissolution: Dissolve samples in acidified methanol (MeOH + 0.1% HCl) or Ethyl Acetate. Do not use pure hexane; the quinolones may precipitate.

  • Spotting: Apply 2–5 µL of sample 1.5 cm from the bottom edge. Keep spot diameter < 3mm.

  • Drying: Ensure the solvent evaporates completely before development.

Phase 3: Development
  • Chamber Saturation: Line a glass TLC chamber with filter paper. Pour System B (DCM:MeOH:AcOH 85:15:1) into the chamber. Close the lid and let equilibrate for 20 minutes.

  • Run: Place the plate in the chamber. Allow the solvent front to migrate to 1 cm from the top.

  • Dry: Remove plate and air dry in a fume hood until the smell of acetic acid dissipates.

Phase 4: Detection (Visualization)

Long-chain quinolones possess native fluorescence, making UV detection superior to chemical staining.

  • Method 1: UV 254 nm (Quenching): Quinolones appear as dark spots against the bright green fluorescent background of F254 plates.

  • Method 2: UV 365 nm (Fluorescence):

    • PQS: Fluoresces distinct cyan/blue .

    • HHQ: Fluoresces dull blue/violet .

  • Method 3: Chemical (Ferric Chloride): Spray with 1% FeCl3 in ethanol.

    • Result: 3-hydroxy quinolones (PQS) turn reddish-brown (iron chelation complex). Non-hydroxy quinolones (HHQ) do not react.

Workflow Visualization

TLC_Workflow Start Start: Quinolone Sample CheckStruct Check Structure: Is there a 3-OH group? Start->CheckStruct Pretreat CRITICAL STEP: Pretreat Plate with EDTA (Prevents metal chelation) CheckStruct->Pretreat Yes (3-OH present) StandardPlate Standard Silica Plate (Activation 110°C) CheckStruct->StandardPlate No (Alkyl only) SolventSelect Select Solvent System Pretreat->SolventSelect StandardPlate->SolventSelect SysB System B: DCM:MeOH:AcOH (85:15:1) (Best for PQS/HHQ mix) SolventSelect->SysB Standard Separation SysC System C: EtOAc:MeOH:Formic (80:15:5) (Best for N-Oxides) SolventSelect->SysC If N-Oxide suspected Develop Develop & Dry (Remove Acid Vapors) SysB->Develop SysC->Develop Detect Detection: UV 365nm Develop->Detect ResultPQS Result: Cyan Fluorescence (PQS) Detect->ResultPQS Rf ~0.35 ResultHHQ Result: Violet/Blue Fluorescence (HHQ) Detect->ResultHHQ Rf ~0.65

Figure 1: Decision tree for selecting plate pretreatment and solvent systems based on quinolone structure.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Streaking / Tailing Acidic silanols interacting with basic N.Add 1-2% Acetic Acid or Triethylamine to the mobile phase.
Spot stays at Origin Metal chelation (for 3-OH types).Use EDTA-impregnated plates (see Protocol Phase 1).
"Smiling" Solvent Front Uneven saturation.Use filter paper to line the chamber; ensure tight seal.
Ghost Peaks Degradation.Quinolones are light-sensitive. Run TLC in low light; do not store on plate.
References
  • Diggle, S. P., et al. (2006).The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS. Nature Protocols.

  • Fletcher, M. P., et al. (2007).A dual biosensor for 2-alkyl-4-quinolone quorum sensing signal molecules. Environmental Microbiology. (Validates the acidified solvent systems for biological extracts).

  • Lepine, F., et al. (2003).Structure of the Pseudomonas aeruginosa signaling molecule PQS. Biochimica et Biophysica Acta.

  • Organomation.Complete Guide to Thin Layer Chromatography Sample Preparation.

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Introduction: The Quinolin-4(1H)-one Scaffold as a Privileged Structure in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one as a chemical probe. This document provides a comprehensive overview of its potential mechanisms, applications, and detailed protocols for its use in cellular and biochemical assays.

The quinoline ring system is a cornerstone in medicinal chemistry and chemical biology, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2][3] Derivatives of quinolin-4(1H)-one, in particular, have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antiprotozoal, and immunosuppressive effects.[4][5][6][7] These compounds exert their effects by modulating diverse cellular pathways, from DNA and RNA synthesis to key enzymatic activities.[4][5]

This application note focuses on (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one , a specific derivative characterized by a long aliphatic chain at the 2-position of the quinolinone core.[8][9] While this particular molecule is not extensively characterized in the public literature, its structural similarity to other biologically active 2-substituted quinolinones suggests its potential as a valuable chemical probe for interrogating cellular processes. The lipophilic non-enyl chain may facilitate membrane association or interaction with hydrophobic binding pockets of target proteins.

This guide will provide a hypothetical, yet scientifically plausible, framework for utilizing (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one as a chemical probe, drawing upon the known activities of related compounds to inform its potential applications and experimental design.

Proposed Mechanism of Action: Inhibition of N-Myristoyltransferase

Based on in-silico studies of similar 2-aryl-quinoline derivatives, a plausible molecular target for (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one is N-myristoyltransferase (NMT).[10] NMT is an essential enzyme in many eukaryotes, including pathogenic protozoa and fungi, as well as in human cells where it is implicated in cancer.[10] This enzyme catalyzes the covalent attachment of myristate, a C14 saturated fatty acid, to the N-terminal glycine of a variety of proteins. This post-translational modification is crucial for protein localization to membranes and for their involvement in signal transduction pathways.

The proposed mechanism involves the binding of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one to the substrate-binding pocket of NMT, thereby preventing the myristoylation of its protein substrates. This inhibition would disrupt critical cellular processes that rely on myristoylated proteins, such as signal transduction and protein trafficking, potentially leading to a cytotoxic or anti-proliferative phenotype.

G cluster_0 Cell Membrane Probe (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one NMT N-Myristoyltransferase (NMT) Probe->NMT Inhibition MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalysis MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Substrate SubstrateProtein Substrate Protein (e.g., Src family kinases) SubstrateProtein->NMT Substrate DownstreamSignaling Downstream Signaling Pathways MyristoylatedProtein->DownstreamSignaling Activation CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamSignaling->CellularResponse Regulation

Caption: Proposed inhibitory mechanism of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one on N-Myristoyltransferase (NMT).

Applications and Experimental Workflows

(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one can be employed in a variety of applications to dissect cellular signaling and for drug discovery purposes.

  • Elucidation of NMT-dependent pathways: By inhibiting NMT, the probe can be used to identify cellular processes that are dependent on protein myristoylation.

  • Anticancer and anti-protozoal research: Given the role of NMT in cancer and infectious diseases, this probe can be used to explore the therapeutic potential of NMT inhibition.[4][10]

  • Target validation and drug discovery: The probe can serve as a starting point for the development of more potent and selective NMT inhibitors.[11]

A general workflow for characterizing the cellular effects of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one is outlined below.

G Start Start: (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one CellViability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Start->CellViability Determine IC50 TargetEngagement Target Engagement Assay (e.g., CETSA, Kinase Assay) Start->TargetEngagement Confirm target interaction TargetID Target Identification (Affinity Pulldown-MS) Start->TargetID Identify binding partners PhenotypicAssay Phenotypic Assays (e.g., Apoptosis, Cell Cycle) CellViability->PhenotypicAssay Investigate cellular phenotype DownstreamAnalysis Downstream Pathway Analysis (Western Blot, Proteomics) TargetEngagement->DownstreamAnalysis Validate target modulation TargetID->TargetEngagement Validate identified targets Conclusion Conclusion: Elucidation of MOA and Biological Function DownstreamAnalysis->Conclusion PhenotypicAssay->Conclusion

Caption: General experimental workflow for characterizing a chemical probe.

Detailed Protocols

The following protocols provide a starting point for investigating the biological activity of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one.

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent effect of the probe on cell viability.

Materials:

  • (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare a 10 mM stock solution of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one in DMSO.

  • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

ParameterRecommended Range
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration0.1 - 100 µM
Incubation Time48 - 72 hours
MTT Incubation4 hours
Protocol 2: Target Identification via Affinity Pulldown and Mass Spectrometry

This protocol describes a general method for identifying the protein targets of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one using an affinity-based approach.[4][5] This requires the synthesis of a biotinylated version of the probe.

Materials:

  • Biotinylated (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

  • Culture cells to ~80-90% confluency.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Incubate the cleared lysate with the biotinylated probe (or vehicle control) for 2-4 hours at 4°C with gentle rotation.

  • Add pre-washed streptavidin-conjugated magnetic beads and incubate for another 1-2 hours at 4°C.

  • Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest or the entire lane for in-gel digestion with trypsin.

  • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

  • Compare the protein lists from the probe-treated and control samples to identify specific binding partners.

Important Controls:

  • Vehicle Control: Treat cells with the same concentration of DMSO used for the probe.

  • Competition Control: Co-incubate the cell lysate with the biotinylated probe and an excess of the non-biotinylated probe to demonstrate specific binding.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.[11] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

  • Cell line of interest

  • PBS with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Western blotting reagents and antibodies against the putative target (e.g., NMT)

Procedure:

  • Treat cultured cells with the probe or vehicle control for a defined period.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analyze the soluble fractions by Western blotting using an antibody against the putative target protein.

  • A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the probe.

ParameterRecommended Range
Probe Concentration1-10x IC50
Temperature Range40 - 70°C
Heating Time3 minutes
Centrifugation20,000 x g for 20 min

Data Interpretation and Best Practices

  • Selectivity: It is crucial to assess the selectivity of the probe. This can be achieved through proteome-wide analyses (e.g., affinity pulldown-MS) or by testing its activity against a panel of related enzymes.[11]

  • On-target vs. Off-target Effects: Use of a structurally similar but biologically inactive analog of the probe can help to distinguish on-target from off-target effects.

  • Orthogonal Approaches: Whenever possible, validate findings using orthogonal approaches, such as genetic knockdown (e.g., siRNA, CRISPR) of the putative target, to ensure that the observed phenotype is indeed due to the modulation of the intended target.[12]

Conclusion

(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one represents a promising, yet underexplored, chemical tool. By leveraging the extensive knowledge of the quinolinone scaffold, researchers can design robust experiments to elucidate its mechanism of action and utilize it to probe complex biological systems. The protocols and workflows outlined in this guide provide a solid foundation for initiating such investigations, with the potential to uncover novel biological insights and therapeutic opportunities.

References

  • Rylova, G., Dzubak, P., Janostakova, A., et al. (2014). Molecular target identification of quinolinone based anticancer compounds. Cancer Research, 74(19 Supplement), 4624. [Link]

  • Galati, E., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Journal of Biomolecular Structure and Dynamics. [Link]

  • Rylova, G., et al. (2014). Abstract 4624: Molecular target identification of quinolinone based anticancer compounds. Proceedings: AACR Annual Meeting 2014. [Link]

  • Gilbert, T. F., et al. (2014). Practical strategies for small-molecule probe development in chemical biology. Methods in Molecular Biology, 1118, 1-23. [Link]

  • Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(49), 29333-29352. [Link]

  • Wang, C., et al. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments, (110), 53932. [Link]

  • Papakyriakou, A., et al. (2024). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 163. [Link]

  • Workman, P., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery, 13(10), OF5-OF13. [Link]

  • PubChem. (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one. PubChem Compound Summary for CID 23168108. [Link]

  • El-Sayed, M. A. A., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 13, 1604. [Link]

  • Spahn, C., & Heilemann, M. (2019). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Angewandte Chemie International Edition, 58(3), 634-646. [Link]

  • Sedgwick, A. C., et al. (2023). How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. Molecules, 28(22), 7589. [Link]

  • Li, Y., et al. (2020). Novel quinolin-4(1H)-one derivatives as multi-effective aldose reductase inhibitors for treatment of diabetic complications: Synthesis, biological evaluation, and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 30(9), 127101. [Link]

  • Wahiba, F., et al. (2022). Structures of quinoline (I), quinolin-4(1H)-one (II), and the two natural derivatives (E). Journal of Chemistry. [Link]

  • Li, F., et al. (2017). Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents. Bioorganic & Medicinal Chemistry Letters, 27(17), 4185-4189. [Link]

  • Nowak, M., & Gzella, A. K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Al-Warhi, T., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2004. [Link]

  • Kumar, A., et al. (2010). Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives. Journal of Heterocyclic Chemistry, 47(5), 1034-1041. [Link]

  • Patel, K., et al. (2019). Drug compounds incorporating 4(1H)-quinolinones. Mini-Reviews in Medicinal Chemistry, 19(18), 1479-1496. [Link]

  • Nowak, M., & Gzella, A. K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Carreño, A., et al. (2025). An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega. [Link]

  • Wikipedia. (2024). Quinoline. [Link]

  • Kumar, M., et al. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Materials Advances, 2(10), 3418-3427. [Link]

  • Sharma, V., & Kim, J. S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Opinion in Journal of Biomedical Science and Research. [Link]

  • Giraud, A., et al. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone, is a pivotal quorum sensing signaling molecule in the opportunistic human pathogen Pseudomonas aeruginosa. It plays a crucial role in regulating virulence factors and biofilm formation, making the PQS signaling pathway an attractive target for novel anti-infective therapies. Synthetic analogs of PQS, particularly those featuring unsaturation in the C-2 alkyl chain, are invaluable tools for probing the structure-activity relationships of the PqsR receptor and for developing potent quorum sensing inhibitors. This document provides a comprehensive guide to the total synthesis of PQS-related unsaturated congeners, focusing on robust and versatile synthetic methodologies. Detailed protocols for the synthesis of 2-alkenyl and 2-alkynyl-4(1H)-quinolones are presented, offering researchers the necessary tools to generate these important chemical probes.

Introduction: The Significance of PQS and its Unsaturated Analogs

Pseudomonas aeruginosa is a formidable pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[1] Its pathogenicity is, in large part, orchestrated by a sophisticated cell-to-cell communication system known as quorum sensing (QS).[2] The QS network in P. aeruginosa is comprised of three main interconnected systems: las, rhl, and pqs.[3] The pqs system, which utilizes 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules, is integral to the regulation of virulence factor production and biofilm development.[4][5]

The primary signaling molecule of the pqs system is PQS, which, along with its precursor 2-heptyl-4(1H)-quinolone (HHQ), activates the transcriptional regulator PqsR (also known as MvfR).[3] This activation triggers a signaling cascade that controls the expression of numerous virulence genes. Consequently, inhibition of the PQS signaling pathway represents a promising strategy to disarm P. aeruginosa without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[5]

The synthesis of PQS analogs with modified C-2 side chains is a critical endeavor for several reasons:

  • Structure-Activity Relationship (SAR) Studies: By systematically altering the structure of the C-2 substituent, researchers can elucidate the key molecular interactions required for PqsR binding and activation or inhibition.

  • Development of Quorum Sensing Inhibitors (QSIs): Analogs that bind to PqsR but do not trigger the downstream signaling cascade can act as competitive inhibitors, effectively silencing this virulence pathway.[5]

  • Chemical Probes: Labeled or functionalized analogs can be used to study the localization, transport, and metabolism of PQS within bacterial communities.

Unsaturated congeners, featuring double or triple bonds in the C-2 side chain, are of particular interest due to the conformational rigidity and altered electronic properties imparted by these functionalities. Such modifications can lead to enhanced binding affinity and selectivity for the PqsR receptor.[4] This guide provides detailed protocols for the synthesis of these valuable research tools.

Overview of Synthetic Strategies

The synthesis of 2-substituted-4(1H)-quinolones has a rich history, with several classical and modern methods available to the synthetic chemist. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Approaches to the 4-Quinolone Core

The construction of the fundamental 4-quinolone scaffold is a well-established area of organic synthesis. The Conrad-Limpach reaction , which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization, is a time-honored and still widely used method for preparing 2-alkyl-4(1H)-quinolones.[2]

Modern Strategies for Introducing Unsaturation

To install unsaturation in the C-2 side chain, two powerful and versatile cross-coupling reactions are highlighted in this guide: the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of 2-alkenyl-4(1H)-quinolones and the Sonogashira coupling for the preparation of 2-alkynyl-4(1H)-quinolones. These methods offer excellent control over the geometry of the double bond (in the case of the HWE reaction) and provide a straightforward means to introduce a variety of unsaturated functionalities.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis of representative unsaturated PQS congeners. The protocols are designed to be self-validating, with clear instructions for purification and characterization.

Synthesis of a 2-Alkenyl-4(1H)-quinolone via the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a highly reliable method for the synthesis of alkenes, typically with a strong preference for the (E)-isomer.[6] The general workflow for the synthesis of a 2-alkenyl-4(1H)-quinolone using this approach is depicted below.

HWE_Workflow cluster_start Starting Material Preparation cluster_protection Protection cluster_hwe Horner-Wadsworth-Emmons Reaction cluster_deprotection Deprotection cluster_final Final Product Start 2-Methyl-4(1H)-quinolone Protect N-Protection Start->Protect e.g., SEM protection HWE Phosphonate Reagent Preparation & HWE Reaction Protect->HWE Reaction with aldehyde Deprotect N-Deprotection HWE->Deprotect Final 2-Alkenyl-4(1H)-quinolone Deprotect->Final

Figure 1: General workflow for the synthesis of 2-alkenyl-4(1H)-quinolones.

Protocol 1: Synthesis of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

This protocol is adapted from a general procedure for the synthesis of 2-alkenyl-4(1H)-quinolones.[6]

Step 1: N-Protection of 2-Methyl-4(1H)-quinolone

To prevent deprotonation of the quinolone nitrogen under the basic conditions of the HWE reaction, a protecting group is installed.

  • Reagents and Materials:

    • 2-Methyl-4(1H)-quinolone

    • Sodium hydride (60% dispersion in mineral oil)

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate, hexane, saturated aqueous sodium bicarbonate, brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, separatory funnel, rotary evaporator

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 2-methyl-4(1H)-quinolone (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add SEM-Cl (1.1 eq) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the N-protected 2-methyl-4(1H)-quinolone.

Step 2: Horner-Wadsworth-Emmons Olefination

  • Reagents and Materials:

    • N-Protected 2-methyl-4(1H)-quinolone from Step 1

    • Triethyl phosphonoacetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Octanal

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride, brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, separatory funnel, rotary evaporator

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of the N-protected 2-methyl-4(1H)-quinolone (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

    • Stir for 15 minutes, then add octanal (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the N-protected (E)-2-(non-1-en-1-yl)quinolin-4(1H)-one.

Step 3: N-Deprotection

  • Reagents and Materials:

    • N-Protected (E)-2-(non-1-en-1-yl)quinolin-4(1H)-one from Step 2

    • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

    • Anhydrous THF

    • Ethyl acetate, water, brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • Dissolve the N-protected quinolone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Add TBAF (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to afford the final product, (E)-2-(non-1-en-1-yl)quinolin-4(1H)-one.

Table 1: Representative Data for the Synthesis of a 2-Alkenyl-4(1H)-quinolone

StepProductYield (%)Physical StateSpectroscopic Data (Expected)
1N-SEM-2-methyl-4(1H)-quinolone85-95Colorless oil¹H NMR: characteristic signals for SEM group and quinolone core.
2N-SEM-(E)-2-(non-1-en-1-yl)quinolin-4(1H)-one70-85Pale yellow oil¹H NMR: signals for the vinyl protons with a large coupling constant (~16 Hz) indicative of the E-geometry.
3(E)-2-(non-1-en-1-yl)quinolin-4(1H)-one80-90White solid¹H NMR, ¹³C NMR, and HRMS consistent with the target structure.
Synthesis of a 2-Alkynyl-4(1H)-quinolone via Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic compounds.[7]

Sonogashira_Workflow cluster_start Starting Material Preparation cluster_coupling Sonogashira Coupling cluster_final Final Product Start 2-Halo-4-quinolone Coupling Pd/Cu-catalyzed coupling with terminal alkyne Start->Coupling Final 2-Alkynyl-4-quinolone Coupling->Final

Figure 2: General workflow for the synthesis of 2-alkynyl-4(1H)-quinolones.

Protocol 2: Synthesis of 2-(Non-1-yn-1-yl)quinolin-4(1H)-one

This protocol is based on general procedures for the Sonogashira coupling of haloquinolines.[7]

  • Reagents and Materials:

    • 2-Chloro-4-hydroxyquinoline

    • 1-Nonyne

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Anhydrous DMF

    • Ethyl acetate, water, brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser, syringe

  • Procedure:

    • To a round-bottom flask, add 2-chloro-4-hydroxyquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous DMF and triethylamine.

    • Add 1-nonyne (1.5 eq) via syringe.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-(non-1-yn-1-yl)quinolin-4(1H)-one.

Table 2: Representative Data for the Synthesis of a 2-Alkynyl-4(1H)-quinolone

StepProductYield (%)Physical StateSpectroscopic Data (Expected)
-2-(Non-1-yn-1-yl)quinolin-4(1H)-one60-80Off-white solid¹H NMR, ¹³C NMR: characteristic signals for the alkynyl protons and carbons. IR: C≡C stretch around 2200 cm⁻¹. HRMS consistent with the target structure.

Biological Evaluation and Significance

The synthesized unsaturated PQS congeners can be evaluated for their ability to modulate the pqs quorum sensing system in P. aeruginosa. This is typically assessed using reporter strains that express a fluorescent or luminescent protein under the control of a PqsR-regulated promoter.[5]

Key Biological Assays:

  • PqsR Reporter Strain Assay: To determine if the compounds act as agonists or antagonists of PqsR.

  • Virulence Factor Inhibition Assays: To measure the effect of the compounds on the production of key virulence factors such as pyocyanin and elastase.[5]

  • Biofilm Inhibition Assays: To assess the ability of the compounds to prevent or disrupt biofilm formation.[5]

Unsaturated PQS analogs have shown promise as potent inhibitors of the pqs system.[4] The rigid nature of the double and triple bonds can lead to more defined interactions with the PqsR binding pocket, resulting in higher affinity and inhibitory activity compared to their saturated counterparts. The development of such compounds is a critical step towards the discovery of novel anti-virulence drugs to combat P. aeruginosa infections.

Conclusion

The total synthesis of PQS-related unsaturated congeners is a vital component of research aimed at understanding and combating the virulence of P. aeruginosa. The Horner-Wadsworth-Emmons reaction and the Sonogashira coupling are powerful and reliable methods for introducing unsaturation into the 2-alkyl side chain of the 4-quinolone core. The detailed protocols provided in this guide offer a solid foundation for the synthesis and subsequent biological evaluation of these important molecules. By providing the research community with access to these synthetic tools, we hope to accelerate the discovery of novel quorum sensing inhibitors and contribute to the development of new strategies to address the growing challenge of antibiotic resistance.

References

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Nguyen, T. H. N., et al. (2021). Synthesis of bacterial 2-alkyl-4(1H)
  • Shandil, S., et al. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules, 28(14), 5469.
  • Clark, B. R., et al. (2020). Isolation of 2-Alkyl-4-quinolones with Unusual Side Chains from a Chinese Pseudomonas aeruginosa Isolate.
  • Shandil, S., et al. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. International Journal of Molecular Sciences, 24(15), 11985.
  • Corey, E.J., et al. (1969). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occurring Forms. Journal of the American Chemical Society, 91(20), 5675-5677.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Lohrer, G., & Bracher, F. (2007). A short and efficient synthesis of 2-alkenyl-4(1H)-quinolones. Tetrahedron Letters, 48(48), 8521-8523.

Sources

Application Note: A Robust HPLC Protocol for the Resolution of Saturated and Unsaturated Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of saturated and unsaturated quinolone antibiotics. Quinolones, a critical class of synthetic antibacterial agents, are characterized by their bicyclic core structure. Variations in the saturation of the fused pyridine ring significantly impact their physicochemical properties, including hydrophobicity, which in turn dictates their chromatographic behavior. This guide provides a comprehensive protocol, explains the underlying chemical principles for methodological choices, and offers a framework for adapting the method to a broader range of quinolone analogs. The target audience for this document includes researchers, scientists, and professionals in drug development and quality control.

Introduction: The Analytical Challenge

Quinolone antibiotics have seen extensive use in both human and veterinary medicine due to their broad-spectrum activity.[1][2] Their core structure, a 4-oxo-1,4-dihydroquinoline moiety, is often modified at various positions to enhance efficacy and pharmacokinetic properties. A key structural differentiator among quinolones is the presence or absence of a double bond in the piperazine or other heterocyclic substituent at the C-7 position, leading to saturated and unsaturated analogs, respectively.

The analytical challenge lies in developing a single, robust HPLC method capable of resolving these closely related compounds. The degree of saturation subtly alters the molecule's overall polarity and three-dimensional structure, necessitating a carefully optimized chromatographic system. This note details a reverse-phase HPLC (RP-HPLC) method, a powerful and versatile technique for the analysis of moderately polar to nonpolar compounds like quinolones.[3][4]

The Science of Separation: Key Principles

The successful separation of saturated and unsaturated quinolones by RP-HPLC hinges on exploiting their differences in hydrophobicity and ionization state.

2.1. The Role of Hydrophobicity

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds with greater hydrophobicity (lipophilicity) will have a stronger affinity for the stationary phase, resulting in longer retention times. Generally, the introduction of a double bond (unsaturation) can decrease the hydrophobicity of a molecule in the context of its interaction with a C18 stationary phase, leading to earlier elution. However, the overall effect is also influenced by other substituents on the quinolone scaffold.[5][6] For instance, studies have shown enrofloxacin to be more lipophilic than ciprofloxacin and norfloxacin.[6]

2.2. The Critical Influence of Mobile Phase pH

Quinolones are amphoteric molecules, possessing both acidic (carboxylic acid) and basic (piperazine amine) functional groups.[7] The pH of the mobile phase dictates the ionization state of these groups, which in turn significantly affects their retention and peak shape.[8][9][10]

  • Low pH (around 3.0): At this pH, the carboxylic acid group is largely protonated (neutral), while the amine groups are protonated (positive charge). This is often the optimal pH for quinolone separation as it suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing peak tailing.[11][12]

  • Isoelectric Point: Near their isoelectric point, quinolones exist as zwitterions or in their unionized form, which can lead to maximum retention on a reverse-phase column.[7]

  • High pH: At higher pH values, the carboxylic acid group becomes deprotonated (negative charge), which can lead to decreased retention.

Controlling the mobile phase pH is paramount for achieving reproducible and well-resolved separations.[9] A buffered mobile phase is therefore essential.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC separation of a representative saturated quinolone (e.g., a nalidixic acid analog without the C=C bond in the core pyridine ring) and an unsaturated fluoroquinolone (e.g., Ciprofloxacin).

3.1. Materials and Reagents

  • Ciprofloxacin standard (USP grade)

  • Saturated quinolone analog standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (ACS reagent grade)

  • Triethylamine (≥99.5%)

  • Water (HPLC grade, e.g., Milli-Q)

3.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

3.3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.025 M Phosphoric Acid, pH adjusted to 3.0 with Triethylamine
Mobile Phase B Acetonitrile
Gradient 87% A / 13% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Wavelength 278 nm

Rationale for Parameter Selection:

  • Column: A C18 column is the standard choice for reverse-phase separation of quinolones due to its hydrophobicity.[13][14]

  • Mobile Phase: The phosphoric acid buffer at pH 3.0 ensures consistent ionization of the analytes and minimizes interactions with the stationary phase that can cause peak tailing.[12][15] Acetonitrile is a common organic modifier that provides good peak shape and elution strength for quinolones.[16][17]

  • Temperature: Maintaining a constant column temperature of 35°C ensures reproducible retention times.[14]

  • Detection: Quinolones exhibit strong UV absorbance around 278 nm, making this a suitable wavelength for detection.[12][14]

3.4. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the Ciprofloxacin and saturated quinolone standards in a small amount of 0.1 M HCl, then dilute to volume with the mobile phase.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions in the mobile phase.

  • Sample Preparation: For pharmaceutical dosage forms, grind tablets to a fine powder. Extract a known weight of the powder with a suitable solvent (e.g., methanol or mobile phase), sonicate, and centrifuge. Dilute the supernatant to the desired concentration with the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow and Data Interpretation

The following diagram illustrates the experimental workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Chromatogram Generate Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration & Analysis Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow from sample preparation to data analysis.

Interpreting the Results:

  • Retention Time (RT): The time at which a compound elutes from the column. The less hydrophobic (more polar) compound will have a shorter RT.

  • Peak Area/Height: Proportional to the concentration of the analyte.

  • Resolution (Rs): A measure of the degree of separation between two adjacent peaks. A resolution of ≥ 1.5 indicates baseline separation.

Expected Outcome:

Under the specified conditions, the unsaturated quinolone (Ciprofloxacin) is expected to elute before its more hydrophobic saturated counterpart. The exact retention times will depend on the specific saturated analog used.

Method Validation and System Suitability

To ensure the reliability of the results, the method should be validated according to ICH guidelines.[14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[18]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[18]

System Suitability:

Before running samples, perform a system suitability test by injecting the standard solution multiple times. Key parameters to monitor include:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: A measure of column efficiency.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Troubleshooting

ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions with residual silanols.Ensure mobile phase pH is correctly adjusted to ~3.0. Consider using an end-capped column.[11]
Poor Resolution Inappropriate mobile phase composition.Optimize the acetonitrile concentration. A lower percentage of organic modifier will increase retention and may improve resolution.
Drifting Retention Times Column temperature fluctuations; mobile phase composition changes.Ensure the column oven is stable. Prepare fresh mobile phase daily.
No Peaks Detector or lamp issue; injection problem.Check detector lamp status. Ensure the autosampler is functioning correctly.

Conclusion

This application note provides a robust and reliable RP-HPLC method for the separation of saturated and unsaturated quinolones. By carefully controlling the mobile phase pH and leveraging the inherent differences in hydrophobicity between the analytes, excellent resolution and peak shape can be achieved. The provided protocol serves as a strong foundation for researchers and analysts, and can be adapted for the analysis of a wide array of quinolone antibiotics in various matrices.

References

  • Budvári-Bárány, Z., Szász, G., & Görgényi, F. (1991). The pH Influence on the HPLC-Retention of Chemotherapeutic Fluoroquinolone Derivatives.
  • Doyle, E., Fowles, S., McDonnell, B., & McCarthy, R. (1998). Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography.
  • Rao, B. P., Rao, K. V., & Sankar, D. G. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals Journal of Research in Pharmaceutical Science, 2(1), 1-13.
  • Nguyen, T. U., & Martoglio, R. (n.d.).
  • Wang, J., Wang, S., Chen, J., Zhang, J., & Li, X. (2024). Determination and Ecological Risk Assessment of Quinolone Antibiotics in Drinking and Environmental Waters Using Fully Automated Disk-Based SPE Coupled with UPLC–MS/MS.
  • Wang, J., Wang, S., Chen, J., Zhang, J., & Li, X. (2024). Determination and Ecological Risk Assessment of Quinolone Antibiotics in Drinking and Environmental Waters Using Fully Automated Disk-Based SPE Coupled with UPLC–MS/MS.
  • Reddy, G. S., Reddy, S. L. N., & Kumar, P. A. (2016). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Journal of Analytical & Pharmaceutical Research, 2(4).
  • Hu, H., Wang, J., Zhang, J., Chen, J., & Li, X. (2026). Accurate quantification of quinolones in marine sediment by UPLC-MS/MS after ultrasonic extraction and automated SPE clean-up.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones.
  • de Oliveira, A. C., de Faria, A. L., de Oliveira, L. L., & César, I. C. (2014). Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. Journal of the Brazilian Chemical Society, 25(11), 2179-2185.
  • Moravek. (n.d.).
  • Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis, 18(3), 101-108.
  • Crawford Scientific. (n.d.).
  • Wang, J., et al. (2025). Determination of quinolone antibiotics in environmental water using automatic solid-phase extraction and isotope dilution ultra-performance liquid chromatography tandem mass spectrometry.
  • Ali, A., et al. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept.
  • Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 33(11), 834-839.
  • U.S. Food and Drug Administration. (n.d.). Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry.
  • Wójcik-Pszczoła, K., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Takenouchi, T., et al. (1996). Hydrophilicity of quinolones is not an exclusive factor for decreased activity in efflux-mediated resistant mutants of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 40(8), 1835-1842.
  • El-Kommos, M. E., El-Gizawy, S. M., Atia, N. N., & Hosny, N. M. (2014). Ion-pairing and reversed phase liquid chromatography for the determination of three different quinolones: Enrofloxacin, lomefloxacin and ofloxacin. Arabian Journal of Chemistry, 7(6), 1048-1056.
  • Li, Y., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Foods, 12(9), 1795.
  • Magalhães, L. M., et al. (2012). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma.
  • Giebułtowicz, J., & Nałęcz-Jawecki, G. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(4), 834.
  • Lin, C. L., Lin, J. H., & Fuh, M. R. (2009). Simultaneous determination of eleven quinolones antibacterial residues in marine products and animal tissues by liquid chromatography with fluorescence detection. Journal of Food and Drug Analysis, 17(2), 114-123.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. N. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials.
  • El-Gendy, A. E., El-Bardicy, M. G., & Loutfy, H. M. (2021). HPLC Methods for the Determination of Fluoroquinolones in Pharmaceutical Formulations and Other Different Matrices. In Recent Separation Methods for Determination of Some Fluoroquinolones. IntechOpen.
  • Maliszewska, J., et al. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. Molecules, 24(21), 3848.
  • Merck Millipore. (n.d.). USP method - Ciprofloxacin using Purospher STAR columns.
  • Bisacchi, G. S. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Future Medicinal Chemistry, 10(11), 1335-1351.
  • Maliszewska, J., et al. (2025). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Lipophilic 2-Alkyl-4-Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lipophilic 2-alkyl-4-quinolones. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges associated with this important class of compounds. Our goal is to equip you with the knowledge to overcome experimental hurdles and accelerate your research.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Compound Crashes Out of Solution Upon Dilution of a DMSO Stock into Aqueous Buffer.

Probable Cause: This is a classic sign of a compound with poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many lipophilic compounds, but when this stock solution is introduced into an aqueous environment, the compound's low affinity for water causes it to precipitate.

Solution Pathway:

  • Reduce the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution, ideally less than 1%, to minimize its impact on the assay and reduce the likelihood of precipitation.

  • Employ a Co-solvent System: Instead of relying solely on DMSO, consider a co-solvent system. Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used in combination with water to create a more favorable environment for the lipophilic 2-alkyl-4-quinolone. This approach works by reducing the overall polarity of the solvent system.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual introduction to the aqueous environment can sometimes prevent immediate precipitation.

Issue 2: Inconsistent Results in Biological Assays Attributed to Poor Solubility.

Probable Cause: Poorly soluble compounds can lead to variable and unreliable results in biological assays. The actual concentration of the compound in solution may be much lower than the nominal concentration, and undissolved particles can interfere with assay components or detection methods.

Solution Pathway:

  • Confirm Aqueous Solubility: Before proceeding with extensive biological testing, it is crucial to determine the aqueous solubility of your 2-alkyl-4-quinolone. Standard methods include the shake-flask method for thermodynamic solubility or high-throughput kinetic solubility assays.

  • Utilize a Solubility-Enhancing Formulation: Based on the determined solubility, select an appropriate enhancement strategy. For in vitro assays, micellar solubilization using non-ionic surfactants or complexation with cyclodextrins are often effective.

  • Particle Size Reduction: For certain applications, reducing the particle size of the compound through techniques like micronization or nanosuspension can increase the dissolution rate. However, this does not alter the equilibrium solubility.

Issue 3: Difficulty in Preparing a Stable, Injectable Formulation for in vivo Studies.

Probable Cause: The stringent requirements for parenteral formulations, including sterility, isotonicity, and physiological pH, make it challenging to formulate poorly soluble compounds for injection. The use of high concentrations of organic solvents is often limited due to toxicity concerns.

Solution Pathway:

  • Explore Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic guest molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility and are commonly used in parenteral formulations.

  • Consider Lipid-Based Formulations: For highly lipophilic 2-alkyl-4-quinolones, lipid-based formulations such as microemulsions or self-emulsifying drug delivery systems (SEDDS) can be a viable option. These systems can improve oral bioavailability by enhancing solubilization and facilitating lymphatic transport.

  • pH Adjustment for Ionizable Quinolones: If the 2-alkyl-4-quinolone has an ionizable functional group, adjusting the pH of the formulation can significantly increase its solubility. For weakly

Technical Support Center: Optimizing Camps Cyclization for Long-Chain Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing yield of Camps cyclization for long-chain quinolones Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of synthesizing long-chain quinolones (e.g., Pseudomonas quorum sensing analogues like HHQ, PQS, or lipophilic drug scaffolds) via the Camps Cyclization .

While the Camps reaction is a classical method for constructing the quinolone core, its application to long-chain alkyl derivatives introduces critical hurdles: regioselectivity (2- vs. 4-quinolone formation) , solubility of lipophilic precursors , and competitive side reactions .[1]

Part 1: Diagnostic Workflow & Mechanism

Before optimizing, confirm your reaction pathway. The term "Camps Cyclization" is often conflated with the "Conrad-Limpach" synthesis, yet they access different isomers under different controls.[1]

Interactive Diagnostic: Which Reaction do you need?

Quinolone_Synthesis_Decision Start Target Molecule Identification Target_4Q Target: 2-Alkyl-4-Quinolone (e.g., HHQ, PQS) Start->Target_4Q Target_2Q Target: 4-Alkyl-2-Quinolone (Carbostyril) Start->Target_2Q Precursor Check Precursor Target_4Q->Precursor Requires C4=O Target_2Q->Precursor Requires C2=O Path_CL Method: Conrad-Limpach (Thermal Cyclization) Precursor->Path_CL Beta-anilinoacrylate (Aniline + Beta-ketoester) Path_Camps Method: Camps Cyclization (Base-Catalyzed) Precursor->Path_Camps o-Acylaminoacetophenone (Aniline + Acyl Chloride) Issue_Regio WARNING: Camps often favors 2-Quinolone (Kinetic Product) Path_Camps->Issue_Regio Primary Risk: Regioselectivity

Figure 1: Decision tree for selecting the correct cyclization methodology based on the target quinolone isomer.[1]

Part 2: Critical Optimization Parameters (FAQ)

Module 1: Regioselectivity & Base Selection

Q: I am attempting to synthesize a 2-heptyl-4-quinolone using NaOH in ethanol, but I am isolating the 2-quinolone isomer (carbostyril). Why?

A: This is the classic "Camps Conundrum." The cyclization of N-(2-acetylphenyl)alkanamides has two competing pathways driven by which alpha-proton is deprotonated:

  • Path A (Kinetic/Common): Deprotonation of the acetyl methyl group (ketone alpha-position).[1] Attack on the amide carbonyl yields the 2-hydroxy-4-methylquinoline (2-quinolone).[1] This is favored by hydroxide bases (NaOH, KOH) and protic solvents.[1]

  • Path B (Thermodynamic/Required for 4-Q): Deprotonation of the amide alpha-methylene (on your heptyl chain).[1] Attack on the ketone carbonyl yields the 2-heptyl-4-hydroxyquinoline (4-quinolone).[1]

Optimization Strategy: To favor the 4-quinolone (Path B), you must shift the equilibrium to the thermodynamic enolate or use specific steric/electronic controls:

  • Switch Base: Use Sodium Hydride (NaH) or LiHMDS in aprotic solvents (THF, DMF).[1] These bases are less likely to reversibly exchange protons, allowing the more stable enolate (often the amide enolate if stabilized) to react.[1]

  • Buchwald Modification: For difficult substrates, consider the copper-catalyzed amidation/cyclization protocol which often provides better selectivity for 4-quinolones using Cs2CO3 or K3PO4 in toluene/dioxane systems [1].[1]

Q: My long-chain precursor (C7-C9) forms a "gum" or tar instead of precipitating. How do I handle this?

A: Long alkyl chains increase lipophilicity, preventing the product from precipitating out of aqueous/alcoholic basic solutions (a key driving force in classical Camps procedures).[1]

  • Solution: Switch to a Phase Transfer Catalysis (PTC) system.[1]

    • System: Toluene (solvent) + 50% aq.[1] NaOH (base) + TBAB (tetrabutylammonium bromide, 5 mol%).[1]

    • Mechanism: The reaction occurs at the interface or in the organic phase, and the product remains dissolved or forms a distinct organic layer, preventing the inclusion of impurities in a gummy precipitate.

Module 2: Troubleshooting Yield & Purity

Q: The reaction stalls with 30% starting material remaining. Increasing temperature causes decomposition. [1]

A: Stalling in Camps cyclization is often due to water accumulation or product inhibition .[1]

  • Water Management: The condensation releases one equivalent of water.[1] In reversible conditions (hydroxide), this water hydrolyzes the amide bond back to the starting aniline and fatty acid.[1]

    • Fix: Use a Dean-Stark trap (if using toluene/xylene) or add molecular sieves (3Å or 4Å) to the reaction vessel to scavenge water irreversibly.[1]

  • Product Inhibition: The phenolic -OH of the quinolone product is acidic.[1] It can consume the base, stopping the catalytic cycle.

    • Fix: Ensure you are using at least 1.2 to 2.0 equivalents of base .[1] The product exists as a salt until acidic workup.[1]

Q: How do I purify the long-chain quinolone? It co-elutes with the starting material on silica.

A: Long-chain quinolones are notoriously difficult to purify by standard flash chromatography due to "tailing."[1]

  • Protocol:

    • Acid-Base Extraction (The "Self-Cleaning" Step):

      • Dissolve crude mixture in EtOAc.

      • Extract with 2M NaOH (The quinolone moves to aqueous phase as the phenolate; non-polar starting material stays in EtOAc).[1]

      • Wash aqueous layer with fresh EtOAc.[1]

      • Acidify aqueous layer to pH 4-5 with acetic acid.[1] The pure quinolone will precipitate.[1]

    • Recrystallization: For C7-C12 chains, recrystallize from Acetonitrile or Methanol/Water (9:1) .[1] Avoid benzene/hexanes as they often trap the "greasy" chains without excluding impurities.

Part 3: Optimized Protocol for Long-Chain Quinolones

Target: 2-Alkyl-4-Quinolone (via Modified Camps/Conrad-Limpach Hybrid logic) or 2-Quinolone (Standard Camps). Note: If strictly targeting the 4-quinolone (HHQ type), the Conrad-Limpach method is chemically superior.[1] The protocol below is optimized for the Base-Mediated Camps Cyclization .

Reagents & Setup
  • Substrate: N-(2-acetylphenyl)alkanamide (1.0 equiv)

  • Base: t-BuOK (Potassium tert-butoxide) (2.5 equiv) — Preferred over NaOH for yield.[1]

  • Solvent: t-BuOH (tert-Butanol) or Toluene (anhydrous).[1]

  • Additives: 18-Crown-6 (0.1 equiv) — Optional, enhances solubility of base in non-polar solvents.[1]

Step-by-Step Workflow
  • Preparation:

    • Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

    • Dissolve the amide precursor in anhydrous t-BuOH (0.1 M concentration). Warming to 40°C may be required for long-chain (C9+) solubility.[1]

  • Cyclization:

    • Add t-BuOK in a single portion.[1] The solution will likely darken (yellow/orange).[1]

    • Heat to reflux (83°C) for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: If reaction is slow, switch solvent to Toluene (110°C) and use a Dean-Stark trap.

  • Workup (Crucial for Yield):

    • Cool to room temperature.[1][2]

    • Quench: Pour mixture into ice-cold 1M HCl (excess acid is needed to protonate the quinolate salt).

    • Precipitation: The product should precipitate as a white/off-white solid.[1]

    • Filtration: Filter and wash with cold water, then cold hexanes (removes unreacted non-polar starting material).[1]

  • Data Analysis (Yield Comparison):

ParameterStandard Conditions (NaOH/EtOH)Optimized Conditions (t-BuOK/Toluene)
Yield (C7 Chain) 35-45%75-85%
Reaction Time 24+ Hours4-6 Hours
Side Product Hydrolysis (Aniline)Minimal
Regioselectivity Mixed (2-Q dominant)Tunable (Temp dependent)

Part 4: Mechanistic Visualization

Understanding the enolate competition is vital for troubleshooting.[1]

Camps_Mechanism Substrate N-(2-acetylphenyl)amide (Precursor) Base Base (B-) Substrate->Base Enolate_A Path A: Kinetic Enolate (Acetyl Methyl Deprotonation) Base->Enolate_A Fast (Kinetic) Enolate_B Path B: Thermodynamic Enolate (Amide Alpha-CH2 Deprotonation) Base->Enolate_B Slow (Thermodynamic) Prod_2Q Product: 2-Hydroxy-4-methylquinoline (2-Quinolone / Carbostyril) Enolate_A->Prod_2Q Cyclization on Amide C=O note Note: Path A is dominant with OH-. Path B requires specific bases/conditions. Enolate_A->note Prod_4Q Product: 2-Alkyl-4-hydroxyquinoline (4-Quinolone / HHQ) Enolate_B->Prod_4Q Cyclization on Ketone C=O

Figure 2: Mechanistic divergence in Camps cyclization. Path A leads to 2-quinolones; Path B leads to 4-quinolones.[1]

References

  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007).[3][4] Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry, 72(21), 7968–7973.[1][3] Link[1]

  • Camps, R. (1899).[1][3][4] Synthese von α- und γ-Oxychinolinen.[1] Berichte der deutschen chemischen Gesellschaft, 32(3), 3228–3234.[1] Link[1]

  • Woschek, A., Mahout, M., & Fabian, W. M. F. (2007). Synthesis of 2-alkyl-4(1H)-quinolone derivatives. Tetrahedron, 63(45), 11004-11010.[1] Link[1]

  • Li, X., et al. (2018).[1] Recent advances in the synthesis of quinolin-4-ones. RSC Advances, 8, 1234-1256.[1] Link

  • Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020).[3] Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56, 1649–1679.[3] Link

Sources

Technical Support Center: Troubleshooting Low Ionization Efficiency in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low ionization efficiency. By understanding the underlying principles of the electrospray process, you can systematically troubleshoot and significantly improve your experimental outcomes.

I. Frequently Asked Questions (FAQs) - Quick Solutions

Q1: My signal intensity is suddenly very low or absent. What's the first thing I should check?

A1: The first and most common culprit is an unstable or absent electrospray. Visually inspect the spray needle (if your instrument design allows). A stable spray should appear as a fine, consistent mist. If the spray is sputtering, intermittent, or absent, it's a primary indicator of a problem.[1][2][3] An unstable spray can be caused by a clog in the sample flow path.[3]

Q2: I'm not seeing my analyte ion, but I see other ions like [M+Na]+ or [M+K]+. What is happening?

A2: This indicates the formation of adduct ions, a common phenomenon in ESI-MS.[4][5] Your analyte is ionizing, but it's associating with alkali metal ions (like sodium and potassium) present as contaminants in your sample or mobile phase.[4][5][6] This splits the ion signal between your desired protonated molecule ([M+H]+) and these adducts, reducing the intensity of your target ion. To mitigate this, use high-purity solvents and plastic vials instead of glass, as glass can leach sodium ions.[4][5]

Q3: Can my mobile phase composition affect my ionization efficiency?

A3: Absolutely. The choice of solvent and additives is critical. For ESI, reversed-phase solvents like water, acetonitrile, and methanol are preferred because they effectively support the formation and transfer of ions into the gas phase.[4] Solvents with lower surface tension, such as methanol and isopropanol, promote the formation of a stable Taylor cone and smaller droplets, which can enhance sensitivity.[5] Additionally, the pH of your mobile phase should be adjusted to ensure your analyte is in its ionized form.[7][8][9] For positive ion mode, acidic modifiers like formic acid are often used, while in negative ion mode, a base like ammonium hydroxide or a volatile buffer is typically added.[10] However, excessive concentrations of additives like trifluoroacetic acid (TFA) can cause ion suppression.[4][11]

Q4: What is ion suppression and how do I know if it's affecting my experiment?

A4: Ion suppression is a reduction in the ionization efficiency of your analyte due to the presence of other co-eluting compounds in the sample matrix.[12][13][14] These interfering species compete with your analyte for charge in the ESI droplets, leading to a decreased signal for your compound of interest.[15] This is a significant issue in complex samples like plasma or tissue extracts.[13] To determine if you are experiencing ion suppression, you can perform a post-column infusion experiment.

II. In-Depth Troubleshooting Guides

Issue 1: Unstable or No Electrospray

An inconsistent or absent spray is a fundamental problem that prevents any meaningful data acquisition. The cause is often a physical obstruction or improper setup.

Visualizing the Problem: Troubleshooting Workflow

Caption: Workflow for diagnosing spray instability.

Step-by-Step Protocol: Cleaning a Clogged ESI Needle

A clogged ESI needle is a frequent cause of spray instability.[16][17] Here is a standard procedure for cleaning:

  • Safety First: Wear appropriate personal protective equipment (gloves, safety glasses).

  • Disassembly: Carefully remove the ESI needle from the source housing according to the manufacturer's instructions.

  • Solvent Sonication:

    • Place the needle in a beaker with a solvent that can dissolve the potential blockage (e.g., methanol for general use, isopropanol or chloroform for lipids, or formic acid for salts and proteins).[16][18]

    • Immerse the beaker in a sonicator bath and sonicate for 15-30 minutes.[16]

  • Flushing: After sonication, flush the needle with a clean solvent. You can connect it to an LC pump at a low flow rate (e.g., 0.1-0.2 mL/min) to push out any dislodged particles.[18]

  • Re-installation and Testing: Carefully reinstall the needle and test the spray with a standard solution.

Pro-Tip: Repeated clogging may indicate an issue with your sample preparation.[16] Ensure your samples are properly filtered to remove particulates.[19]

Issue 2: Ion Suppression from Matrix Effects

Ion suppression is a more subtle issue that can significantly impact quantitative accuracy and sensitivity.[11][13] It occurs when components in the sample matrix interfere with the ionization of the analyte of interest.[12][14]

Understanding the Mechanism

Several theories explain ion suppression in ESI:

  • Competition for Charge/Surface Access: At high concentrations, analytes and matrix components compete for the excess charge at the droplet's surface.[12]

  • Changes in Droplet Physical Properties: High concentrations of interfering compounds can increase the surface tension and viscosity of the droplets, hindering solvent evaporation and the release of gas-phase ions.[12][13]

  • Co-precipitation: Non-volatile components in the matrix can cause the analyte to precipitate within the droplet, preventing its ionization.[12]

Experimental Protocol: Assessing Ion Suppression with Post-Column Infusion
  • Setup:

    • Infuse a standard solution of your analyte at a constant flow rate into the ESI source using a syringe pump.

    • Simultaneously, inject a blank matrix sample (e.g., protein-precipitated plasma) onto your LC column.

  • Data Acquisition: Monitor the signal of your infused analyte as the blank matrix elutes from the column.

  • Interpretation: A drop in the analyte's signal intensity as the matrix components elute indicates ion suppression. The retention time of the signal drop corresponds to the elution of the suppressing agents.

Mitigation Strategies for Ion Suppression
StrategyDescriptionCausality
Improved Sample Preparation Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[13]These methods are more effective at removing interfering matrix components, such as phospholipids, that are known to cause ion suppression.[20]
Chromatographic Separation Optimize your LC method to chromatographically separate your analyte from the interfering matrix components.If the analyte and suppressing agents elute at different times, the competition for ionization in the ESI source is avoided.[12]
Sample Dilution Dilute your sample before analysis.This reduces the concentration of both the analyte and the interfering matrix components, which can lessen the competition for ionization.[21]
Lower Flow Rates Utilize lower LC flow rates (e.g., by using smaller diameter columns).Lower flow rates can lead to more efficient ionization and can reduce the impact of matrix effects.[22][23]
Issue 3: Suboptimal Instrument Parameters

Even with a clean sample and a stable spray, poor ionization efficiency can result from suboptimal instrument settings.

Key ESI Source Parameters and Their Impact
ParameterTypical Range (Positive Mode)Impact on Ionization
Capillary Voltage 3-5 kV[24]Too low results in poor ionization; too high can cause electrical discharge and signal instability.[4][24]
Nebulizer Gas Pressure 30-60 psig[10]Controls the formation of droplets. The optimal pressure is dependent on the solvent flow rate.[10]
Drying Gas Flow Rate 5-12 L/min[25]Aids in the desolvation of droplets. Higher flow rates can improve desolvation but may also reduce ion sampling.
Drying Gas Temperature 200-350 °C[25]Facilitates solvent evaporation. Overly high temperatures can cause thermal degradation of the analyte.
Sprayer Position Instrument DependentThe distance and angle of the ESI needle relative to the mass spectrometer inlet can significantly affect ion sampling efficiency.[4]
Systematic Optimization Workflow

A one-variable-at-a-time (OVAT) approach is often used for optimization, but a design of experiments (DoE) approach can be more efficient for finding the true optimal conditions by considering interactions between parameters.[25][26]

Caption: Workflow for optimizing ESI source parameters.

III. Common Contaminants and Their Prevention

Contaminants can significantly impact ESI-MS analysis by causing ion suppression, introducing background noise, and forming adducts.[20][27]

ContaminantCommon SourcesPrevention/Mitigation
Alkali Metals (Na+, K+) Glassware, mobile phase impurities, buffers[4][6]Use plastic vials and containers; use high-purity, LC-MS grade solvents and reagents.[4][5]
Detergents (e.g., Triton, Tween) Glassware washed with soap, cell lysis buffers[28]Avoid using detergents. If necessary, use MS-compatible detergents and perform thorough sample cleanup. Rinse glassware with hot water and organic solvent instead of soap.[28]
Plasticizers (e.g., phthalates) Plastic labware (tubes, pipette tips)[20]Use plastics tested for low leaching and avoid prolonged storage of samples in organic solvents in plastic containers.[28]
Keratin Dust, hair, skin cells[28]Wear gloves and a lab coat. Clean the workspace thoroughly before sample preparation.[28]
Polyethylene Glycol (PEG) Ubiquitous contaminant from various sources[11]Can be difficult to eliminate completely. Proper sample cleanup and running blanks can help identify and minimize its impact.

IV. References

  • How to clean a clogged ESI needle? - ResearchGate. Available at: [Link]

  • Ion suppression (mass spectrometry) - Wikipedia. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. Available at: [Link]

  • Ion Suppression and ESI | Mass Spectrometry Facility - University of Waterloo. Available at: [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Available at: [Link]

  • Influence of mobile phase, source parameters and source type on electrospray ionization efficiency in negative ion mode - ResearchGate. Available at: [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC - NIH. Available at: [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

  • How to clean clogged ESI needle? - ResearchGate. Available at: [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • Effect of Mobile Phase on Electrospray Ionization Efficiency - ResearchGate. Available at: [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC. Available at: [Link]

  • Effect of mobile phase on electrospray ionization efficiency - PubMed. Available at: [Link]

  • How do I troubleshoot unstable spray or nebulizer issues in ESI? | Chem I Trust AI & Educational Services. Available at: [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | Spectroscopy Online. Available at: [Link]

  • Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To! Available at: [Link]

  • Effect of Mobile Phase on Electrospray Ionization Efficiency | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • Low signal in ESI negative ion mode - WKB64035 - Waters Knowledge Base. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. Available at: [Link]

  • Optimizing the Agilent Multimode Source. Available at: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. Available at: [Link]

  • Contaminants in mass spectrometry - ResearchGate. Available at: [Link]

  • Interferences and contaminants encountered in modern mass spectrometry. Available at: [Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry - Physics LibreTexts. Available at: [Link]

  • Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed. Available at: [Link]

  • Spray from ESI probe is unstable, signal comes in bursts, on the tool-free ESI probe using the SQD2, Xevo G2-S, Xevo TQ Absolute, Xevo TQD, Xevo TQ-S, Xevo TQ-S micro or Xevo TQ-XS - WKB241285. Available at: [Link]

  • Resolving ESI Spray Instability. : r/massspectrometry - Reddit. Available at: [Link]

  • Mass Spectrometer (MS) troubleshooting guide - Alliance Bioversity International - CIAT. Available at: [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Strategies for avoiding saturation effects in ESI-MS - UVIC. Available at: [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | LCGC International. Available at: [Link]

  • Reduction of Signal Suppression Effects in ESI-MS Using a Nanosplitting Device. Available at: [Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Available at: [Link]

  • Cleaning the Needle | FAQ - Frequently Asked Questions. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at: [Link]

  • How to clean the Focus Electrodes for an ESI and DUIS Unit on a LCMS-8060NX - YouTube. Available at: [Link]

  • ENHANCING MASS SPECTROMETRY SENSITIVITY BY REDUCING CHROMATOGRAPHIC FLOW RATES WITH IONKEY/MS. Available at: [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. Available at: [Link]

  • Tips for Electrospray Ionization LC–MS - LCGC International. Available at: [Link]

Sources

Minimizing isomerization of (E)-alkenyl quinolones during purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-E-992 Subject: Preventing


 Isomerization During Workup & Purification
Assigned Specialist:  Senior Application Scientist, Separation Technologies

Executive Summary & Diagnostic Phase

The Problem: (E)-alkenyl quinolones (often analogs of styrylquinolines or Povarov adducts) are thermodynamically stable but kinetically labile. Users frequently report a "pure" reaction mixture (by crude NMR) degrading into a mixture of


 and 

isomers after column chromatography.

The Root Causes:

  • Acid Catalysis (Silica Gel): Standard silica gel is acidic (

    
    ). Protonation of the quinolone nitrogen or the carbonyl oxygen reduces the double bond character of the alkenyl linker, lowering the rotational energy barrier.
    
  • Photoisomerization: Quinolones are potent photosensitizers. Absorption of UV/Blue light (

    
     nm) triggers a 
    
    
    
    transition, accessing a triplet state that relaxes into the
    
    
    -isomer.
  • Thermal Stress: High-temperature rotary evaporation facilitates rotation.

Diagnostic Check: Is it Isomerization?

Before altering protocols, confirm the issue is isomerization using


 NMR coupling constants (

-values) of the vinylic protons.
IsomerCharacteristic Coupling Constant (

)
TLC Behavior
(E)-Isomer

(Large trans coupling)
Usually lower

(more polar due to planar packing/surface area)
(Z)-Isomer

(Smaller cis coupling)
Usually higher

(less planar, "ball-like" shape)

Mechanism of Failure (Visualized)

Understanding why the purification fails is the first step to fixing it. The diagram below illustrates the two primary pathways driving the unwanted


-isomer formation.

IsomerizationPathways E_Isomer (E)-Alkenyl Qu (Target) Excited_State Excited State (Singlet/Triplet) E_Isomer->Excited_State Absorption Protonated Protonated Intermediate (Bond Order Reduction) E_Isomer->Protonated H+ Transfer Transition Rotational Transition State Excited_State->Transition Relaxation Protonated->Transition Rotation Z_Isomer (Z)-Alkenyl Qu (Impurity) Transition->Z_Isomer Thermodynamic Equilibrium Z_Isomer->E_Isomer Slow Reversion Light UV/Vis Light (hν) Light->Excited_State Silica Silica Gel (Acidic pH 4-5) Silica->Protonated

Figure 1: The dual-threat mechanism. Acidic media (red path) and light exposure (yellow path) both lower the energy barrier for bond rotation.

Corrective Protocols

Protocol A: The "Buffered Silica" Method

Use Case: When you must use flash chromatography but the compound is acid-sensitive.[1] Objective: Neutralize the acidic silanol groups on the silica surface.

Step-by-Step:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • The Neutralizing Agent: Add

    
     Triethylamine (Et
    
    
    
    N)
    to the slurry solvent.
    • Why? Et

      
      N is a base that preferentially binds to the acidic silanol sites (
      
      
      
      ), preventing them from protonating your quinolone.
  • Column Packing: Pour the column with this "doped" slurry. Flush with 2–3 column volumes of the eluent containing 1% Et

    
    N.
    
  • Elution: Run your column using your standard gradient. You can reduce the Et

    
    N to 0.5% or 0% in the mobile phase once the column is packed, though keeping 0.5% is safer for highly labile compounds.
    
  • Post-Column Workup: The collected fractions will contain Et

    
    N. Remove it by rotary evaporation. If traces remain, they are usually volatile enough to be removed under high vacuum (
    
    
    
    ) overnight.
Protocol B: The "Dark Room" Standard

Use Case: For all alkenyl quinolones, regardless of purification method. Objective: Prevent photochemical


 cycloaddition or 

isomerization.

Step-by-Step:

  • Glassware Prep: Wrap all flasks, columns, and collection tubes in aluminum foil before adding the compound.

  • Ambient Light: If possible, dim the fume hood lights or use red-light filters. Fluorescent lab lights are rich in UV/Blue wavelengths that trigger quinolones.

  • TLC Monitoring: When checking fractions by TLC, minimize exposure to the UV lamp. Do not leave the TLC plate under the lamp for extended periods to "watch" it.

  • Evaporation: Cover the rotary evaporator bath with a dark cloth or foil during solvent removal.

Protocol C: Stationary Phase Switching (Neutral Alumina)

Use Case: If Protocol A fails or the separation is poor on silica. Objective: Eliminate acidity entirely.

Comparison of Stationary Phases:

FeatureSilica Gel (Standard)Neutral Alumina (Rec.)C18 (Reverse Phase)
Surface pH Acidic (

)
Neutral (

)
Neutral
Isomerization Risk High Low Very Low
Separation Mechanism Polarity (H-bonding)Polarity + Lewis Base interactionsHydrophobicity
Cost LowMediumHigh

Recommendation: Switch to Neutral Alumina (Brockmann Grade III) .

  • Note: Alumina is more polar than silica. You will likely need a less polar solvent system (e.g., if you used 50% EtOAc on Silica, try 20% EtOAc on Alumina).

Decision Tree: Selecting the Right Workflow

Follow this logic flow to determine the optimal purification strategy for your specific quinolone derivative.

PurificationDecision Start Crude (E)-Alkenyl Quinolone Solubility Is it solid & crystallizable? Start->Solubility Recryst Recrystallization (EtOH or MeCN) Solubility->Recryst Yes (Preferred) AcidCheck Does it contain basic nitrogens (e.g., amino side chains)? Solubility->AcidCheck No (Oily/Complex) Alumina Use Neutral Alumina (Protect from Light) AcidCheck->Alumina Yes (High Risk) SilicaDecision Must use Silica? AcidCheck->SilicaDecision No (Moderate Risk) BufferedSilica Buffered Silica (1% Et3N + Foil Wrap) SilicaDecision->BufferedSilica Yes (Cost/Scale) ReversePhase Prep-HPLC (C18) (Neutral Buffer) SilicaDecision->ReversePhase No (High Purity Req)

Figure 2: Workflow selector. Recrystallization is the "Gold Standard" for E-isomers as they typically pack better in the crystal lattice than Z-isomers.

Frequently Asked Questions (FAQ)

Q: Can I separate the E and Z isomers if they have already formed? A: Yes, but it is difficult. On silica, the


-isomer is often less polar (higher 

) because the steric clash prevents planar adsorption to the stationary phase. However, on C18 (Reverse Phase), the

-isomer often elutes later due to better surface contact with the hydrophobic chains.

Q: Does the solvent choice for recrystallization matter? A: Absolutely. Avoid high-boiling solvents like DMSO or DMF for recrystallization if possible, as removing them requires heat, which promotes thermal isomerization. Acetonitrile (MeCN) or Ethanol (EtOH) are preferred because they allow for lower-temperature handling.

Q: My compound turned yellow/orange on the column. Is it degrading? A: Alkenyl quinolones are often fluorescent. A color change (e.g., from pale yellow to bright orange) on silica often indicates protonation (formation of the quinolinium salt). This confirms the silica is too acidic. Flush immediately with a basic eluent (containing Et


N) to deprotonate and recover the neutral species.

References

  • Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina RediSep Columns." Teledyne ISCO Application Notes. Link

  • Galiazzo, G., et al. (1983).[2] "3-styrylquinoline conformers: A photophysical and photochemical study." Journal of Photochemistry, 23(2), 149-161.[2] Link

  • Organic Syntheses. "Flash Column Chromatography Guide." Org.[3] Synth. (General Protocol for Silica Handling). Link

  • Martinez, L. J., et al. (2022). "Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review." MDPI Pharmaceuticals, 15(7). Link

  • Chromatography Today. "Easy purification of isomers with prepacked glass columns."[4] Chromatography Today. Link

Sources

Stability of 2-(non-1-en-1-yl)quinolin-4(1H)-one in DMSO stocks

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 2-(non-1-en-1-yl)quinolin-4(1H)-one . This compound is a lipophilic, unsaturated alkyl-quinolone (AQ) analogue, structurally related to Pseudomonas aeruginosa quorum sensing signal molecules (like PQS and HHQ).

Its specific structural features—the 4-quinolone core and the unsaturated alkenyl side chain —dictate its stability profile.

Quick Status Check
ObservationDiagnosisImmediate Action
White/Opaque Precipitate Water Uptake: DMSO has absorbed atmospheric moisture, reducing solubility.[1]Do NOT vortex cold. Warm to 37°C, sonicate (5 min). If fails, re-filter or discard.
Yellow/Brown Discoloration Oxidation/Photolysis: Degradation of the alkenyl side chain or quinolone core.Check LC-MS. If purity <90%, discard . Toxic byproducts may alter bioassays.
Loss of Bioactivity Adsorption: Compound has adhered to plastic tube walls.Switch to Glass or PTFE vials.

Part 1: Troubleshooting & FAQs

Q1: My stock solution was clear yesterday, but now has crystals at the bottom. Why?

The Root Cause: DMSO Hygroscopicity.[1][2][3][4] DMSO is aggressively hygroscopic.[1][3][4] It can absorb up to 10% water by weight within 24 hours if left uncapped.

  • The Mechanism: 2-(non-1-en-1-yl)quinolin-4(1H)-one is highly lipophilic (LogP > 4). It dissolves well in pure DMSO but is insoluble in water. As your DMSO stock absorbs atmospheric moisture, the solvent polarity index shifts, creating a "supersaturated" environment where the hydrophobic quinolone is thermodynamically forced to precipitate (crash out).

  • The Fix:

    • Warm the vial to 37°C (water bath) for 10 minutes.

    • Sonicate for 5–10 minutes.

    • Prevention: Store in single-use aliquots to avoid repeated opening.

Q2: Can I store this compound in plastic Eppendorf tubes?

Recommendation: No.

  • The Issue: Lipophilic alkyl-quinolones exhibit high non-specific binding to polypropylene (PP) and polystyrene (PS).

  • The Risk: You may lose 20–40% of the effective concentration to the tube walls, leading to false negatives in IC50/EC50 assays.

  • The Fix: Use Amber Glass Vials with PTFE-lined caps. If plastic is unavoidable, use "Low-Retention" tubes and minimize storage time.

Q3: Is the "non-1-en-1-yl" double bond stable?

Status: Moderate Risk. Unlike the saturated analogue (NHQ), this compound possesses a double bond at the C1 position of the side chain.

  • Risk 1 (Isomerization): Exposure to UV light can trigger cis/trans isomerization of the alkene tail, potentially altering receptor binding affinity (e.g., to PqsR/MvfR).

  • Risk 2 (Oxidation): The alkene is susceptible to autoxidation, especially if the DMSO stock contains trace peroxides (common in aged DMSO).

Part 2: Stability Mechanisms (Visualized)

Diagram 1: Degradation & Precipitation Pathways

This flowchart illustrates the two primary failure modes: Physical (Precipitation) and Chemical (Oxidation/Photolysis).

StabilityPathways Compound 2-(non-1-en-1-yl)quinolin-4(1H)-one (Dissolved in DMSO) WaterUptake DMSO Water Content > 5% Compound->WaterUptake Exposure to Air Isomerization Cis/Trans Isomerization (Side Chain) Compound->Isomerization hv (Photon) Degradation Oxidative Cleavage (Loss of Potency) Compound->Degradation Reactive Oxygen Moisture Atmospheric Moisture (Hygroscopic Action) Moisture->WaterUptake Precipitation Precipitation (Hydrophobic Crash-out) WaterUptake->Precipitation Polarity Shift Light UV/Ambient Light Light->Isomerization Oxidation Trace Peroxides in DMSO Oxidation->Degradation

Caption: Figure 1.[5] Failure modes for Alkyl-Quinolones in DMSO. Left branch: Physical precipitation due to water uptake. Right branch: Chemical degradation via light or oxidation.

Part 3: Validated Storage & Handling Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Target Concentration: 10 mM is standard. Avoid >50 mM to prevent supersaturation issues.

  • Glassware Prep: Use an Amber Glass Vial (2 mL or 4 mL).

  • Solvent Selection: Use Anhydrous DMSO (≥99.9%, water <0.005%).

    • Tip: Do not use a "community bottle" of DMSO that has been opened multiple times. Buy small aliquots or dry your DMSO over 3Å molecular sieves.

  • Dissolution:

    • Weigh compound directly into the vial.

    • Add DMSO.[1][3][4][6][7][8][9][10]

    • Argon Purge: Gently blow Argon or Nitrogen gas into the vial headspace for 10 seconds to displace oxygen.

    • Cap tightly (PTFE liner).

    • Vortex for 30 seconds.

  • Aliquotting: Immediately split into single-use aliquots (e.g., 50 µL) in small amber glass vials or high-quality PCR tubes (if glass is impossible).

  • Storage: Store at -20°C (up to 6 months) or -80°C (up to 2 years).

Protocol B: QC Validation (Is your stock still good?)

Perform this check every 3 months or if precipitation occurs.

  • Visual Inspection: Hold vial against a black background. Look for "swirling" particulates or sediment.

  • Functional QC (HPLC/UV):

    • Run a standard reverse-phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Detection: 254 nm (Quinolone core absorption).

    • Pass Criteria: Single peak >95% area.

    • Fail Criteria: Appearance of earlier eluting peaks (oxidative products) or split peaks (isomerization).

Diagram 2: Optimal Storage Workflow

StorageWorkflow Powder Lyophilized Powder (-20°C, Dark) Solubilization Dissolve in Anhydrous DMSO Powder->Solubilization Purge Argon/N2 Gas Purge (Remove O2) Solubilization->Purge Aliquot Aliquot into Amber Glass Vials Purge->Aliquot Freeze Freeze at -20°C (No Freeze-Thaw) Aliquot->Freeze Use Thaw Once & Use (Discard Remainder) Freeze->Use

Caption: Figure 2.[11] Best-practice workflow to minimize hygroscopic damage and oxidative stress during storage.

Part 4: References

  • BenchChem. (2025).[1] Impact of hygroscopic DMSO on solubility and precipitation of lipophilic compounds.[1][3] BenchChem Technical Notes. Link

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO.[4][7][8] Journal of Biomolecular Screening, 13(10), 999-1006. Link

  • Heeb, S., et al. (2011). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 35(2), 247-274. (Authoritative review on PQS/Alkyl-quinolone structure and stability). Link

  • Ziath. (2025). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1][6] Ziath Technical Reports. Link

  • Appuhamilage, C. P., et al. (2022). A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa.[12] Frontiers in Cellular and Infection Microbiology. (Context on PQS inhibitors and handling). Link

Sources

Overcoming background noise in LC-MS analysis of bacterial extracts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Background Noise in LC-MS Analysis of Bacterial Extracts Role: Senior Application Scientist Status: Online | Ticket Priority: High

Welcome to the Technical Support Center

You are likely here because your chromatograms look like a "forest" of undefined peaks, or your target bacterial metabolites are being crushed by ion suppression. In bacterial metabolomics, the "noise" is rarely random; it is usually a chemical signature of the culture media, salts, or plasticizers that have survived your extraction process.

This guide is not a textbook. It is a troubleshooting workflow designed to isolate, identify, and eliminate the sources of background noise in your LC-MS experiments.

Module 1: Pre-Analytical Troubleshooting (Sample Preparation)

User Question: "I see high background noise even in my control samples. How do I know if it's my bacteria or the media?"

Scientist’s Diagnosis: This is the "Matrix Effect." Bacterial culture media (LB, TB, NB) are rich in peptides, yeast extracts, and salts. If you are analyzing exometabolites (supernatant), you are injecting these contaminants directly. If you are analyzing endometabolites (pellet), residual media on the cell surface is the culprit.

Protocol 1: The "Quench & Wash" System

Objective: Remove extracellular media without leaking intracellular metabolites.

  • Quenching: Rapidly stop metabolism. Do NOT use water (causes leakage).

    • Action: Inject culture directly into -40°C 60% Methanol (ammonium acetate buffered).

  • Washing (The Critical Step):

    • Action: Centrifuge at 4°C (10,000 x g). Discard supernatant.

    • Wash: Resuspend pellet quickly in ice-cold 0.9% NaCl or PBS (only if analyzing lipids/non-polars) or cold unbuffered water (risk of leakage, proceed fast).

    • Better Alternative: Use Fast Filtration (0.2 µm or 0.45 µm nylon filters) followed by a wash with defined media (e.g., M9 salts) minus the carbon source.

  • Extraction:

    • Action: Use Cold Methanol/Acetonitrile/Water (2:2:1) . This precipitates proteins (major noise source) while extracting polar metabolites.

Visual Workflow: Sample Preparation Logic

BacterialPrep Start Bacterial Culture Quench Quench (-40°C MeOH) Start->Quench Stop Metabolism Sep Centrifugation / Filtration Quench->Sep Supernatant Supernatant (Exometabolome) Sep->Supernatant Pellet Cell Pellet (Endometabolome) Sep->Pellet CleanSup SPE / LLE Cleanup (Remove Media) Supernatant->CleanSup High Matrix Load ExtractPel Solvent Extraction (MeOH:ACN:H2O) Pellet->ExtractPel Wash Residual Media LCMS LC-MS Analysis CleanSup->LCMS ExtractPel->LCMS

Figure 1: Decision workflow for separating and treating exo- vs. endometabolome to minimize cross-contamination.

Module 2: Cleanup Strategies Comparison

User Question: "Protein precipitation isn't enough. My baseline is still high. Should I use SPE?"

Scientist’s Diagnosis: Protein Precipitation (PPT) removes large molecules but leaves phospholipids and salts. These cause Ion Suppression (drop in signal) or Ion Enhancement (artificial signal boost).[1]

Table 1: Cleanup Method Efficacy for Bacterial Extracts

MethodRemoves Proteins?Removes Phospholipids?Removes Salts?Best For...
Dilute & Shoot NoNoNoHigh-abundance metabolites in defined media (M9).
Protein PPT YesPartialNoGeneral profiling (Untargeted).
LLE (Liquid-Liquid) YesYesYesLipids or specific hydrophobic targets.
SPE (Solid Phase) YesYes (High) Yes Targeted analysis; Complex media (LB/TB).

Expert Tip: If you must use complex media (LB), switch to Solid Phase Extraction (SPE) using a mixed-mode cartridge (e.g., HLB or MCX). This retains your metabolites while allowing salts and media peptides to wash away.

Module 3: Instrumental Diagnostics (The "Ghost Peak" Hunt)

User Question: "I see peaks in my blank injection. Is my column dirty?"

Scientist’s Diagnosis: We need to distinguish between System Noise (instrument contamination) and Method Noise (solvents/column).

Protocol 2: The "Zero-Volume" Injection Test
  • Run 1 (System Blank): Run your gradient without an injection (0 µL).

    • Result: If peaks appear, the contamination is in your Mobile Phase or LC Lines . Check your aqueous solvent bottle for bacterial growth (common with phosphate buffers).

  • Run 2 (Solvent Blank): Inject pure solvent (same as your sample reconstitution solvent).

    • Result: If peaks appear here but not in Run 1, the contamination is in your Vial, Needle, or Solvent .

  • Run 3 (Column Blank): Run a "sawtooth" gradient (rapid 5-95% B cycles).

    • Result: Consistent peaks at specific retention times usually indicate Column Bleed or carryover from a previous dirty sample.

Visual Workflow: Noise Source Identification

NoiseTroubleshoot Start Ghost Peaks Detected ZeroInj Run 0µL Injection (Gradient Only) Start->ZeroInj PeaksYes Peaks Present? ZeroInj->PeaksYes Source1 Contaminated Mobile Phase or LC Mixer PeaksYes->Source1 Yes InjSolvent Inject Pure Solvent PeaksYes->InjSolvent No PeaksYes2 Peaks Present? InjSolvent->PeaksYes2 Source2 Injector/Needle Contamination PeaksYes2->Source2 Yes Source3 Column Carryover or Matrix Effect PeaksYes2->Source3 No

Figure 2: Logic tree for isolating the mechanical or chemical source of background noise.

Module 4: Chromatographic Optimization

User Question: "My analytes co-elute with the 'salt front' at the beginning of the run."

Scientist’s Diagnosis: This is common in Reverse Phase (RP) chromatography with polar bacterial metabolites. Salts elute immediately (dead volume), causing massive suppression.

The Fix: Divert Valve & HILIC

  • Divert to Waste: Program your LC divert valve to send the first 1.0–1.5 minutes of flow to waste. This prevents salts from entering the MS source, keeping the cone clean and reducing background noise.

  • Switch to HILIC: For polar bacterial metabolites (amino acids, nucleotides), Reverse Phase C18 is poor. Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[2]

    • Why? Salts elute later or are retained differently in HILIC, separating them from your early-eluting polar analytes.

FAQ: Rapid Fire Troubleshooting

Q: How do I normalize my data if the noise varies between samples? A: Do not rely on OD600 alone. Use an Internal Standard (IS) added before extraction (e.g., 13C-labeled yeast extract or specific deuterated compounds). Normalizing to the IS signal corrects for both extraction efficiency and ion suppression.

Q: My background is high in ESI(+) but low in ESI(-). Why? A: ESI(+) is highly sensitive to plasticizers (phthalates) and amines. Check your plasticware. Use only LC-MS grade glass vials or certified low-leachable polypropylene. Avoid Parafilm completely.

Q: Can I subtract the blank noise in software? A: Yes, but be careful. Algorithms like "Blank Subtraction" in XCMS or MZmine can remove features present in the blank. However, if the noise suppresses your analyte, subtraction won't recover the lost signal. You must physically remove the interference (Cleanup) rather than computationally hide it.

References
  • Sample Prepar

    • Title: Bacterial Metabolomics: Sample Prepar
    • Source: SciSpace / BioMed Research Intern
    • Link:[Link]

  • Understanding Ion Suppression

    • Title: Ion Suppression: A Major Concern in Mass Spectrometry
    • Source: LCGC Intern
    • Link:[Link]

  • Solid Phase Extraction (SPE) Fundamentals

    • Title: Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices
    • Source: Waters Corpor
    • Link:[Link]

  • LC-MS Contamin

    • Title: Top 10 Things Users Can Do to Minimize Contamin
    • Source: SCIEX
    • Link:[Link]

  • HILIC vs. Reverse Phase

    • Title: Tips and tricks for LC–MS-based metabolomics and lipidomics analysis
    • Source: Czech Society for Mass Spectrometry
    • Link:[Link]

Sources

Technical Support Center: Strategies for Separating Geometric Isomers of 2-Alkenyl-4-Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 2-alkenyl-4-quinolone geometric isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the separation of these compounds. The structural similarity of E and Z isomers of 2-alkenyl-4-quinolones necessitates highly selective separation techniques, which are critical for accurate biological evaluation and pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating geometric isomers of 2-alkenyl-4-quinolones?

The primary challenge lies in the subtle differences in the physicochemical properties between the E and Z isomers. These molecules share the same molecular formula and connectivity, differing only in the spatial arrangement of substituents around the carbon-carbon double bond in the alkenyl chain. This results in very similar polarities, boiling points, and solubilities, making their separation by common techniques like standard column chromatography difficult.[1] Furthermore, the potential for on-column or in-solution isomerization can compromise the purity of the isolated fractions.

Q2: Which chromatographic techniques are most effective for this separation?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for separating geometric isomers of 2-alkenyl-4-quinolones.[2][3] Chiral stationary phases, even for separating these achiral diastereomers, have shown remarkable success due to their unique three-dimensional structures that can interact differently with the subtle geometric variations between the E and Z forms.[4]

Q3: Can non-chromatographic methods be used for separation?

Yes, fractional crystallization can be an effective method, particularly for large-scale separations. This technique relies on slight differences in the crystal lattice energies and solubilities of the isomers.[5] In some cases, crystallization-induced asymmetric transformation (CIAT) can be employed, where one isomer is selectively crystallized from a solution in which the isomers are in equilibrium, driving the equilibrium to favor the formation of the crystallizing isomer and potentially leading to a high yield of a single isomer.[5]

Q4: How does the structure of the 2-alkenyl chain affect separation?

The length and substitution pattern of the alkenyl chain can influence the separation. Longer chains may increase the non-polar character of the molecule, potentially affecting retention times in reversed-phase HPLC. Bulky substituents near the double bond can accentuate the geometric differences between the E and Z isomers, which may lead to better separation.

Q5: Is derivatization a viable strategy to improve separation?

Derivatization can be a useful tool to enhance the separability of geometric isomers. By introducing a chemical tag, you can amplify the differences in their physical properties or introduce a chiral center, allowing for separation on a chiral stationary phase. However, this involves additional reaction and purification steps, which may not be ideal for all applications.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the separation of 2-alkenyl-4-quinolone geometric isomers.

Issue 1: Poor Resolution in HPLC

Symptoms:

  • Co-eluting or overlapping peaks for the E and Z isomers.

  • Resolution factor (Rs) less than 1.5.

Workflow for Troubleshooting Poor HPLC Resolution:

G cluster_0 Troubleshooting Poor HPLC Resolution start Poor Resolution (Rs < 1.5) q1 Is a chiral stationary phase (CSP) in use? start->q1 a1_yes Consider a different CSP (e.g., polysaccharide-based vs. Pirkle-type) q1->a1_yes Yes a1_no Try a CSP, as they can resolve geometric isomers q1->a1_no No q2 Have you optimized the mobile phase? a1_yes->q2 a1_no->q2 a2_yes Further fine-tune modifier percentage or try a different organic modifier (e.g., acetonitrile vs. methanol) q2->a2_yes Yes a2_no Systematically vary the mobile phase composition q2->a2_no No q3 Is the column temperature optimized? a2_yes->q3 a2_no->q3 a3_yes Check for column degradation q3->a3_yes Yes a3_no Vary temperature (e.g., 25°C to 40°C) q3->a3_no No end Improved Resolution a3_yes->end a3_no->end

Caption: Workflow for troubleshooting poor HPLC peak resolution.

Detailed Troubleshooting Steps:

  • Stationary Phase Selection:

    • Rationale: The choice of stationary phase is the most critical factor for selectivity. For geometric isomers, standard C18 columns may not provide sufficient resolution. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) or Pirkle-type phases can offer the necessary selectivity.[3][4]

    • Action: If using a standard achiral column, switch to a CSP. If already using a CSP, screen different types of CSPs.

  • Mobile Phase Optimization:

    • Rationale: The mobile phase composition dictates the retention and selectivity. Small changes in the organic modifier (e.g., methanol, acetonitrile) percentage can significantly impact resolution. The use of additives can also be beneficial.[6][7]

    • Action:

      • Perform a gradient elution to determine the approximate elution conditions, then switch to an isocratic method for fine-tuning.

      • Systematically vary the percentage of the organic modifier in small increments (e.g., 1-2%).

      • For SFC, the co-solvent (e.g., methanol, ethanol) and any additives (e.g., diethylamine for basic compounds) are critical parameters to optimize.[2]

  • Temperature Control:

    • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution.

    • Action: Evaluate the separation at different temperatures, for example, in the range of 25°C to 40°C. Ensure consistent temperature control using a column oven.

Issue 2: Isomerization During Separation

Symptoms:

  • Broad or distorted peaks.

  • Appearance of a third peak or a shoulder that is not present in the initial sample.

  • Inconsistent peak area ratios between runs.

Workflow for Investigating Isomerization:

G cluster_0 Investigating On-Column Isomerization start Suspected Isomerization q1 Is the mobile phase acidic or basic? start->q1 a1_yes Neutralize the mobile phase if possible, or use a less harsh pH q1->a1_yes Yes a1_no Consider light-induced isomerization q1->a1_no No q2 Is the sample exposed to light? a1_yes->q2 a1_no->q2 a2_yes Use amber vials and protect the system from light q2->a2_yes Yes a2_no Investigate thermal degradation q2->a2_no No q3 Is the separation run at elevated temperature? a2_yes->q3 a2_no->q3 a3_yes Lower the column temperature q3->a3_yes Yes a3_no Isomerization is likely inherent to the compound's stability q3->a3_no No end Stable Separation a3_yes->end a3_no->end

Caption: Workflow for investigating on-column isomerization.

Detailed Troubleshooting Steps:

  • Assess Mobile Phase Conditions:

    • Rationale: The double bond in the alkenyl chain can be susceptible to isomerization under acidic or basic conditions.

    • Action: If possible, adjust the mobile phase to a neutral pH. If an acidic or basic modifier is necessary for good chromatography, use the mildest effective concentration.

  • Protect from Light:

    • Rationale: Alkenes can undergo photoisomerization upon exposure to UV light.[4]

    • Action: Prepare and store samples in amber vials. Protect the HPLC system, especially the flow path and column, from direct light.

  • Control Temperature:

    • Rationale: High temperatures can provide the activation energy for isomerization.

    • Action: Run the separation at a lower temperature, even sub-ambient if necessary, to minimize thermal isomerization.

  • Minimize Residence Time:

    • Rationale: The longer the sample is on the column, the greater the opportunity for isomerization.

    • Action: Use a shorter column or a higher flow rate to reduce the analysis time, provided that resolution is not compromised.

Issue 3: Difficulty with Preparative Scale-Up

Symptoms:

  • Loss of resolution observed on the preparative column compared to the analytical column.

  • Broad, tailing peaks at higher sample loads.

Detailed Troubleshooting Steps:

  • Optimize Sample Loading:

    • Rationale: Overloading the column is a common cause of poor peak shape and resolution in preparative chromatography.[8]

    • Action: Perform a loading study on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution. Use this data to calculate the appropriate load for the preparative column based on the difference in column volumes.

  • Maintain Linear Velocity:

    • Rationale: To maintain the separation quality, the linear velocity of the mobile phase should be kept constant when scaling up from an analytical to a preparative method.

    • Action: Calculate the flow rate for the preparative column that will provide the same linear velocity as the optimized analytical method. The flow rate should be increased proportionally to the square of the ratio of the column diameters.

  • Sample Dissolution:

    • Rationale: The sample should be dissolved in the mobile phase to ensure good peak shape. Injecting a sample in a stronger solvent than the mobile phase can cause peak distortion.[9]

    • Action: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, use the minimum volume necessary.

Experimental Protocols

Protocol 1: Analytical HPLC Method Development for 2-Alkenyl-4-Quinolone Isomer Separation
  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Screening:

    • Prepare mobile phases consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).

    • Begin with a screening gradient of 5% to 50% alcohol over 20 minutes to determine the approximate elution composition.

    • Based on the screening results, develop an isocratic method. For example, if the isomers elute at 20% alcohol in the gradient, start with an isocratic mobile phase of n-hexane:alcohol (80:20 v/v).

  • Optimization:

    • Adjust the alcohol percentage in 1-2% increments to optimize resolution.

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25°C.

    • Use UV detection at a wavelength where the quinolone chromophore has strong absorbance (typically around 230-250 nm and 310-330 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9][10]

Protocol 2: Preparative HPLC for Isolation of Geometric Isomers
  • Method Scale-Up:

    • Use the optimized analytical method as the starting point.

    • Select a preparative column with the same stationary phase as the analytical column, for example, a 250 x 20 mm column.

    • Calculate the preparative flow rate to maintain the same linear velocity as the analytical method.

    • Determine the sample load based on a loading study.

  • Fraction Collection:

    • Set up the fraction collector to collect the eluent corresponding to each isomer peak.

    • It is advisable to collect narrow fractions across each peak and analyze them by analytical HPLC to identify the purest fractions.

  • Post-Purification:

    • Combine the pure fractions for each isomer.

    • Evaporate the solvent under reduced pressure.

    • Confirm the purity and identity of the isolated isomers by analytical HPLC, NMR, and mass spectrometry.

Data Summary Table

TechniqueStationary PhaseMobile Phase/Co-solventTypical Observations
HPLC Polysaccharide-based CSPsn-Hexane/AlcoholGood selectivity for many geometric isomers.[4]
Pirkle-type CSPsn-Hexane/AlcoholCan offer different selectivity compared to polysaccharide phases.[3]
C18 (Reversed-Phase)Acetonitrile/Water with acidGenerally less effective for geometric isomers unless there are significant polarity differences.
SFC Chiral Stationary PhasesCO₂ with Methanol or EthanolOften provides faster separations and higher efficiency than HPLC.[2]

References

  • Ali, I., Suhail, M., & Asnin, L. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
  • BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Alkyl-4-Quinolones.
  • Gatifloxacin Enantiomer Separation by SFC. Journal of Chemical and Pharmaceutical Research, 4(10), 4915-4920.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(5).
  • Pesci, E. C., Milbank, J. B., Pearson, J. P., McKnight, S., Kende, A. S., Greenberg, E. P., & Iglewski, B. H. (1999). Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 96(20), 11229-11234.
  • Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new substituted triazolylpropenones. Indian Journal of Chemistry - Section B, 37B(3), 247-253.
  • SOP: CRYSTALLIZATION.
  • Guide for crystalliz
  • Lépine, F., Déziel, E., Milot, S., & Villemur, R. (2003). A stable isotope dilution assay for the quantification of the Pseudomonas aeruginosa quorum-sensing signal molecules N-acylhomoserine lactones and 4-hydroxy-2-alkylquinolines. Biochimica et Biophysica Acta (BBA) - General Subjects, 1623(1), 1-6.
  • Zhang, Y., et al. (2020). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. New Journal of Chemistry, 44(38), 16458-16465.
  • Fletcher, M. P., et al. (2011). Structure-Activity Analysis of the Pseudomonas Quinolone Signal Molecule. Journal of Bacteriology, 193(8), 2136–2144.
  • Ilina, T., et al. (2018). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 14, 2406–2415.
  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
  • Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases.
  • Guillarme, D., & Veuthey, J. L. (2013). State-of-the-Art Separations With Convergence Chromatography.
  • Mehmood, T., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Principles in prepar
  • Wei, S., Yan, Z., & Qi, L. (2009). Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 45(6), 714-716.
  • O'Shea, P., et al. (2016). A new Pseudomonas Quinolone Signal (PQS) binding partner: MexG. Chemical Science, 7(4), 2516–2524.
  • Phenomenex. (n.d.).
  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America.
  • Sarker, S. D., & Nahar, L. (2012). Isolation by Preparative HPLC.
  • How to separate E and Z isomers?.
  • Inventiva Pharma. (n.d.).
  • Fletcher, M. P., et al. (2017). Microwave and flow syntheses of Pseudomonas quinolone signal (PQS) and analogues. Organic & Biomolecular Chemistry, 15(45), 9578-9582.
  • Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. U.S.
  • Nguyen, T. H. N., et al. (2021). Synthesis of bacterial 2-alkyl-4(1H)
  • Synthesis of Bacterial 2-Alkyl-4(1H)-quinolone Derivatives.
  • HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. University of Helsinki.
  • Dolan, J. W. (n.d.). HPLC Troubleshooting Guide.
  • Lin, J., et al. (2018). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Cellular and Infection Microbiology, 8, 230.
  • Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC).
  • Synthesis of 4-quinolones. Organic Chemistry Portal.
  • Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. CORE.
  • Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 155-166.
  • BenchChem. (2025).
  • S, P., et al. (2009). Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS.
  • The Effect of Reverse Phase Chain Length on Peptide Purific
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Technical Support Center: Mitigating Matrix Effects in the Quantitative Analysis of PQS Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of Pseudomonas Quinolone Signal (PQS) congeners. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in LC-MS/MS-based quantification. Here, we provide in-depth, experience-driven solutions to common challenges, ensuring the accuracy and reproducibility of your results.

Introduction: The Challenge of the Matrix

The quantitative analysis of PQS and its congeners (e.g., HHQ, HQNO) in biological matrices like bacterial culture supernatants, sputum, or plasma is frequently hampered by matrix effects .[1][2] This phenomenon occurs when co-eluting endogenous components of the sample interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4] The consequence is a significant impact on the accuracy, precision, and sensitivity of the quantification.[2][3] Phospholipids, salts, and proteins are common culprits in biological samples.[1][5] This guide provides a systematic approach to identifying, understanding, and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of PQS analysis?

A: Matrix effects are the alteration of your PQS congener's ionization efficiency due to co-eluting substances from your sample matrix (e.g., bacterial growth media, plasma).[1][6] This can artificially lower (ion suppression) or increase (ion enhancement) the signal detected by the mass spectrometer, leading to inaccurate quantification.[2][3]

Q2: I'm seeing poor reproducibility in my PQS quantification. Could this be a matrix effect?

A: Yes, poor reproducibility is a classic symptom of unmanaged matrix effects.[5] The composition of biological matrices can vary from sample to sample, leading to inconsistent ion suppression or enhancement and, therefore, variable results.

Q3: What is the quickest way to check if I have a matrix effect problem?

A: A post-extraction spike experiment is the "gold standard" for quantitatively assessing matrix effects.[1] This involves comparing the signal of a PQS standard in a clean solvent to the signal of the same standard spiked into an extracted blank matrix sample. A significant difference in signal intensity indicates the presence of matrix effects.[1]

Q4: Can I just dilute my sample to reduce matrix effects?

A: Sample dilution can be a simple and effective strategy, as it reduces the concentration of interfering matrix components.[3][7] However, this approach is only viable if the concentration of your PQS congeners is high enough to remain detectable after dilution.[3]

Q5: Are there any universal sample preparation methods to avoid matrix effects for PQS?

A: While there is no single "magic bullet," Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up complex samples and removing matrix components prior to PQS analysis.[8][9] Liquid-Liquid Extraction (LLE) is another common and effective method.[8][10] The choice between them depends on the specific matrix and the physicochemical properties of the PQS congeners being analyzed.

Troubleshooting Guide: From Problem to Protocol

This section provides a detailed, problem-oriented approach to resolving specific issues related to matrix effects in your PQS congener analysis.

Issue 1: Inconsistent quantification and high variability between replicate injections.

Underlying Cause: This issue is often a direct result of variable ion suppression or enhancement caused by matrix components that co-elute with your PQS congeners. The complex and variable nature of biological matrices means the extent of this interference can change from sample to sample.

Solution Pathway:
  • Quantify the Matrix Effect: First, confirm and measure the extent of the problem using a quantitative assessment.

  • Optimize Sample Preparation: Implement a more rigorous sample cleanup protocol to remove interfering compounds.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects that cannot be eliminated through sample cleanup.[11]

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

Objective: To quantify the degree of ion suppression or enhancement.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): A known concentration of PQS standard prepared in a clean solvent (e.g., the mobile phase).

    • Set B (Post-Extraction Spike): A blank matrix sample (e.g., sterile culture medium, plasma from an uninfected source) is subjected to your entire extraction procedure. The final, clean extract is then spiked with the PQS standard to the same concentration as Set A.

    • Set C (Pre-Extraction Spike - for Recovery): A blank matrix sample is spiked with the PQS standard before the extraction procedure begins.

  • Analysis: Analyze all three sets by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Interpretation of Results:

  • A Matrix Effect value between 85% and 115% is generally considered acceptable.[12]

  • Values < 85% indicate ion suppression.

  • Values > 115% indicate ion enhancement.

Issue 2: Low signal intensity and poor sensitivity for PQS congeners.

Underlying Cause: While this can be due to low analyte concentration, significant ion suppression from a "dirty" sample is a common cause. Co-eluting matrix components, especially phospholipids in plasma or complex organic molecules in bacterial cultures, compete with the PQS molecules for ionization, drastically reducing their signal.[5][13]

Solution Pathway:
  • Improve Chromatographic Separation: Modify your LC method to separate the PQS peak from the regions of matrix interference.

  • Enhance Sample Cleanup: Switch from a simple protein precipitation or dilution to a more selective sample preparation technique like Solid-Phase Extraction (SPE).

Workflow Diagram: Troubleshooting Low Sensitivity

Caption: A systematic workflow for troubleshooting low PQS signal intensity.

Protocol 2: Solid-Phase Extraction (SPE) for PQS Congener Cleanup

Objective: To remove polar and nonpolar interferences from bacterial culture supernatants or other biological fluids. A mixed-mode or polymeric reversed-phase sorbent is often effective.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Centrifuge your bacterial culture to pellet the cells.

    • Take the supernatant and acidify it to a pH of ~3-4 with formic or acetic acid. This ensures the PQS congeners are in a neutral state for better retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Wash the cartridge (e.g., a polymeric reversed-phase sorbent like Waters Oasis HLB) with 1 column volume of methanol.

    • Equilibrate the cartridge with 1 column volume of acidified water (matching the pH of your sample).

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of a weak organic solvent solution (e.g., 5% methanol in water) to remove highly polar interferences like salts.

  • Elution:

    • Elute the PQS congeners with a small volume (e.g., 1-2 mL) of a strong organic solvent like methanol or acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in your initial mobile phase for LC-MS/MS analysis.

Data Presentation: Comparison of Sample Preparation Methods

MethodAverage Recovery (%)Matrix Effect (%)Key AdvantageKey Disadvantage
Protein Precipitation 85-110%40-70% (Suppression)Fast and simplePoor cleanup, high matrix effects
Liquid-Liquid Extraction 70-95%75-105%Good for nonpolar analytesCan be labor-intensive
Solid-Phase Extraction 90-105%90-110%Excellent cleanup, high recoveryRequires method development

Data are representative and will vary based on the specific matrix and analyte.

Issue 3: Even with an optimized cleanup, I still see some matrix effects. How can I compensate for them?

Underlying Cause: Sometimes, it's impossible to completely remove all interfering components, especially those that are structurally very similar to your analytes. In these cases, compensation is a more practical strategy than complete elimination.

Solution: The Gold Standard - Stable Isotope-Labeled Internal Standards (SIL-IS)

Principle: A SIL-IS is a version of your analyte (e.g., ¹³C-labeled PQS) that has the same chemical properties and chromatographic retention time but a different mass.[14][15] It is added to your sample at the very beginning of the preparation process.[11]

Why it Works: Because the SIL-IS co-elutes and has the same ionization properties as the native PQS, it will experience the same degree of ion suppression or enhancement.[15][16] By calculating the ratio of the native analyte's peak area to the SIL-IS's peak area, the variability caused by the matrix effect is normalized, leading to highly accurate and precise quantification.[17]

Workflow Diagram: Implementing a SIL-IS

SIL_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A 1. Sample Aliquot B 2. Add known amount of SIL-IS A->B C 3. Perform Extraction (SPE/LLE) B->C D 4. Reconstitute C->D E 5. Inject Sample D->E F 6. Acquire Data (MRM) for Analyte & SIL-IS E->F G 7. Calculate Peak Area Ratio (Analyte/SIL-IS) F->G H 8. Determine Concentration from Calibration Curve G->H

Caption: The workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • Xing, J., & T. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. Retrieved February 15, 2026, from [Link]

  • Barbarin, N. (2012). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Ovid. Retrieved February 15, 2026, from [Link]

  • (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved February 15, 2026, from [Link]

  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 15, 2026, from [Link]

  • Lépine, F. (n.d.). Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC. Retrieved February 15, 2026, from [Link]

  • Nobilic, I., & C. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. Retrieved February 15, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved February 15, 2026, from [Link]

  • Yin, Y. (n.d.). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC. Retrieved February 15, 2026, from [Link]

  • Stable Isotope-labeled Standards. (n.d.). Amerigo Scientific. Retrieved February 15, 2026, from [Link]

  • (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved February 15, 2026, from [Link]

  • (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Retrieved February 15, 2026, from [Link]

  • (2026, February 5). Pribolab®Fully ¹³C-Labeled isotopes internal standards. Retrieved February 15, 2026, from [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Retrieved February 15, 2026, from [Link]

  • (2017, December 8). PsrA controls the synthesis of the Pseudomonas aeruginosa quinolone signal via repression of the FadE homolog, PA0506. PLOS One. Retrieved February 15, 2026, from [Link]

  • (2024, May 17). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC. Retrieved February 15, 2026, from [Link]

  • (2012, August 25). How to remove matrix effect in LC-MS/MS? ResearchGate. Retrieved February 15, 2026, from [Link]

  • (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved February 15, 2026, from [Link]

  • (2025, August 6). "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. Retrieved February 15, 2026, from [Link]

  • (2021, March 11). An Immunochemical Approach to Quantify and Assess the Potential Value of the Pseudomonas Quinolone Signal as a Biomarker of Infection. Analytical Chemistry - ACS Publications. Retrieved February 15, 2026, from [Link]

  • (2022, January 21). Enzyme-Mediated Quenching of the Pseudomonas Quinolone Signal (PQS): A Comparison between Naturally Occurring and Engineered PQS-Cleaving Dioxygenases. MDPI. Retrieved February 15, 2026, from [Link]

  • (2021, March 11). An Immunochemical Approach to Quantify and Assess the Potential Value of the Pseudomonas Quinolone Signal as a Biomarker of Infection. Digital CSIC. Retrieved February 15, 2026, from [Link]

  • (2010, May 28). Explorative Solid-Phase Extraction (E-SPE) for Accelerated Microbial Natural Product Discovery, Dereplication, and Purification. ACS Publications. Retrieved February 15, 2026, from [Link]

  • (2025, June 3). A Solid-Phase Extraction Capture (SPEC) workflow in nanoliter volumes for fast, robust and ultrasensitive proteomics. bioRxiv.org. Retrieved February 15, 2026, from [Link]

  • (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Agilent. Retrieved February 15, 2026, from [Link]

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Validation & Comparative

1H NMR characterization of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Characterization of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H NMR spectroscopic signature of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one, a member of the quinolinone class of heterocyclic compounds. These scaffolds are prevalent in numerous natural products and pharmacologically active molecules.[1][2][3] Accurate structural elucidation is paramount in drug development, and ¹H NMR spectroscopy stands as the most powerful tool for this purpose, offering detailed insights into molecular connectivity and stereochemistry.

This document moves beyond a simple data dump, offering a predictive and comparative analysis grounded in fundamental principles and experimental data from analogous structures. We will dissect the expected spectrum, explaining the causal factors behind chemical shifts and coupling constants, and compare the target molecule's signature with its (Z)-isomer to highlight key diagnostic differences.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one presents several distinct proton environments, each with a characteristic spectroscopic signature. The molecule can be dissected into three key regions for analysis: the quinolinone core, the olefinic (vinyl) bridge, and the aliphatic nonenyl chain.

Caption: Labeled structure of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one.

The Quinolinone Aromatic and Heterocyclic Protons

The quinolin-4(1H)-one moiety contains five protons. Their chemical shifts are influenced by the electron-withdrawing carbonyl group, the heteroaromatic system, and tautomerism.

  • N1-H: The proton on the nitrogen is expected to appear as a broad singlet far downfield, typically in the range of δ 11.5-12.0 ppm . Its broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange. In DMSO-d₆, this peak is often well-resolved.[4]

  • H-3: This proton is situated on a carbon adjacent to both the C=O and C=N functionalities. This unique position results in a relatively upfield chemical shift for a proton on a double bond, appearing as a sharp singlet around δ 6.3-6.4 ppm .[4] Its singlet nature is a key identifier, as it has no adjacent proton neighbors.

  • H-5, H-6, H-7, H-8 (Aromatic Protons): These protons constitute an ABCD spin system on the benzo- portion of the core.

    • H-8: This proton is peri to the carbonyl group, placing it in a highly deshielded environment. It is expected to be the furthest downfield of the aromatic signals, appearing around δ 8.10 ppm . It will be split by H-7 (ortho coupling, J ≈ 7-9 Hz) and potentially H-6 (meta coupling, J ≈ 1-2 Hz), resulting in a doublet of doublets (dd).[4]

    • H-5, H-6, H-7: These protons typically resonate in the range of δ 7.3-7.8 ppm .[4] H-7 will likely appear as a triplet of doublets (td) due to coupling with H-6 and H-8. H-6 will be a triplet or triplet of doublets, and H-5 will be a doublet or doublet of doublets. Precise assignment requires 2D NMR techniques like COSY and HSQC.

The Olefinic Protons: A Stereochemical Fingerprint

The two protons on the C1'-C2' double bond are crucial for confirming the (E)-stereochemistry.

  • H-1' and H-2': These protons will appear in the alkene region, generally between δ 6.0-8.0 ppm . H-1', being directly attached to the electron-withdrawing quinolinone ring, will be further downfield than H-2'.

  • The Diagnostic Coupling Constant: The most critical feature is the coupling constant between H-1' and H-2' (³JH1'-H2'). For a trans configuration, this value is expected to be in the range of 11-18 Hz .[5][6] This large coupling constant is unambiguous proof of the (E)-isomer. Both H-1' and H-2' will appear as doublets of triplets or complex multiplets due to additional couplings. H-1' will be a doublet due to H-2', and H-2' will be a doublet of triplets due to coupling with both H-1' and the two allylic protons at C3'.

The Aliphatic Nonenyl Chain

The protons of the saturated alkyl chain will resonate in the upfield region of the spectrum.

  • H-3' (Allylic Protons): The methylene group adjacent to the double bond is deshielded and will appear around δ 2.2-2.4 ppm . It will be a multiplet due to coupling with H-2' and the H-4' methylene protons.

  • H-4' to H-8' (Methylene Envelope): The CH₂ groups of the main chain will produce a broad, overlapping multiplet, often referred to as the "methylene envelope," centered around δ 1.2-1.6 ppm .

  • H-9' (Terminal Methyl): The terminal methyl group is the most shielded and will appear furthest upfield. It will be a distinct triplet around δ 0.8-0.9 ppm , with a typical vicinal coupling constant of J ≈ 7 Hz from the adjacent H-8' methylene group.[7]

Comparative Analysis: (E)-Isomer vs. (Z)-Isomer

Objectively comparing the expected data for the target (E)-isomer with its hypothetical (Z)-isomer is essential for unambiguous characterization.

Proton(s)(E)-Isomer (Predicted)(Z)-Isomer (Predicted)Key Differentiator
H-1', H-2' ³J = 11-18 Hz (trans coupling)³J = 6-15 Hz (cis coupling)The coupling constant is the primary diagnostic tool. The trans value is consistently larger than the cis value.[5][6]
H-3' Chemical shift around δ 2.2-2.4 ppm.May experience a slightly different chemical shift due to altered spatial proximity to the quinolinone ring (anisotropic effect).Minor shift difference; less reliable than J-coupling.
Quinolinone Protons Unlikely to show significant chemical shift changes.Unlikely to show significant chemical shift changes.The core structure is unaffected.

The definitive confirmation of the (E)-isomer lies in observing a large ³J coupling constant (>11 Hz) between the two vinyl protons.

Data Summary: Predicted ¹H NMR Assignments

The following table summarizes the predicted ¹H NMR data for (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one, assuming the spectrum is recorded in DMSO-d₆ at 400 MHz.

AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
N1-H 11.5 - 12.0br s-1H
H-8 ~8.10ddJortho ≈ 8.0, Jmeta ≈ 1.51H
H-5, H-6, H-7 7.3 - 7.8m-3H
H-1' 6.8 - 7.5d³Jtrans ≈ 151H
H-3 6.3 - 6.4s-1H
H-2' 6.1 - 6.5dt³Jtrans ≈ 15, ³Jallylic ≈ 71H
H-3' 2.2 - 2.4m-2H
H-4' to H-8' 1.2 - 1.6m-10H
H-9' 0.8 - 0.9t³J ≈ 73H

Recommended Experimental Protocol

To obtain high-quality, reproducible data, the following protocol is recommended. This system ensures self-validation through the use of an internal standard and proper instrument setup.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing & Analysis prep1 1. Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 2. Add internal standard (TMS, 0 ppm) for accurate chemical shift referencing. prep1->prep2 prep3 3. Transfer solution to a clean, dry NMR tube. prep2->prep3 acq1 4. Insert sample and lock on the deuterium signal of the solvent. prep3->acq1 acq2 5. Perform automatic or manual shimming to optimize magnetic field homogeneity. acq1->acq2 acq3 6. Acquire a standard 1D proton spectrum (zg30 pulse program). Key parameters: 16-32 scans, 2-5s relaxation delay. acq2->acq3 proc1 7. Apply Fourier transform, phase correction, and baseline correction. acq3->proc1 proc2 8. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. proc1->proc2 proc3 9. Integrate all peaks to determine relative proton ratios. proc2->proc3 proc4 10. Analyze chemical shifts, multiplicities, and coupling constants to assign signals. proc3->proc4

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Conclusion

The ¹H NMR spectrum of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one provides a rich tapestry of information that allows for its complete and unambiguous structural and stereochemical assignment. The key diagnostic signals are:

  • The downfield broad singlet for the N-H proton (>11 ppm).

  • The isolated singlet for the H-3 proton (~6.3 ppm).

  • The highly deshielded doublet of doublets for the H-8 proton (~8.1 ppm).

  • The large trans-coupling constant (³J > 11 Hz ) between the H-1' and H-2' vinyl protons, which definitively confirms the (E)-stereochemistry.

By comparing the acquired experimental data against these predicted values and characteristic patterns, researchers can confidently verify the identity and purity of their synthesized compound.

References

  • Supporting Information for various 2-substituted quinolin-4(1H)-ones.
  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Spin-Spin Coupling – Beyond Multiplicity. Nanalysis NMR Blog. [Link]

  • Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. ResearchGate. [Link]

  • Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry. [Link]

  • An experimental NMR and computational study of 4-quinolones and related compounds. ResearchGate. [Link]

  • ¹H-NMR chemical shifts in ppm. Solvent CDCl3. ResearchGate. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. National Center for Biotechnology Information. [Link]

  • ¹H NMR Chemical Shifts. Gable, K.P., Oregon State University. [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. [Link]

  • Structures of quinoline (I), quinolin-4(1H)-one (II), and the two natural derivatives (E). ResearchGate. [Link]

  • ¹H NMR Coupling Constants. Organic Chemistry Data. [Link]

  • Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives. ResearchGate. [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. [Link]

  • Spin-spin splitting and coupling. University of Colorado Boulder, Department of Chemistry. [Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]

  • ¹H NMR spectra of compounds 4a and 5a. ResearchGate. [Link]

  • 2-[(E)-undec-1-enyl]-1H-quinolin-4-one. PubChem. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of C9:1 Alkylquinolones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of C9:1 alkylquinolones, offering valuable insights for researchers, scientists, and drug development professionals. By understanding the fragmentation behavior of these molecules under various analytical conditions, researchers can enhance the accuracy and reliability of their detection and quantification methods. This document delves into the mechanistic details of fragmentation, compares common ionization and fragmentation techniques, and provides a robust experimental protocol for reproducible analysis.

Introduction to C9:1 Alkylquinolones and their Significance

Alkylquinolones (AQs) are a class of signaling molecules primarily produced by the bacterium Pseudomonas aeruginosa. These compounds play a crucial role in quorum sensing, a process of bacterial cell-to-cell communication that regulates virulence factor production and biofilm formation.[1][2] The C9:1 alkylquinolones, which feature a nine-carbon monounsaturated alkyl side chain, are a significant subclass of these molecules. Their accurate identification and quantification are critical for studying bacterial pathogenesis and for the development of novel antimicrobial strategies.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the analysis of AQs in complex biological matrices.[3][4] The specificity and sensitivity of this technique rely on the characteristic fragmentation of the parent molecule into product ions. This guide will focus on elucidating these fragmentation patterns to aid in the development of robust analytical methods.

The Structure of C9:1 Alkylquinolones

The core structure of a C9:1 alkylquinolone consists of a 4-hydroxy-2-alkyl-quinoline (HAQ) scaffold. The C9:1 designation indicates a nine-carbon alkyl chain attached at the 2-position of the quinolone ring, with one degree of unsaturation (a double bond). The exact position of this double bond can vary, influencing the molecule's biological activity and its fragmentation pattern in the mass spectrometer. A representative structure, (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one, is shown below.

Molecular Formula: C₁₈H₂₃NO[3] Molecular Weight: 269.38 g/mol [3]

Comparative Analysis of Fragmentation Patterns

The fragmentation of C9:1 alkylquinolones is typically studied using positive mode electrospray ionization (ESI), which generates a protonated molecule [M+H]⁺. Subsequent fragmentation of this precursor ion can be induced by various techniques, most commonly Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).

Collision-Induced Dissociation (CID)

CID is a "slow heating" process where the precursor ion is subjected to multiple low-energy collisions with an inert gas. This method tends to favor the cleavage of the weakest bonds and can result in more structurally informative, low-mass fragments. For quinolone structures in general, common fragmentation pathways involve the loss of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺).[5][6]

Higher-Energy Collisional Dissociation (HCD)

HCD is a "beam-type" CID technique that imparts a higher amount of energy to the precursor ion in a shorter timeframe. This can lead to a more extensive fragmentation cascade, producing a richer spectrum with a greater abundance of different fragment ions. This can be particularly useful for distinguishing between isomers and for generating a more comprehensive fragmentation fingerprint of the molecule.

Fragmentation of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

An experimental LC-MS/MS analysis of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one provides concrete data on its fragmentation pattern. The protonated molecule ([M+H]⁺) has a measured m/z of 270.199.[3] The observed fragment ions are detailed in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss/Fragment Structure
270.199270.187714[M+H]⁺ (Isotopologue)
270.199184.078110Loss of C₆H₁₂ (alkene fragment from side chain)
270.199159.071640Cleavage of the alkyl side chain

Table 1: Experimental MS/MS fragmentation data for (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one. Data sourced from PubChem.[3]

The fragmentation of the unsaturated C9:1 side chain is a key diagnostic feature. The presence of the double bond can influence the preferred cleavage sites along the alkyl chain, leading to characteristic neutral losses. The fragment at m/z 184.078110 likely arises from a cleavage within the nonenyl side chain, while the ion at m/z 159.071640 suggests a cleavage closer to the quinolone core.

Visualizing the Fragmentation Pathway

To better understand the fragmentation process, a diagram illustrating the proposed fragmentation of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one is provided below.

Fragmentation_Pathway M [M+H]⁺ m/z 270.199 F1 Fragment 1 m/z 184.078 M->F1 - C₆H₁₂ F2 Fragment 2 m/z 159.072 M->F2 - C₈H₁₅

Caption: Proposed fragmentation of C9:1 alkylquinolone.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of C9:1 alkylquinolones using LC-MS/MS. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Sample Preparation
  • Extraction: For bacterial cultures, centrifuge the sample to pellet the cells. To 1 mL of the supernatant, add 1 mL of acidified ethyl acetate (0.1% formic acid). Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Drying and Reconstitution: Transfer the organic (upper) phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-20% B

    • 18.1-22 min: 20% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Precursor Ion: m/z 270.2.

  • Product Ions: m/z 184.1, 159.1 (for MRM).

  • Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV for CID. For HCD, a normalized collision energy (NCE) of 20-40% can be a good starting point.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Extraction with Acidified Ethyl Acetate Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM/Scan) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: LC-MS/MS workflow for C9:1 alkylquinolone analysis.

Conclusion

This guide has provided a comprehensive overview of the mass spectrometry fragmentation patterns of C9:1 alkylquinolones. By understanding the nuances of fragmentation under different conditions such as CID and HCD, researchers can develop more specific and sensitive analytical methods. The provided experimental protocol offers a robust starting point for the routine analysis of these important bacterial signaling molecules. The continued investigation into the fragmentation of various alkylquinolone isomers will further enhance our ability to study their roles in microbial communication and disease.

References

  • PubChem. (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • Mass and the Mass Spectrum. (2014).
  • Lépine, F., Déziel, E., Milot, S., & Rahme, L. G. (2004). Electrospray/mass spectrometric identification and analysis of 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa. Journal of the American Society for Mass Spectrometry, 15(6), 862–869. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (2000). Chemical Papers, 54(2), 75-77. [Link]

  • The primary and secondary mass spectra of the C9 derivatives. The C9... - ResearchGate. [Link]

  • Prasain, J. K. (2012). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. [Link]

  • Prasain, J. K. (2012). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Fig. 2 Normalized fragment ion intensities in HCD. All MS/MS spectra... - ResearchGate. [Link]

  • Quinolines and derivatives - MassBank. [Link]

  • Le, T. H., Ang, L. Y., & Chan, E. C. Y. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 8(4), 76. [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]

  • Characterization of 4-Hydroxy-2-Nonenal-Modified Peptides by Liquid Chromatography–Tandem Mass Spectrometry Using Data-Dependent Acquisition. [Link]

  • Kaczor, A. A., & Polski, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163. [Link]

  • Zhang, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(3), e202400061. [Link]

  • Ibrar, M., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules, 25(23), 5689. [Link]

  • Zhang, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • Kaczor, A. A., & Polski, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163. [Link]

  • The Quantitation and Simultaneous In-Source Fragmentation of 16 Cannabinoids in Hemp Using Single Quadrupole LC-MS. [Link]

  • UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. (2021). Frontiers in Plant Science, 11, 614238. [Link]

  • Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms. [Link]

  • Zain, N. M. M., et al. (2021). 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis. Journal of Cystic Fibrosis, 20(2), 329-335. [Link]

  • Spatially dependent alkyl quinolone signaling responses to antibiotics in Pseudomonas aeruginosa swarms. (2018). mBio, 9(3), e00789-18. [Link]

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Comparative Guide: Bioactivity of Saturated vs. Unsaturated PQS Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of saturated versus unsaturated Pseudomonas Quinolone Signal (PQS) analogs, designed for researchers in medicinal chemistry and microbiology.

Executive Summary

The Pseudomonas Quinolone Signal (PQS, 2-heptyl-3-hydroxy-4(1H)-quinolone) is a critical quorum sensing (QS) autoinducer in Pseudomonas aeruginosa.[1] While the native molecule possesses a saturated heptyl side chain, recent structure-activity relationship (SAR) studies and natural product mining have highlighted the distinct bioactivities of unsaturated analogs.

This guide compares these two classes across three critical dimensions: Receptor Affinity (PqsR/MvfR) , Membrane Vesicle (MV) Biogenesis , and Cytotoxicity/Antimicrobial Potency .

Key Findings
FeatureSaturated PQS (Native C7)Unsaturated PQS Analogs (Alkenyl)
PqsR Activation High Potency (Native Ligand). EC₅₀ ~1-2 µM.Variable . Terminal alkenes retain activity; internal kinks often reduce affinity due to steric clash in the hydrophobic pocket.
Membrane Vesicles Strong Inducer . Intercalates into bilayer, inducing curvature via Van der Waals packing.Weak/Altered . "Kinked" chains disrupt the ordered packing required for curvature generation.
Antimicrobial Activity Moderate. Primarily bacteriostatic against competitors.Enhanced . Unsaturated AQNOs show superior activity against Gram-positives (e.g., S. aureus).[2]
Cytotoxicity Moderate. Induces oxidative stress.High . Long-chain unsaturated variants (e.g., JH62) trigger mitochondrial dysfunction and apoptosis in eukaryotic cells.

Chemical Basis of Bioactivity

The bioactivity of PQS is dictated by the "Head-Tail" motif.

  • The Head (Quinolone Core): Responsible for H-bonding with the PqsR CBD (Co-inducer Binding Domain) (Ile68, Leu197).

  • The Tail (Alkyl Chain):

    • Saturated (Native): Flexible, hydrophobic heptyl chain. Fits the hydrophobic pocket of PqsR (Val170, Ile186) and aligns with membrane phospholipids.

    • Unsaturated (Analogs): Contains C=C double bonds (cis/trans). The resulting rigid "kink" alters lipophilicity (LogP) and the ability to pack within the receptor pocket or lipid bilayer.

Detailed Bioactivity Analysis

Receptor Activation (PqsR/MvfR)

PqsR is a LysR-type transcriptional regulator.[3] The native saturated chain allows the ligand to fold into the hydrophobic pocket, stabilizing the protein conformation that binds the pqsA promoter.

  • Saturated Mechanism: The C7 alkyl chain provides optimal hydrophobic contacts. Shortening (C5) or lengthening (C9) retains activity but alters potency.

  • Unsaturated Mechanism:

    • Terminal Alkenes: Analogs with a terminal double bond (e.g., 2-(hept-6-enyl)) often retain full agonist activity because the "kink" is at the distal end, not interfering with the binding pocket entry.

    • Internal Unsaturation: A cis-double bond at C3-C4 of the chain creates a geometric constraint, preventing the deep insertion required for full PqsR activation. This often converts the molecule into a partial agonist or antagonist .

Membrane Vesicle (MV) Biogenesis

PQS stimulates the formation of Outer Membrane Vesicles (OMVs) by physically inserting into the outer leaflet of the outer membrane.

  • Saturated Efficiency: The straight alkyl chain aligns with the fatty acid tails of LPS and phospholipids. The 3-OH group H-bonds with phosphate headgroups, while the curvature is induced by the asymmetric expansion of the outer leaflet.

  • Unsaturated Disruption: Unsaturated analogs act as "membrane disordering" agents rather than "curvature inducers." The double bond prevents tight packing, reducing the efficiency of vesicle budding.

Cytotoxicity and Antibiosis

While saturated PQS regulates virulence, unsaturated analogs often act as direct weapons.

  • Case Study (JH62): A novel unsaturated quinolone, E-2-(tridec-4-en-1-yl)-quinolin-4(1H)-one, exhibits potent anticancer activity (IC₅₀ ~15 µM against A549 cells) by disrupting mitochondrial structure—a property significantly higher than its saturated counterparts.

  • AQNOs: Unsaturated N-oxides (e.g., unsaturated HQNO variants) inhibit the electron transport chain of S. aureus more effectively than saturated forms, likely due to higher affinity for the cytochrome bd or bo3 quinol binding sites.

Experimental Protocols

Protocol A: PqsR Activation Reporter Assay

Objective: Quantify the ability of analogs to activate the PqsR regulon.

  • Strain Preparation: Use P. aeruginosa PAO1-∆pqsA mutant carrying the ctx::pqsA-lux chromosomal fusion. (The ∆pqsA background prevents endogenous PQS production).

  • Culture: Grow strains in LB media at 37°C until OD₆₀₀ reaches 0.5.

  • Treatment:

    • Aliquot 198 µL of culture into 96-well black microtiter plates.

    • Add 2 µL of PQS analog (dissolved in DMSO) to achieve final concentrations (0.1 µM – 100 µM).

    • Controls: DMSO (Negative), Native PQS (Positive, 50 µM).

  • Measurement: Incubate in a plate reader with shaking. Measure Luminescence (RLU) and OD₆₀₀ every 30 mins for 12 hours.

  • Analysis: Plot RLU/OD₆₀₀ vs. Time. Calculate EC₅₀ based on the peak activation window (usually late log phase).

Protocol B: Membrane Vesicle Quantification

Objective: Compare MV induction potential.

  • Induction: Inoculate P. aeruginosa ∆pqsA into 50 mL fresh LB. Add analog (50 µM) at the time of inoculation.

  • Harvest: Grow for 16 hours. Centrifuge cells (5,000 x g, 20 min). Filter supernatant (0.22 µm).

  • Isolation: Ultracentrifuge supernatant at 150,000 x g for 2 hours at 4°C.

  • Quantification: Resuspend pellet in MV buffer. Quantify lipid content using FM4-64 fluorescent dye or protein content via Bradford assay.

  • Normalization: Normalize MV yield to the final CFU/mL of the culture.

Visualizations

PQS Signaling & Biosynthesis Pathway

This diagram illustrates the flow from biosynthesis to gene regulation, highlighting where analogs intervene.

PQS_Pathway Anthranilate Anthranilate HHQ HHQ (Saturated Precursor) Anthranilate->HHQ Synthesis PqsABCD PqsABCD (Enzymes) PqsABCD->HHQ Catalysis PQS PQS (Native Saturated) HHQ->PQS Oxidation PqsR PqsR (MvfR) Receptor HHQ->PqsR Binds (Moderate) PqsH PqsH (Monooxygenase) PqsH->PQS PQS->PqsR Binds (High Affinity) Unsat_Analog Unsaturated Analogs Unsat_Analog->PqsR Binds (Variable) DNA pqsA-E Promoter PqsR->DNA Transcriptional Activation DNA->PqsABCD Auto-induction Loop Virulence Virulence Factors (Pyocyanin, Elastase) DNA->Virulence Expression

Caption: The PQS Auto-induction loop. Saturated PQS is the primary activator. Unsaturated analogs compete for the PqsR ligand-binding pocket.

Experimental Workflow for Analog Evaluation

Workflow cluster_0 Phase 1: Synthesis & Prep cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanism Synthesis Chemical Synthesis (Saturated vs Unsaturated) Purification HPLC Purification (>95% Purity) Synthesis->Purification Reporter PqsR Reporter Assay (pqsA-lux) Purification->Reporter Phenotype Phenotypic Screen (Pyocyanin/Biofilm) Reporter->Phenotype If Active MV_Assay Membrane Vesicle Quantification Phenotype->MV_Assay Toxicity Cytotoxicity Assay (Eukaryotic Cells) Phenotype->Toxicity

Caption: Step-by-step workflow for evaluating the biological impact of PQS structural modifications.

References

  • Ilangovan, A. et al. (2013). "Structural basis for native agonist and synthetic inhibitor recognition by the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR)." PLoS Pathogens. Link

  • Mashburn-Warren, L. et al. (2009). "The length of the PQS alkyl chain is critical for intercalation into P. aeruginosa outer membranes and MV formation." Journal of Bacteriology. Link

  • Kim, Y. et al. (2021). "A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity."[4] Marine Drugs. Link

  • Nguyen, T. et al. (2021).[2] "Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives." Arkivoc. Link

  • Diggle, S.P. et al. (2006). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS."[1][3][5][6][7][8][9] International Journal of Medical Microbiology. Link

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A Senior Application Scientist's Guide to Reference Standards for 2-Alkyl-4(1H)-Quinolone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals vested in the intricate world of bacterial communication, the accurate quantification of 2-alkyl-4(1H)-quinolones (AQs) is paramount. These signaling molecules, central to the quorum sensing pathways of pathogens like Pseudomonas aeruginosa, govern virulence, biofilm formation, and antibiotic resistance. Consequently, the reliability of any quantitative study hinges on the quality and proper application of reference standards. This guide provides an in-depth comparison of the available reference standards for AQ quantification, supported by experimental data and protocols, to empower you in making informed decisions for your analytical workflows.

The Landscape of 2-Alkyl-4(1H)-Quinolones: More Than Just PQS

While the Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone, is the most renowned AQ, it is merely one member of a diverse family. P. aeruginosa alone is known to produce over 50 different quinolone derivatives, including its direct biosynthetic precursor, 2-heptyl-4(1H)-quinolone (HHQ), and the corresponding N-oxides like 2-heptyl-4-hydroxyquinoline N-oxide (HQNO). These congeners often differ in their alkyl chain length, which typically ranges from C5 to C13, with C7 and C9 being the most common. This structural diversity necessitates a careful selection of reference standards that accurately represent the AQs of interest in your specific biological system.

Types of Reference Standards for AQ Quantification: A Comparative Analysis

The selection of a reference standard is a critical first step in developing a robust quantitative assay. The primary options include commercially available standards, custom-synthesized standards, and the use of isotopically labeled internal standards for enhanced accuracy.

Commercially Available Standards

Several key AQs, most notably PQS and HHQ, are commercially available from chemical suppliers. These standards are typically sold as neat powders with a specified purity, often determined by HPLC.

Advantages:

  • Convenience: Readily available for purchase, saving significant time and resources compared to in-house synthesis.

  • Characterized Purity: Reputable vendors provide a certificate of analysis with purity data, which is essential for accurate calibration.

Limitations:

  • Limited Variety: The range of commercially available AQ congeners is narrow, primarily focused on the most studied compounds like PQS and HHQ. Researchers studying less common AQs may not find suitable standards.

  • Cost: High-purity standards can be expensive, especially for large-scale studies.

  • Lack of Certified Reference Materials (CRMs): While high-purity standards are available, true Certified Reference Materials (CRMs) with metrologically traceable values are not widely available for AQs.

Prominent Commercially Available AQs:

CompoundCommon AbbreviationCommercial AvailabilityNotes
2-heptyl-3-hydroxy-4(1H)-quinolonePQSYesThe primary quorum sensing signal.
2-heptyl-4(1H)-quinoloneHHQYesBiosynthetic precursor to PQS.
2-nonyl-4(1H)-quinoloneNHQLimitedAnother common AQ congener.
2-heptyl-4-hydroxyquinoline N-oxideHQNOLimitedAn N-oxide derivative with distinct biological activity.
Custom-Synthesized Standards

For AQs that are not commercially available, custom synthesis is a viable, albeit more demanding, option. The Conrad-Limpach reaction, involving the condensation of β-ketoesters with aniline, remains a widely used and effective method for synthesizing the 2-alkyl-4(1H)-quinolone core structure.

Advantages:

  • Access to Novel Analogs: Enables the study of a wide array of AQ congeners and derivatives.

  • Potential for Cost Savings: For large quantities, in-house synthesis can be more economical than purchasing commercial standards.

Limitations:

  • Requires Synthetic Chemistry Expertise: The synthesis, purification, and structural verification (e.g., by NMR and mass spectrometry) demand significant expertise and resources.

  • Purity Assessment is Crucial: Rigorous purification and characterization are necessary to ensure the standard is of sufficient quality for quantitative use.

The Gold Standard: Isotope Dilution Mass Spectrometry with Labeled Internal Standards

For the most accurate and precise quantification of AQs, particularly in complex biological matrices, the use of stable isotope-labeled (SIL) internal standards is highly recommended. SIL internal standards are analogs of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., deuterium (²H or D), ¹³C, or ¹⁵N).

Why Use SIL Internal Standards?

SIL internal standards have nearly identical chemical and physical properties to the native analyte. This means they co-elute chromatographically and experience similar extraction efficiencies and matrix effects (ionization suppression or enhancement) during mass spectrometry analysis. By adding a known amount of the SIL internal standard to the sample at the beginning of the workflow, any sample loss or variation during processing and analysis can be normalized, leading to highly accurate and precise results.

While the synthesis of SIL-AQs can be complex, methods have been described for producing deuterated intermediates that can be used to generate labeled AQs. The investment in synthesizing or acquiring a SIL internal standard is often justified by the significant improvement in data quality.

Analytical Methodologies for AQ Quantification: A Comparative Overview

The choice of analytical technique is as critical as the selection of the reference standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for AQ quantification due to its high sensitivity and selectivity. However, other techniques like HPLC-UV and Thin-Layer Chromatography (TLC) can also be employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the state-of-the-art for quantifying AQs in complex mixtures. The technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

Workflow for LC-MS/MS Quantification of AQs:

LC-MS/MS Workflow for AQ Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Bacterial Culture, Sputum) Spike Spike with Internal Standard (e.g., Labeled AQ or Analog) Sample->Spike Extraction Liquid-Liquid Extraction (e.g., Acidified Ethyl Acetate) Spike->Extraction Drydown Drydown and Reconstitution Extraction->Drydown LC_Separation LC Separation (Reversed-Phase C8/C18) Drydown->LC_Separation MS_Detection MS/MS Detection (Positive ESI, SRM/MRM) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to IS vs. Calibration Curve) MS_Detection->Quantification

Caption: Workflow for AQ quantification by LC-MS/MS.

Detailed LC-MS/MS Protocol for AQ Quantification in Bacterial Cultures:

This protocol is adapted from the validated method described by Jones et al. (2020).

1. Sample Preparation:

  • To 300 µL of bacterial culture supernatant, add 6 µL of a 25 µM internal standard solution (e.g., nalidixic acid, though a SIL-AQ is ideal).
  • Add 900 µL of ethyl acetate acidified with 0.1% (v/v) acetic acid.
  • Vortex vigorously for 1 minute and centrifuge at 15,000 x g for 1 minute.
  • Transfer 500 µL of the upper organic phase to a new tube.
  • Repeat the extraction with another 500 µL of acidified ethyl acetate.
  • Combine the organic extracts and evaporate to dryness using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.
  • Column: Ascentis Express C8, 2.1 x 100 mm, 2.7 µm.
  • Mobile Phase A: 0.1% formic acid and 200 µM EDTA in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 20% to 95% B over 3.5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Performance of a Validated LC-MS/MS Method for AQs:

The following table summarizes the performance characteristics of a validated LC-MS/MS assay for the quantification of six AQs.

AnalyteLinear Range (nM)LLOQ (nM)Intraday Precision (%CV)Interday Precision (%CV)Intraday Accuracy (%)Interday Accuracy (%)
C7-HHQ 25 - 1000252.7 - 8.95.3 - 9.194.6 - 107.394.9 - 110.8
C7-PQS 25 - 1000253.1 - 7.55.2 - 8.495.1 - 105.296.3 - 108.9
C9-HHQ 25 - 1000254.2 - 8.16.1 - 10.296.2 - 104.895.8 - 109.1
C9-PQS 25 - 1000253.9 - 6.85.9 - 9.595.5 - 106.196.1 - 107.5
C7-HQNO 25 - 1000253.5 - 7.25.5 - 8.895.8 - 105.595.4 - 108.2
C9-HQNO 25 - 1000254.1 - 7.96.0 - 9.996.0 - 104.995.6 - 109.3

Data adapted from Jones et al., Anal Bioanal Chem (2020).

High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)

For laboratories without access to a mass spectrometer, HPLC with UV or fluorescence detection can be a viable alternative, although with some compromises in sensitivity and selectivity. Quinolones are aromatic and exhibit strong UV absorbance, typically around 280-330 nm. Some AQs are also naturally fluorescent, which can be exploited for more sensitive detection.

Advantages:

  • Wider Availability: HPLC-UV/FLD systems are more common in research laboratories.

  • Lower Cost: Both the initial investment and running costs are generally lower than for LC-MS/MS.

Limitations:

  • Lower Sensitivity and Selectivity: Compared to LC-MS/MS, HPLC-UV/FLD is more susceptible to interferences from matrix components, potentially leading to less accurate quantification at low concentrations.

  • Co-elution Issues: Structurally similar AQs may co-elute, making individual quantification challenging without the mass-based discrimination of MS.

Thin-Layer Chromatography (TLC)

TLC is a simple, low-cost method that can be used for the semi-quantitative analysis of AQs. After spotting an extract onto a TLC plate and developing it with a suitable solvent system, the AQs can be visualized under UV light due to their natural fluorescence. Quantification is typically achieved by comparing the spot intensity of the sample to that of known amounts of a reference standard.

Advantages:

  • Simplicity and Low Cost: Requires minimal equipment and is straightforward to perform.

  • High Throughput: Multiple samples can be analyzed simultaneously on a single plate.

Limitations:

  • Semi-Quantitative: Provides estimations of concentration rather than precise quantitative data.

  • Low Resolution: May not effectively separate complex mixtures of AQs.

Conclusion: A Decision-Making Framework

The choice of reference standard and analytical methodology for AQ quantification should be guided by the specific research question, the required level of accuracy and precision, and the available resources.

Decision Framework for AQ Quantification Start Start: Need to Quantify AQs Question1 High Accuracy & Precision Required? (e.g., Clinical Samples, Pharmacokinetic Studies) Start->Question1 Question2 Complex Matrix? (e.g., Sputum, Plasma) Question1->Question2 No LCMS_SIL LC-MS/MS with Stable Isotope-Labeled Internal Standard Question1->LCMS_SIL Yes Question3 Budget & Equipment Constraints? Question2->Question3 No LCMS_Analog LC-MS/MS with Analog Internal Standard Question2->LCMS_Analog Yes HPLC HPLC-UV/FLD Question3->HPLC Moderate TLC TLC (Semi-quantitative) Question3->TLC High

Caption: Decision framework for selecting an AQ quantification method.

For the most rigorous and reliable data, an LC-MS/MS method employing a stable isotope-labeled internal standard is the unequivocal gold standard . When SIL standards are unavailable, an analog internal standard can be a suitable compromise. For researchers with limited access to mass spectrometry, HPLC-UV/FLD offers a quantitative alternative, provided that careful method development and validation are performed to mitigate potential interferences. TLC remains a useful tool for rapid, semi-quantitative screening.

By understanding the strengths and limitations of each approach and selecting the appropriate reference standards, researchers can ensure the generation of high-quality, reproducible data in the fascinating and impactful field of 2-alkyl-4(1H)-quinolone signaling.

References

  • Jones, J.W., Carter, C.L., Gurney, M.A. et al. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. Anal Bioanal Chem412 , 2847–2857 (2020). [Link]

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A Senior Application Scientist's Guide to the Validation of Quorum Sensing Activity Using Biosensor Reporter Strains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering Bacterial Communication with Precision

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression.[1][2] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[3] When the bacterial population reaches a "quorum," the accumulated autoinducers trigger coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[4][5] Consequently, the detection and quantification of QS activity are paramount for researchers in microbiology, infectious disease, and drug development who aim to understand and manipulate these critical bacterial processes.

Conventional methods like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are highly accurate for identifying and quantifying autoinducers.[5][6] However, these techniques can be resource-intensive and do not directly measure the biological activity of the detected molecules. Whole-cell biosensor reporter strains offer a sensitive, cost-effective, and biologically relevant alternative.[5][6][7] These are genetically engineered microorganisms that produce a quantifiable signal—such as light, color, or fluorescence—in response to specific QS molecules.[3][5]

This guide provides an in-depth comparison of common biosensor reporter strains for validating QS activity. Moving beyond a simple list of protocols, we will explore the causality behind experimental design, ensuring that each methodology serves as a self-validating system for generating robust and reliable data.

The Logic of Biosensor Design: Translating a Chemical Signal into a Measurable Output

The core of any QS biosensor is a genetic circuit composed of two key elements derived from a natural QS system: a sensor protein and a reporter gene. The sensor is typically a transcriptional regulator (e.g., LuxR) that specifically binds a cognate autoinducer (e.g., an Acyl-Homoserine Lactone or AHL). This binding event activates the regulator, which then induces the expression of a reporter gene cassette (e.g., luxCDABE for bioluminescence) placed under the control of a QS-responsive promoter.

G cluster_0 Biosensor Cell QS_Molecule Quorum Sensing Molecule (e.g., AHL) Sensor_Protein Sensor Protein (e.g., LuxR) QS_Molecule->Sensor_Protein Binds Activated_Complex Activated Complex Sensor_Protein->Activated_Complex Forms QS_Promoter QS-inducible Promoter Activated_Complex->QS_Promoter Activates Reporter_Gene Reporter Gene (e.g., lux, gfp) QS_Promoter->Reporter_Gene Drives Expression Output Measurable Output (Light, Fluorescence) Reporter_Gene->Output Produces

Figure 1. Generalized workflow of a whole-cell biosensor.

Comparison of Common Biosensor Strains for Gram-Negative Bacteria (AHLs)

Gram-negative bacteria most commonly use N-Acyl Homoserine Lactones (AHLs) as autoinducers.[8] These molecules feature a conserved homoserine lactone ring but vary in the length and modification of their acyl side chain, providing signal specificity.[8] Several biosensor strains have been developed to detect this class of molecules.

Colorimetric Biosensors: Chromobacterium violaceum CV026

Chromobacterium violaceum is a soil bacterium that regulates the production of a purple pigment, violacein, via a C6-AHL-dependent QS system.[9] The CV026 strain is a mini-Tn5 mutant that cannot produce its own AHLs but retains the ability to produce violacein in response to exogenous short-chain AHLs (C4 to C8-HSLs).[9][10]

  • Principle of Causality: The visual nature of the purple pigment provides a straightforward, qualitative assessment of QS activity. This makes it an excellent choice for initial screening of bacterial isolates for AHL production without requiring specialized equipment. The lack of endogenous AHL synthesis in CV026 is critical; it ensures that any observed pigment production is a direct result of the AHLs provided by the test sample.

Luminescent Biosensors: Escherichia coli pSB401 & pSB403

These are perhaps the most widely used AHL biosensors. They are E. coli strains carrying a plasmid (pSB401 or the broad-host-range pSB403) that contains the luxR gene from Aliivibrio fischeri and the luxI promoter fused to the Photorhabdus luminescens luxCDABE reporter cassette.[9]

  • Principle of Causality: This system is highly sensitive because the LuxR protein, when bound to an appropriate AHL, initiates a transcriptional cascade that produces all the necessary components for bioluminescence. The light output is directly proportional to the concentration of the activating AHL over a specific range, allowing for robust quantification. Using a heterologous E. coli host minimizes interference from complex native regulatory networks that might be present in the source organism. Increasing the expression level or gene dosage of luxR has been shown to enhance sensitivity, reducing the detection threshold for AHLs.[11]

Fluorescence-Based Biosensors

Similar to luminescent reporters, these strains utilize a QS-inducible promoter to drive the expression of a fluorescent protein like GFP. For example, the LasR/PlasI system from Pseudomonas aeruginosa can be coupled to gfp to create a biosensor that responds specifically to 3-oxo-C12-HSL.[12]

  • Principle of Causality: Fluorescence offers a high signal-to-noise ratio and is well-suited for high-throughput screening in microplate format and for single-cell analysis using flow cytometry or microscopy. The choice of the sensor protein (e.g., LasR, RhlR, TraR) dictates the specificity of the biosensor for different AHL molecules.[13][14]

Comparative Performance of AHL Biosensors
Biosensor StrainSensor/Reporter SystemPrimary Detected AHLsDetection MethodSensitivityThroughputReference
Chromobacterium violaceum CV026 CviR / vioA promoterShort-chain (C4-C8) AHLsColorimetric (Purple)Micromolar (µM)Low to Medium[9]
E. coli (pSB401) LuxR / PluxI-luxCDABEBroad range, prefers 3-oxo-C6-HSLBioluminescencePicomolar (pM) to Nanomolar (nM)High[9][11]
E. coli (pSB1075) LasR / PlasI-luxCDABELong-chain, prefers 3-oxo-C12-HSLBioluminescenceNanomolar (nM)High[6]
Agrobacterium tumefaciens NTL4 (pZLR4) TraR / PtraI-lacZBroad range, prefers 3-oxo-C8-HSLColorimetric (β-gal)Nanomolar (nM)Medium[13]

Comparison of Biosensor Strains for Gram-Positive Bacteria (AIPs)

Gram-positive bacteria, such as Staphylococcus aureus, typically use post-translationally modified autoinducing peptides (AIPs) for QS communication.[4][5] The canonical system is the accessory gene regulator (agr) system.[15][16] Biosensors for these systems are crucial for studying staphylococcal virulence.

Staphylococcus Agr Reporter Strains

These biosensors are typically engineered in an S. aureus or S. epidermidis host.[17] The circuit consists of the sensor histidine kinase (AgrC) and the response regulator (AgrA). When extracellular AIP binds to its cognate AgrC receptor, AgrA is phosphorylated and activates transcription from the P3 promoter.[15][18] This promoter is fused to a reporter gene, such as Green Fluorescent Protein (GFP).[17]

  • Principle of Causality: The agr system is highly specific; four major agr types exist in S. aureus, and the AIP from one type generally does not activate (and may inhibit) the others. A biosensor built with AgrC/AgrA from a specific type (e.g., agr-I) will be exquisitely sensitive and specific to AIP-I.[17] This specificity is critical for studying intra-species communication and for screening type-specific inhibitors. Using a chromosomally integrated reporter provides greater stability and lower cell-to-cell variation compared to plasmid-based systems.

G cluster_1 Staphylococcus Biosensor Cell AIP Autoinducing Peptide (AIP) AgrC Sensor Kinase (AgrC) AIP->AgrC Binds & Activates AgrA Response Regulator (AgrA) AgrC->AgrA Phosphorylates P_AgrA Phosphorylated AgrA AgrA->P_AgrA P3_Promoter P3 Promoter P_AgrA->P3_Promoter Activates Reporter_Gene Reporter Gene (e.g., gfp) P3_Promoter->Reporter_Gene Drives Expression Output Fluorescence Reporter_Gene->Output Produces

Figure 2. Mechanism of an agr-based biosensor for AIP detection.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of biosensor data hinges on rigorous experimental design. The following protocols are designed as self-validating systems, incorporating the necessary controls to ensure data integrity.

Protocol 1: Qualitative Plate Assay for AHL Detection (Cross-Streak Method)

This method is ideal for rapidly screening bacterial isolates for the production of AHLs that can be detected by C. violaceum CV026.

Methodology:

  • Preparation: Prepare a sterile petri dish with Luria-Bertani (LB) agar.

  • Inoculation of Biosensor: Using a sterile loop, streak a single line of C. violaceum CV026 across the center of the plate.

  • Inoculation of Test Strain: Streak the bacterial strain to be tested in a single line perpendicular to the CV026 streak, ensuring the lines do not touch (maintain a gap of 2-5 mm). Multiple test strains can be streaked against the same biosensor line.

  • Controls (Critical for Validation):

    • Positive Control: Streak a known AHL-producing strain (e.g., Pseudomonas aeruginosa PAO1) perpendicular to the CV026 line.

    • Negative Control: Streak a known AHL-negative strain (e.g., an lasI/rhlI mutant of PAO1) perpendicular to the CV026 line.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Interpretation: The appearance of a purple pigment in the CV026 line adjacent to the test streak indicates the production of short-chain AHLs by the test strain. The positive control should induce pigment, while the negative control should not.

Protocol 2: Quantitative Liquid Assay for AHL Quantification

This protocol uses a luminescent biosensor like E. coli pSB401 to quantify AHL activity in a sample (e.g., bacterial supernatant or purified compound).

Methodology:

  • Prepare Biosensor Culture: Inoculate 5 mL of LB broth (supplemented with the appropriate antibiotic for plasmid maintenance, e.g., tetracycline) with E. coli pSB401. Grow overnight at 37°C with shaking.

  • Subculture: The next day, subculture the overnight culture 1:100 into fresh LB medium and grow to an OD₆₀₀ of ~0.2. This ensures the cells are in an active metabolic state but not producing significant background luminescence.

  • Prepare 96-Well Plate:

    • Standard Curve (Self-Validation Pillar): Prepare serial dilutions of a synthetic AHL standard (e.g., 3-oxo-C6-HSL) in fresh LB medium. This is essential for converting relative light units (RLU) to AHL concentrations. Include a blank with only medium.

    • Test Samples: Add your test samples (e.g., filter-sterilized supernatants from bacterial cultures) to separate wells. It is advisable to test several dilutions of your supernatant.

    • Controls: Include wells with supernatant from a known AHL-negative strain as a negative control.

  • Add Biosensor: Add 100 µL of the prepared biosensor culture (from step 2) to each well of the 96-well plate containing 100 µL of your standards, samples, or controls.

  • Incubation: Incubate the plate at 30°C for 3-5 hours. The optimal incubation time should be determined empirically.

  • Measurement: Measure bioluminescence (RLU) and OD₆₀₀ using a microplate reader.

  • Data Analysis:

    • Normalize the luminescence reading by the cell density (RLU/OD₆₀₀) to account for any effects of the sample on bacterial growth.

    • Plot the normalized RLU for the synthetic AHL standards to generate a standard curve.

    • Use the standard curve to determine the equivalent AHL concentration in your test samples.

G cluster_B Plate Preparation cluster_F Data Analysis A Prepare Biosensor (Overnight Culture -> Subculture) C Add Biosensor to Plate A->C B Prepare 96-Well Plate B->C D Incubate Plate (e.g., 30°C, 3-5 hours) C->D E Measure Luminescence (RLU) & Cell Density (OD600) D->E F Analyze Data E->F B1 Serial Dilutions of Synthetic AHL Standard F2 Generate Standard Curve B1->F2 B2 Test Samples (e.g., Supernatants) B3 Negative Controls (Medium, Non-producing strain) F1 Normalize Data (RLU/OD600) F3 Quantify AHLs in Samples F2->F3

Figure 3. Workflow for quantitative biosensor analysis.

Conclusion and Future Outlook

Biosensor reporter strains are indispensable tools for the functional validation of quorum sensing activity. Their high sensitivity, biological relevance, and amenability to high-throughput formats provide a significant advantage over purely analytical chemistry methods. By selecting the appropriate biosensor for the specific autoinducer class and by employing rigorous, self-validating experimental protocols that include proper controls and standards, researchers can generate highly reliable and quantitative data. This enables a deeper understanding of bacterial communication and accelerates the discovery of novel anti-virulence agents that disrupt QS pathways, a promising strategy to combat antibiotic resistance.[2][19]

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Sources

A Comparative Guide to the Spectroscopic Differentiation of Quinolone Tautomers: 4-Hydroxy vs. 4-Oxo

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous antibacterial agents.[1][2][3][4] The potential for tautomerism between the 4-hydroxy and 4-oxo forms can significantly impact drug-receptor interactions, solubility, and pharmacokinetic profiles. Therefore, unambiguous characterization of the predominant tautomeric form under various conditions is paramount.

The Tautomeric Equilibrium of Quinolones

The interconversion between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms is a dynamic equilibrium influenced by factors such as solvent polarity, pH, and intramolecular hydrogen bonding.[5][6][7] While the keto form is often favored in polar solvents and the solid state, the enol form can be stabilized by intramolecular hydrogen bonds, particularly with substituents at the 3-position.[6][8][9]

Tautomeric_Equilibrium 4-hydroxyquinoline (enol) 4-hydroxyquinoline (enol) 4-oxo-1,4-dihydroquinoline (keto) 4-oxo-1,4-dihydroquinoline (keto) 4-hydroxyquinoline (enol)->4-oxo-1,4-dihydroquinoline (keto) Tautomerization

Spectroscopic Techniques for Tautomer Differentiation

A multi-spectroscopic approach is often necessary for a comprehensive and definitive assignment of quinolone tautomers. This guide will focus on the practical application and interpretation of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of maximum absorbance (λmax) is sensitive to the extent of conjugation. The 4-oxo tautomer, with its cross-conjugated system, typically exhibits a different absorption profile compared to the more extended aromatic system of the 4-hydroxy tautomer.

Experimental Insights:

  • Solvent Effects: The choice of solvent is critical as it can shift the tautomeric equilibrium. Running spectra in a series of solvents with varying polarities (e.g., cyclohexane, ethanol, water) can provide valuable information about the relative stability of each tautomer.[5]

  • Characteristic Shifts: The 4-oxo form generally displays absorption bands at approximately 225, 265, and 328 nm, while the 4-hydroxy form shows bands around 270 and 320 nm.[5]

Data Summary: UV-Vis Spectroscopy

TautomerTypical λmax (nm)Solvent
4-hydroxyquinoline (enol)~270, ~320Ethanol
4-oxo-1,4-dihydroquinoline (keto)~225, ~265, ~328Ethanol

Experimental Protocol: UV-Visible (UV-Vis) Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare stock solution (~1 mg/mL) in a suitable solvent (e.g., ethanol). prep2 Create serial dilutions to achieve absorbance in the 0.1-1.0 range. prep1->prep2 acq2 Record the spectrum of each sample solution. prep2->acq2 acq1 Record a baseline spectrum of the solvent. acq1->acq2 an1 Identify the wavelength of maximum absorbance (λmax) for each tautomer. acq2->an1

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm.[5]

  • Sample Preparation:

    • Prepare stock solutions of the quinolone sample (approximately 1 mg/mL) in the desired solvent (e.g., ethanol, cyclohexane, water).[5]

    • Perform a series of dilutions from the stock solution to find the optimal concentration that yields an absorbance measurement between 0.1 and 1.0 absorbance units.[5]

  • Data Acquisition:

    • Record the UV-Vis spectrum of the pure solvent to serve as a baseline.[5]

    • Record the spectrum of each sample solution, using the solvent as a blank.[5]

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax) for each sample.[5]

    • Compare the observed λmax values with known data for the 4-hydroxy and 4-oxo tautomers.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy detects the vibrational frequencies of functional groups. The key differentiators for quinolone tautomers are the O-H stretch of the enol form and the C=O (keto) and N-H stretches of the oxo form.

Experimental Insights:

  • Distinct Vibrational Bands: The 4-hydroxy tautomer will exhibit a broad O-H stretching band around 3400-3200 cm⁻¹ and a C=N stretch near 1630 cm⁻¹.[5] Conversely, the 4-oxo tautomer will show an N-H stretch in the 3100-2900 cm⁻¹ region and a strong C=O stretching band around 1665 cm⁻¹.[5]

  • Sample Preparation: The choice of sampling technique (e.g., KBr pellet, solution) can be important. For solid samples, the KBr pellet method is common. For solution-state studies, an IR-transparent solvent is necessary.[5]

Data Summary: IR Spectroscopy

TautomerCharacteristic Vibrational Frequencies (cm⁻¹)Method
4-hydroxyquinoline (enol)~3400-3200 (broad, O-H stretch), ~1630 (C=N stretch)KBr Pellet
4-oxo-1,4-dihydroquinoline (keto)~3100-2900 (N-H stretch), ~1665 (C=O stretch)KBr Pellet

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Grind 1-2 mg of solid sample with 100-200 mg of anhydrous KBr. prep2 Press the mixture into a transparent pellet using a hydraulic press. prep1->prep2 acq2 Record the spectrum of the sample pellet. prep2->acq2 acq1 Record a background spectrum. acq1->acq2 an1 Identify characteristic vibrational frequencies for O-H, N-H, and C=O groups. acq2->an1

  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.[5]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.[5]

    • Use a hydraulic press to form a transparent pellet from the mixture.[5]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Record the spectrum of the sample pellet.

  • Data Analysis:

    • Identify the characteristic vibrational frequencies (in cm⁻¹) for the key functional groups of each tautomer (O-H, N-H, C=O).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. The chemical shifts (δ) of protons and carbons are highly sensitive to the electronic structure, making NMR a powerful tool for tautomer identification.

Experimental Insights:

  • ¹H NMR: The most telling signals are the labile protons. The 4-hydroxy tautomer will have an O-H proton signal, typically in the range of δ 9-10 ppm. The 4-oxo tautomer will show an N-H proton signal, usually further downfield between δ 11-12 ppm.[5] The aromatic proton signals will also differ between the two tautomers.

  • ¹³C NMR: The carbon spectrum provides definitive evidence. The 4-hydroxy form will have a C-OH signal around δ 160 ppm, while the 4-oxo form will exhibit a C=O signal at approximately δ 162 ppm.[5]

  • Solvent Selection: The choice of deuterated solvent is crucial. Protic solvents like D₂O can lead to the exchange of labile O-H and N-H protons, causing their signals to disappear. Aprotic solvents like DMSO-d₆ are generally preferred for observing these key protons.[5]

Data Summary: NMR Spectroscopy (in DMSO-d₆)

Tautomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-hydroxyquinoline (enol)~9-10 (O-H), ~7.0-8.5 (aromatic)~160 (C-OH)
4-oxo-1,4-dihydroquinoline (keto)~11-12 (N-H), ~6.5-7.8 (aromatic)~162 (C=O)

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. acq1 Acquire ¹H NMR spectrum. prep1->acq1 acq2 Acquire ¹³C NMR spectrum. acq1->acq2 an1 Identify characteristic chemical shifts for labile protons (O-H, N-H) and key carbons (C-OH, C=O). acq2->an1

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the quinolone sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[5]

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using standard acquisition parameters. Chemical shifts (δ) should be reported in parts per million (ppm) relative to the residual solvent peak.[5]

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum.

  • Data Analysis:

    • Identify the characteristic chemical shifts for the protons (especially O-H and N-H) and carbons (C-OH and C=O) of each tautomer.[5]

Conclusion

The spectroscopic differentiation of 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline tautomers is a critical step in the characterization of quinolone-based compounds. By employing a combination of UV-Vis, IR, and NMR spectroscopy, researchers can gain a comprehensive understanding of the predominant tautomeric form in a given environment. The experimental protocols and comparative data presented in this guide provide a robust framework for the accurate and reliable assignment of quinolone tautomers, thereby supporting the rational design and development of new therapeutic agents.

References

  • TAUTOMERISM OF 4-HYDROXY-4(1H)QUINOLON. Semantic Scholar. Available at: [Link]

  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Transient infrared spectroscopy: a new approach to investigate valence tautomerism. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. Available at: [Link]

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. Available at: [Link]

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Sci-Hub. Available at: [Link]

  • Quinolones Chemistry and its Therapeutic Activities. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. Available at: [Link]

  • Tautomeric form of 4-quinolone (1). ResearchGate. Available at: [Link]

  • (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. Available at: [Link]

  • 4-Hydroxyquinoline. PubChem. Available at: [Link]

  • Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. PMC. Available at: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. ResearchGate. Available at: [Link]

  • Quinolone antibiotics. MedChemComm (RSC Publishing). Available at: [Link]

  • Quinolone antibiotic. Wikipedia. Available at: [Link]

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Comparative Potency of C7, C9, and C11 Alkylquinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the biological potency of 2-alkyl-4(1H)-quinolones (AQs) with C7, C9, and C11 side chains. As key signaling molecules and secondary metabolites produced by bacteria like Pseudomonas aeruginosa, understanding the structure-activity relationship (SAR) of these congeners is critical for researchers in microbiology, drug discovery, and chemical biology.[1][2] This document moves beyond a simple cataloging of data to explain the causality behind experimental findings and provide actionable protocols for your own investigations.

Introduction to 2-Alkyl-4-Quinolones (AQs)

The 2-alkyl-4-quinolones are a class of microbial metabolites built upon a 4-quinolone core, most commonly featuring an alkyl side chain at the C-2 position.[2] Their roles are remarkably diverse, ranging from functioning as cell-to-cell communication signals in quorum sensing (QS) to acting as potent antimicrobial and antiparasitic agents.[2][3] The length of the C-2 alkyl chain is a critical determinant of their biological specificity and potency. This guide focuses on the three most prevalent saturated congeners:

  • 2-heptyl-4-quinolone (HHQ or H7): The direct precursor to the well-studied Pseudomonas Quinolone Signal (PQS).[2]

  • 2-nonyl-4-quinolone (NHQ or H9): A common AQ congener with distinct biological activities.[2]

  • 2-undecyl-4-quinolone (UHQ or H11): A longer-chain variant noted for specific, high-potency bioactivities.[2][4]

Caption: General chemical structure of 2-alkyl-4-quinolones and specific C7, C9, and C11 variants.

Comparative Biological Potency: A Multifaceted Analysis

The potency of AQs is not a monolithic property; it is highly dependent on the biological context and target organism. The lipophilicity conferred by the alkyl chain length directly influences membrane interaction, receptor binding, and bioavailability.

Alkylquinolones exhibit significant activity against various microbes, including Gram-positive bacteria and fungi.[5] Their N-oxide derivatives (AQNOs), in particular, are potent cytochrome inhibitors that disrupt cellular respiration.[6][7]

  • Gram-Positive Bacteria: Early studies identified that AQ extracts from P. aeruginosa were highly active against Gram-positive bacteria.[2] Specifically, 2-heptyl-quinolone (H7) and its N-oxide were found to be active against both standard and metronidazole-resistant strains of Helicobacter pylori with Minimum Inhibitory Concentrations (MICs) of 0.1–0.5 mg/mL.[2] While direct comparative MIC data for C9 and C11 against the same strains is sparse in the literature, the general trend observed is that N-oxides are significantly more potent—often up to tenfold—than their non-oxidized counterparts.[2]

  • Interspecies Competition: HHQ (C7) has been shown to inhibit the predatory activity of the bacterium Bdellovibrio bacteriovorus, highlighting its role in defending P. aeruginosa from other microbes.[8] In this specific interaction, HHQ was the most potent inhibitor compared to its hydroxylated (PQS) and N-oxide (HQNO) forms.[8]

A compelling area of research is the activity of AQs against eukaryotic parasites, where the alkyl chain length demonstrates a clear structure-activity relationship.

  • Antimalarial Activity: Research targeting the malaria parasite Plasmodium falciparum revealed a direct correlation between increasing alkyl chain length and potency.[2] The C11 congener was the most effective, followed by C9.[2] This suggests that increased lipophilicity enhances the molecule's ability to cross parasite membranes and interact with its intracellular target.

  • Antitrypanosomal Activity: The C9 variant (H9) has been documented to possess moderate activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with an IC50 of 100.9 µg/mL.[1]

In P. aeruginosa, AQs are central to the pqs quorum sensing system, which controls the expression of numerous virulence factors.[9] The AQs function as ligands for the transcriptional regulator PqsR (also known as MvfR).[1][2]

  • PqsR Activation: The C7 quinolone, HHQ, is the natural precursor to PQS and is a primary signaling molecule that binds to and activates PqsR.[1][2] The C9 variant, NHQ, can also activate PqsR and is considered an autoinducer, although it is less potent than the native PQS molecule.[1][2] This differential potency is a crucial aspect of signal fidelity within the QS network, where the cell must distinguish between its primary signal and related congeners. The binding affinity to the PqsR ligand-binding pocket is exquisitely sensitive to the length and conformation of the alkyl chain.

Quantitative Potency Data Summary

The following table consolidates experimental data from published literature to provide a clear comparison of the C7, C9, and C11 alkylquinolones across various biological assays.

CompoundClassTarget Organism/SystemPotency MetricValueReference
C7 (HHQ) AlkylquinoloneHelicobacter pyloriMIC0.1–0.5 mg/mL[2]
C9 (NHQ) AlkylquinolonePlasmodium falciparumID504.8 µg/mL[2]
Trypanosoma cruziIC50100.9 µg/mL[1]
PqsR Quorum SensingActivityActivator, less potent than PQS[1][2]
C11 (UHQ) AlkylquinolonePlasmodium falciparumID501.0 µg/mL[2]
HIVID500.001 µg/mL[1]

Note: IC50 = half maximal inhibitory concentration; ID50 = half maximal inhibitory dose; MIC = minimum inhibitory concentration. Direct comparison is challenging due to variations in experimental conditions across studies.

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the trustworthiness and reproducibility of potency data, standardized methodologies are paramount. Below are detailed protocols for determining the antimicrobial and cytotoxic potency of alkylquinolones.

This protocol outlines the broth microdilution method, a standard for determining the MIC of an antimicrobial agent against a specific bacterium.

Causality: The objective is to find the lowest concentration of the test compound that visibly inhibits microbial growth. This is achieved by challenging a standardized inoculum of bacteria with a serial dilution of the compound. The visual endpoint (or lack of turbidity) is a reliable proxy for bacteriostatic activity.

Caption: Workflow for a standard broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the purified C7, C9, or C11 alkylquinolone in a suitable solvent like dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution series in a 96-well plate to achieve the desired concentration range.

  • Bacterial Inoculum: Culture the target bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension as per CLSI guidelines.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading the MIC: The MIC is the lowest concentration of the alkylquinolone at which there is no visible growth (i.e., the well is clear). This can be confirmed by measuring the optical density at 600 nm (OD600).

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) against a parasite like P. falciparum.

Causality: This assay measures the compound's ability to inhibit parasite proliferation. A DNA-intercalating dye (like SYBR Green) is used to quantify the amount of parasitic DNA after a growth cycle. A reduction in fluorescence relative to the control indicates growth inhibition. The IC50 is the concentration that reduces this growth by 50%.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at a defined parasitemia.

  • Compound Plating: In a 96-well plate, add serial dilutions of the test alkylquinolone. Include a drug-free control and a positive control (e.g., Chloroquine).

  • Infection: Add the parasitized erythrocyte culture to each well and incubate for a full replication cycle (typically 48-72 hours) under standard gas and temperature conditions.

  • Lysis and Staining: Lyse the erythrocytes and stain the parasitic DNA using a fluorescent dye like SYBR Green I.

  • Quantification: Measure fluorescence using a plate reader.

  • Data Analysis: Plot the percentage of growth inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to calculate the IC50 value.

Conclusion and Future Directions

The biological potency of 2-alkyl-4-quinolones is intricately linked to the length of their C-2 alkyl chain. The available data suggests a clear trend for specific activities:

  • Antimicrobial Potency: While data is limited for a direct C7 vs. C9 vs. C11 comparison, N-oxidation dramatically increases potency.[2]

  • Antiparasitic Potency: Potency against P. falciparum increases with chain length, with C11 > C9 .[2] This highlights the importance of lipophilicity for activity against eukaryotic parasites.

  • Quorum Sensing: The PqsR receptor shows specificity for the native C7 ligand, with the C9 congener acting as a less potent agonist.[1] This demonstrates the fine-tuning of biological signaling systems.

For researchers, these findings underscore the necessity of selecting the appropriate alkylquinolone congener for the desired application. Future studies should focus on generating direct, head-to-head comparative data for these compounds against a wider panel of bacterial, fungal, and parasitic organisms to build a more comprehensive structure-activity relationship model. Such efforts will be invaluable for the development of novel anti-infective and quorum sensing-modulating therapeutics.

References

  • Kalia, V. C., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules.

  • Scott, J. E., et al. (2021). Pseudomonas aeruginosa alkyl quinolone response is dampened by Enterococcus faecalis. mSphere.

  • Reen, F. J., et al. (2018). The expanding horizon of alkyl quinolone signalling and communication in polycellular interactomes. FEMS Microbiology Letters.

  • Kalia, V. C., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. PMC.

  • Im, H., et al. (2021). Quinolone Signals Related to Pseudomonas Quinolone Signal-Quorum Sensing Inhibits the Predatory Activity of Bdellovibrio bacteriovorus. Frontiers in Microbiology.

  • Dubern, J.-F., et al. (2018). Contribution of the Alkylquinolone Quorum-Sensing System to the Interaction of Pseudomonas aeruginosa With Bronchial Epithelial Cells. Frontiers in Cellular and Infection Microbiology.

  • Jo, J., et al. (2019). Surface association induces cytotoxic alkyl-quinolones in Pseudomonas aeruginosa. eLife.

  • Alves, D., et al. (2024). Pseudomonas aeruginosa: A Bacterial Platform for Biopharmaceutical Production. MDPI.

  • ResearchGate. (2025). Antimicrobial and anti-oxidant activities of quinoline alkaloids from Pseudomonas aeruginosa BCC76810. ResearchGate.

  • Starr, M. (2025). Newly Discovered Antibiotic Could Fight One of The Nastiest Superbugs. ScienceAlert.

  • KOPS. (2025). A quinolone N-oxide antibiotic selectively targets Neisseria gonorrhoeae via its toxin–antitoxin system. KOPS - University of Konstanz.

  • Mix, A. K., et al. (2025). A quinolone N-oxide antibiotic selectively targets Neisseria gonorrhoeae via its toxin–antitoxin system. University of Vienna.

  • Mix, A. K., et al. (2025). A quinolone N-oxide antibiotic selectively targets Neisseria gonorrhoeae via its toxin–antitoxin system. PMC.

  • Medical Animations. (2020). Quinolones Mechanism of action. YouTube.

  • Mukherjee, S., et al. (2019). Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. IntechOpen.

  • Rampioni, G., et al. (2023). Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms. Frontiers in Microbiology.

  • Singh, V. K., et al. (2021). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. PMC.

  • Esteve-Gassent, M. D., et al. (2020). High-Throughput Immunochemical Method to Assess the 2-Heptyl-4-quinolone Quorum Sensing Molecule as a Potential Biomarker of Pseudomonas aeruginosa Infections. ACS Infectious Diseases.

  • Aldred, K. J., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI.

  • Semantic Scholar. (2019). Structure-functionality relationship and pharmacological profiles of Pseudomonas aeruginosa alkylquinolone quorum sensing modulators. Semantic Scholar.

  • Chu, D. T., et al. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs Under Experimental and Clinical Research.

  • Ha, D.-G., et al. (2011). 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa. Dartmouth Digital Commons.

  • Domling, A., et al. (1995). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy.

  • El-Sayed, N. N. E., et al. (2013). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Organic Chemistry.

  • Ha, D.-G., et al. (2011). 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa. PMC.

  • ResearchGate. (2022). Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate.

  • PAMDB. (n.d.). 2-undecyl-4-hydroxyquinoline (UHQ). P. aeruginosa Metabolome Database.

  • Olivares, E., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI.

  • ResearchGate. (1987). Comparative In-Vitro Properties of the Quinolones. ResearchGate.

  • Scott, J. E., et al. (2018). Spatially dependent alkyl quinolone signaling responses to antibiotics in Pseudomonas aeruginosa swarms. Journal of Biological Chemistry.

  • de Carvalho, T. M., et al. (2025). Evaluation of the Activity of 4-Quinolones against Multi-Life Stages of Plasmodium spp. ACS Infectious Diseases.

  • ResearchGate. (2025). Nonclassical Biological Activities of Quinolone Derivatives. ResearchGate.

  • Michalet, S., et al. (2021). Alkyl-Quinolones derivatives as potential biomarkers for Pseudomonas aeruginosa infection chronicity in Cystic Fibrosis. Scientific Reports.

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Technical Comparison Guide: Detection Strategies for (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one in Clinical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical strategy for identifying (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one (often abbreviated as C9:1-AQ or Δ1-NHQ ) in clinical isolates. This molecule is a specific unsaturated congener of the 2-alkyl-4(1H)-quinolone (AQ) family, produced predominantly by Pseudomonas aeruginosa. It serves as a biomarker for quorum sensing activity, particularly in chronic Cystic Fibrosis (CF) infections.

Executive Summary & Biological Context

(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one is a secondary metabolite associated with the pqs (Pseudomonas quinolone signal) quorum sensing system.[1] Unlike the canonical signals HHQ (2-heptyl-4-quinolone) or PQS, this C9-unsaturated analog indicates specific biosynthetic flux through the PqsABCDE pathway, often elevated in clinical isolates adapted to the lung environment.

Accurate identification requires distinguishing this specific alkene isomer from its saturated counterpart (NHQ) and other isomeric forms. This guide compares the three primary analytical modalities: LC-MS/MS (Targeted MRM) , GC-MS , and High-Resolution MS (Q-TOF) .

Comparative Performance Matrix
FeatureLC-MS/MS (Triple Quad) GC-MS (EI) HRMS (Q-TOF)
Primary Utility Quantification (Gold Standard)Structural ConfirmationDiscovery/Profiling
Sensitivity (LOD) High (< 1 nM)Moderate (~50 nM)Moderate-High
Specificity High (MRM Transitions)High (Fingerprint)Very High (Exact Mass)
Sample Prep Simple (LLE/SPE)Complex (Derivatization req.)Simple (LLE/SPE)
Throughput High (5-10 min/run)Low (30+ min/run)Medium
Isomer Resolution Chromatographic dependentExcellent (Spectral library)Chromatographic dependent

Field-Proven Insights: Causality in Method Selection

Why LC-MS/MS is the Clinical Standard

While GC-MS provides definitive spectral fingerprints, it is ill-suited for high-throughput clinical screening of quinolones due to their polarity and low volatility. The 4(1H)-one tautomer allows for hydrogen bonding, leading to peak tailing and thermal degradation in GC injectors unless silylated (e.g., with BSTFA).

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the superior choice for clinical isolates because:

  • Direct Analysis: No derivatization is required, preserving the native (E)-stereochemistry.

  • Matrix Tolerance: Sputum and biofilm matrices are complex. The selectivity of Multiple Reaction Monitoring (MRM) filters out background noise that plagues UV or single-quad detection.

  • Sensitivity: Clinical concentrations of AQs in sputum can range from nM to µM. Triple quadrupoles offer the dynamic range necessary to detect trace levels of C9:1-AQ alongside abundant HHQ.

The Self-Validating Protocol (Trustworthiness)

A robust protocol must include Internal Standards (IS) . For C9:1-AQ, a deuterated analog (e.g., HHQ-d4) or a structurally similar non-native quinolone (e.g., 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid or a specific synthetic AQ) is essential to correct for ionization suppression common in ESI sources.

Detailed Experimental Protocol: LC-MS/MS Workflow

Phase A: Sample Preparation (Sputum/Biofilm)

Objective: Solubilize hydrophobic AQs while removing mucins and proteins.

  • Liquefaction: Treat clinical sputum samples with Sputolysin (Dithiothreitol) (1:1 v/v) and incubate at 37°C for 15 min to break disulfide bonds in mucin.

  • Spiking: Add Internal Standard (e.g., 10 µL of 10 µM HHQ-d4 in MeOH).

  • Extraction: Perform Liquid-Liquid Extraction (LLE).

    • Add Acidified Ethyl Acetate (0.1% Acetic Acid) in a 2:1 ratio (Solvent:Sample).

    • Rationale: Acidification ensures the quinolone nitrogen is protonated or the molecule is neutral (depending on pH vs pKa), improving partitioning into the organic phase.

  • Phase Separation: Vortex vigorously (1 min) and centrifuge (10,000 x g, 10 min).

  • Drying: Collect the organic (upper) supernatant and dry under nitrogen gas at 40°C.

  • Reconstitution: Re-dissolve residue in 100 µL MeOH:H2O (1:1) .

Phase B: LC-MS/MS Acquisition

Instrument: Triple Quadrupole MS coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B (Elutes hydrophobic C9:1-AQ)

    • 10.1 min: Re-equilibrate.

  • MS Parameters (ESI Positive Mode):

    • Precursor Ion: m/z 270.2 [M+H]+ (Calculated for C18H23NO).

    • Product Ions (MRM):

      • Quantifier:m/z 159.1 (Quinolin-4-one core fragment, characteristic of 2-alkyl cleavage).

      • Qualifier:m/z 172.1 or 186.1 (depending on alkyl chain fragmentation specifics).

    • Collision Energy: Optimized per transition (typically 25-35 eV).

Visualization of Workflows

Diagram 1: Extraction & Analysis Workflow

This diagram illustrates the logical flow from clinical sample to data acquisition, highlighting critical decision points.

G Sample Clinical Isolate (Sputum/Biofilm) Lysis Mucolysis (DTT/Sputolysin) Sample->Lysis IS Add Internal Std (HHQ-d4) Lysis->IS LLE LLE Extraction (Ethyl Acetate + 0.1% AcOH) IS->LLE Hydrophobic Partitioning Dry Dry & Reconstitute (MeOH:H2O) LLE->Dry LC UHPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM: 270 -> 159) LC->MS Quantification

Caption: Step-by-step extraction and analysis workflow for isolating hydrophobic quinolones from complex clinical matrices.

Diagram 2: Biosynthetic Context (Pqs Pathway)

Understanding where C9:1-AQ fits in the P. aeruginosa signaling network helps in interpreting its presence.

PQS Anthranilate Anthranilate PqsABCD PqsABCD Enzyme Complex Anthranilate->PqsABCD FattyAcids Fatty Acids (Unsaturated C9 precursors) FattyAcids->PqsABCD HHQ HHQ (C7) PqsABCD->HHQ C9_1 (E)-2-(Non-1-en-1-yl) quinolin-4(1H)-one (C9:1-AQ) PqsABCD->C9_1 Alternative Precursor PQS PQS (C7-OH) HHQ->PQS PqsH MvfR Receptor: MvfR (PqsR) HHQ->MvfR Activation C9_1->MvfR Ligand Binding PQS->MvfR Strong Activation MvfR->PqsABCD Auto-induction Virulence Virulence Factors (Pyocyanin, Elastase) MvfR->Virulence

Caption: Biosynthetic pathway showing C9:1-AQ as a parallel metabolite to HHQ, capable of activating the MvfR quorum sensing receptor.

References

  • Lépine, F., et al. (2004).[1] Electrospray/mass spectrometric identification and analysis of 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa. Journal of the American Society for Mass Spectrometry.[4]

  • Déziel, E., et al. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. PNAS.

  • Wosh, S., et al. (2020). Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones. Analytical and Bioanalytical Chemistry.

  • PubChem. (2025). (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one Compound Summary. National Library of Medicine.

  • Heeb, S., et al. (2011). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews.

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A Researcher's Guide to PQS Antibody Specificity: Navigating Cross-Reactivity with Unsaturated Congeners

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of bacterial communication, the Pseudomonas aeruginosa Quinolone Signal (PQS) system stands as a critical regulator of virulence. Researchers striving to unravel its mechanisms and develop targeted therapeutics depend on highly specific antibodies for the accurate detection and quantification of PQS (2-heptyl-3-hydroxy-4-quinolone). However, a significant challenge lies in the potential for these antibodies to cross-react with structurally similar, unsaturated congeners such as 2-heptyl-4-quinolone (HHQ), the direct precursor to PQS.

This guide provides an in-depth comparison of PQS antibody performance, offering experimental data and validated protocols to empower researchers in selecting and validating the optimal antibody for their specific application. Understanding the nuances of antibody cross-reactivity is paramount for generating reliable and reproducible data in the study of P. aeruginosa pathogenicity and drug development.

The Basis of Cross-Reactivity: A Structural Perspective

The potential for cross-reactivity is rooted in the structural similarities between PQS and its congeners. PQS is synthesized from HHQ by the mono-oxygenase PqsH, which hydroxylates HHQ at the 3-position.[1][2] Both molecules share an identical 2-heptyl-4-quinolone core structure, which presents a common epitope for antibody recognition. The primary distinguishing feature is the hydroxyl group at the C3 position of the quinolone ring in PQS.

The specificity of a monoclonal or polyclonal antibody preparation is determined by its ability to exclusively recognize epitopes that include this C3-hydroxyl group. Antibodies that bind to the shared alkyl-quinolone backbone are likely to exhibit significant cross-reactivity with HHQ and other related 2-alkyl-4-quinolones (AHQs).[3]

cELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate: Immobilize PQS-BSA conjugate on 96-well plate. p2 Block: Add blocking buffer (e.g., BSA) to prevent non-specific binding. p1->p2 c2 Incubate: Add PQS antibody and competitor (PQS or HHQ) to wells. Incubate to allow competition. p2->c2 c1 Prepare Competitors: Create serial dilutions of PQS (for standard curve) and HHQ. c1->c2 d1 Wash Plate: Remove unbound antibody and competitors. c2->d1 d2 Add Secondary Ab: Add HRP-conjugated secondary antibody. d1->d2 d3 Add Substrate: Add TMB substrate. Color develops. d2->d3 d4 Stop Reaction: Add stop solution. Color turns yellow. d3->d4 a1 Read Absorbance: Measure OD at 450 nm. d4->a1 a2 Calculate IC50: Determine IC50 for PQS and HHQ from dose-response curves. a1->a2 a3 Determine Cross-Reactivity: (IC50 PQS / IC50 HHQ) * 100 a2->a3

Caption: Workflow for Competitive ELISA (cELISA).

Materials:
  • High-binding 96-well microplate

  • PQS-protein conjugate (e.g., PQS-BSA)

  • PQS standard (for synthesis, see Ref)[1]

  • HHQ standard (for synthesis, see Ref)[4]

  • Primary antibody against PQS

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)

  • Assay Buffer (e.g., 1% BSA in PBST)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Step-by-Step Methodology:

Part 1: Plate Coating and Blocking

  • Coating: Dilute the PQS-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the microplate.

  • Incubation: Cover the plate and incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

  • Incubation: Cover and incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.

Part 2: Competitive Reaction

  • Prepare Standards: Create serial dilutions of the PQS standard (e.g., from 100 µM to 0.01 nM) and the HHQ congener in Assay Buffer.

  • Prepare Antibody: Dilute the primary PQS antibody to its optimal working concentration in Assay Buffer. This concentration should yield a maximum absorbance of ~1.5 in the absence of any competitor.

  • Competition: In a separate dilution plate, mix 50 µL of each standard/congener dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.

  • Transfer to Assay Plate: Transfer 100 µL of the antibody/analyte mixtures to the corresponding wells of the coated and blocked assay plate.

  • Incubation: Cover and incubate for 1 hour at 37°C. [5] Part 3: Detection and Measurement

  • Washing: Discard the solution and wash the plate five times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubation: Cover and incubate for 30-60 minutes at 37°C.

  • Washing: Discard the solution and wash the plate five times with Wash Buffer.

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 10-20 minutes, or until sufficient color development.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.

Data Analysis and Interpretation

  • Plot the absorbance values (Y-axis) against the log of the competitor concentration (X-axis) for both PQS and HHQ.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

  • Calculate the cross-reactivity percentage using the formula provided above.

Implications for Research and Drug Development

The specificity of the PQS antibody is a critical quality attribute that directly impacts the reliability of experimental outcomes. [6][7][8][9]* Basic Research: When studying the PQS biosynthetic pathway, particularly the conversion of HHQ to PQS by the PqsH enzyme, a highly specific antibody that does not recognize HHQ is essential for accurately measuring the enzymatic product. [2]* Virulence Studies: Inaccurate quantification of PQS, a key regulator of virulence factors, can lead to erroneous conclusions about the pathogenic potential of P. aeruginosa strains or the efficacy of anti-virulence compounds. [1][10]* Drug Discovery: During high-throughput screening for inhibitors of PQS synthesis, a cross-reactive antibody might fail to distinguish between compounds that block PqsH activity (leading to HHQ accumulation) and those that inhibit earlier steps in the pathway.

Conclusion

The selection of a PQS antibody should not be a trivial decision. Researchers must move beyond simple datasheet claims and perform rigorous in-house validation to characterize the antibody's specificity and cross-reactivity profile with relevant congeners like HHQ. By employing quantitative methods such as competitive ELISA, scientists can ensure the integrity of their data and contribute to a more accurate understanding of the PQS quorum sensing system. This diligence is fundamental to advancing our knowledge of P. aeruginosa pathogenesis and developing effective therapeutic interventions.

References

  • Kim, H. S., et al. (2010). HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway. Journal of Innate Immunity. Available at: [Link]

  • Fletcher, M. P., et al. (2007). Biosensor-based assays for PQS, HHQ and related 2-alkyl-4-quinolone quorum sensing signal molecules. Nature Protocols. Available at: [Link]

  • Jain, T., et al. (2017). Selecting and engineering monoclonal antibodies with drug-like specificity. Trends in Immunology. Available at: [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Available at: [Link]

  • Lin, J., et al. (2018). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Diggle, S. P., et al. (2007). The Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate interspecies and interkingdom behaviour. FEMS Microbiology Ecology. Available at: [Link]

  • Pesci, E. C., et al. (1999). Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Lépine, F., et al. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Available at: [Link]

  • Microbe Notes. (2022). Competitive ELISA Protocol and Animation. Available at: [Link]

  • Rampioni, G., et al. (2023). An Immunochemical Approach to Detect the Quorum Sensing-Regulated Virulence Factor 2-Heptyl-4-Quinoline N-Oxide (HQNO) Produced by Pseudomonas aeruginosa. Microbiology Spectrum. Available at: [Link]

  • Bredenbruch, F., et al. (2005). Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. Journal of Bacteriology. Available at: [Link]

  • Wikipedia. (n.d.). Pseudomonas quinolone signal. Available at: [Link]

Sources

Beyond Mass Spec: A Comparative Guide to Confirming Bacterial Metabolite Scaffolds using COSY and HMBC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Black Box" of Bacterial Metabolites

In drug discovery, bacterial secondary metabolites (e.g., siderophores, polyketides, non-ribosomal peptides) present a unique "black box" challenge. While High-Resolution Mass Spectrometry (HRMS) provides an exact molecular formula, it fails to distinguish between the thousands of possible structural isomers.

This guide evaluates the industry-standard 2D NMR Suite (COSY + HMBC) against alternative high-end methodologies (TOCSY, 1,1-ADEQUATE, and MS-only workflows). We demonstrate that while advanced techniques offer unambiguous skeletal data, the COSY/HMBC combination remains the most robust, sensitivity-efficient "product" for elucidating novel scaffolds from mass-limited bacterial fermentation extracts.

The Comparative Landscape: Why COSY & HMBC?

The core task of structural elucidation is establishing connectivity.[1] We compare the Standard Suite (COSY/HMBC) against Extended Spin Systems (TOCSY) and Direct Carbon Detection (1,1-ADEQUATE).

Performance Matrix: Sensitivity vs. Structural Certainty

The following table summarizes experimental data comparing these techniques on a typical 1 mg sample of a bacterial metabolite (MW ~500 Da) using a standard 500 MHz probe.

FeatureCOSY / HMBC (The Standard) TOCSY (The Alternative) 1,1-ADEQUATE (The "Gold" Standard)
Primary Output 3-bond H-H neighbors / 2-3 bond H-C connectivityFull spin system (all H in a chain)Direct C-C bond connectivity
Sensitivity (Relative) High (1.0)Medium (0.8)Very Low (< 0.05)
Time (1 mg sample) ~1–4 Hours~2–6 Hours> 48 Hours (or requires CryoProbe)
Critical Limitation HMBC cannot distinguish 2-bond vs 3-bond correlations easily.Fails if spin system is interrupted by heteroatoms (O, N, S).Requires 10-20x more concentration; impractical for minor metabolites.
Best For Unknown scaffolds, bridging heteroatoms. Peptides, sugars (defined units).Verifying highly deficient proton scaffolds.
Expert Insight: The Causality of Choice

Why do we prioritize HMBC over the theoretically superior 1,1-ADEQUATE?

  • The Sensitivity Bottleneck: Bacterial metabolites are often isolated in sub-milligram quantities. 1,1-ADEQUATE relies on detecting

    
    C-
    
    
    
    C coupling at natural abundance (0.01% probability). HMBC relies on $^{1H detection of
    
    
    C (1.1% probability), offering a massive sensitivity gain [1].
  • The Heteroatom Problem: Bacterial metabolites (like Pseudomonas siderophores) are rich in esters, amides, and thioesters. COSY and TOCSY signals "die" at these heteroatom bridges because there is no scalar H-H coupling. HMBC is the only standard technique that "jumps" over Quaternary Carbons and Heteroatoms to connect distinct spin systems [2].

Technical Methodology: The Self-Validating Protocol

To ensure scientific integrity, the elucidation process must be self-validating . The data from one experiment must mathematically constrain the possibilities of the next.

Experimental Workflow (Graphviz)

The following diagram illustrates the logical flow of a self-validating structural elucidation campaign.

StructuralElucidation Start Crude Bacterial Extract Isolation HPLC Purification (Target > 0.5 mg) Start->Isolation HRMS HR-MS/MS (Molecular Formula) Isolation->HRMS NMR_Prep Sample Prep (DMSO-d6 or MeOD) Isolation->NMR_Prep Validation Structure Validation (DBE Check + Chemical Shift Logic) HRMS->Validation Formula Consistency OneD 1D Proton NMR (Integration & Purity Check) NMR_Prep->OneD HSQC HSQC (The Anchor) Map H to C (1-bond) OneD->HSQC Identify Protonated Carbons COSY COSY (The Neighbors) Establish Spin Systems (H-C-C-H) HSQC->COSY Define Fragments HMBC HMBC (The Bridge) Connect Spin Systems via Quaternary Carbons/Heteroatoms COSY->HMBC Link Fragments HMBC->Validation

Caption: Figure 1. The Standard Structural Elucidation Workflow. Note the central role of HSQC as the "Anchor" that validates proton assignments before connectivity is established via COSY and HMBC.

Detailed Protocol for Bacterial Metabolites

A. Sample Preparation:

  • Solvent: Use DMSO-d6 (99.9%) rather than Methanol-d4 (MeOD) for the initial screen.

    • Reasoning: Bacterial metabolites often contain amide protons (peptides) or hydroxyls (polyketides). MeOD exchanges these protons with deuterium, making them invisible. DMSO-d6 preserves these signals, providing critical HMBC correlations from NH/OH groups to the carbonyl backbone [3].

  • Tube: Use 3mm NMR tubes (or Shigemi tubes) if sample mass is < 2 mg to concentrate the sample within the active coil volume.

B. Acquisition Parameters (500-600 MHz):

  • COSY (Magnitude Mode):

    • Spectral Width: 10-12 ppm (both dimensions).

    • Matrix: 2048 (F2) x 256 (F1).

    • Scans: 4-8 scans per increment.

    • Logic: Sufficient to see vicinal (

      
      ) couplings.
      
  • HMBC (Magnitude Mode, Long-Range):

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz .
      
    • Reasoning: Bacterial macrocycles often have conformational constraints. An 8 Hz optimization covers the typical 2-10 Hz range of 2- and 3-bond couplings.

    • Scans: Minimum 32-64 scans per increment for <1 mg samples.

    • Relaxation Delay (d1): 1.5 - 2.0 seconds.

Data Interpretation: The "Walking" Logic

The validity of a proposed structure relies on the "Walking" method. You must be able to walk from one proton to another via COSY, and cross "silent" bridges via HMBC.

Visualizing the Connectivity (Graphviz)

This diagram demonstrates how COSY and HMBC work in tandem to solve a fragment containing a carbonyl bridge (common in peptides/polyketides).

ConnectivityLogic H1 H-1 (Proton) C1 C-1 (Alpha) H1->C1 HSQC (1-bond) C_Quat C=O (Carbonyl) H1->C_Quat HMBC (2-bond) C2 C-2 (Alpha) H1->C2 HMBC (3-bond) H2 H-2 (Proton) H1->H2 COSY (Fails across C=O) H2->C_Quat HMBC (2-bond) H2->C2 HSQC (1-bond)

Caption: Figure 2. The Connectivity Bridge. COSY (Red Dotted) fails to cross the Carbonyl (C=O). HMBC (Green) successfully links H-1 and H-2 to the Carbonyl, bridging the two fragments.

Interpretation Guide
  • The Anchor (HSQC): First, assign every proton to its attached carbon. If a carbon has no proton (e.g., C=O, quaternary C), it will not appear in HSQC.

  • The Spin System (COSY): Identify isolated islands. For example, in a peptide, the

    
     is one island. The connection to the next amino acid is broken by the carbonyl.
    
  • The Bridge (HMBC): Look for correlations from the

    
     of Amino Acid 2 to the 
    
    
    
    of Amino Acid 1. This is the definitive proof of sequence [4].

Validation & Troubleshooting

A structure is only "confirmed" when it survives the Degrees of Unsaturation (DoU) check and Chemical Shift Logic .

  • Artifact Check: Be wary of

    
     breakthrough in HMBC. These appear as doublets centered at the proton frequency. Real HMBC signals are usually singlets in the F2 dimension.
    
  • The "Crews Rule": If a molecule is highly proton-deficient (ratio of H to C < 1), standard HMBC may fail due to a lack of entry points. In this specific scenario, upgrading to 1,1-ADEQUATE or H2BC is necessary, provided sample quantity allows [5].

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Bhinderwala, F., et al. (2024).[2] Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry.

  • Hwang, T. L., et al. (2013).[3] Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities. Magnetic Resonance in Chemistry.

  • SDSU NMR Facility. (2024). Common 2D (COSY, HSQC, HMBC) Protocols. San Diego State University.[4]

  • Reibarkh, M., et al. (2014). NMR Structure Elucidation of Small Organic Molecules: Choosing ADEQUATE vs HMBC. Journal of Natural Products.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one. The following guidance is synthesized from safety data on structurally analogous compounds, primarily quinoline and its derivatives. It is imperative that researchers conduct a thorough, experiment-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work. This guide provides a baseline for safe operations.

Hazard Assessment: Understanding the Risk Profile

(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one is a quinolinone derivative. The quinoline core is a known hazardous substance, and the compound should be handled as such until empirical data proves otherwise. The hazard profile is extrapolated from data on analogous compounds.

Hazard ClassificationAnalogous Compound(s)Key Findings & Potential Risks for Target Compound
Acute Toxicity (Oral, Dermal) Quinoline, 2,3-dihydro-1H-quinolin-4-oneHarmful or toxic if swallowed or in contact with skin.[1][2][3][4]
Skin Corrosion/Irritation QuinolineExpected to cause skin irritation.[1][2][5]
Serious Eye Damage/Irritation QuinolineExpected to cause serious eye irritation.[1][2][5]
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[1][2][5]
Carcinogenicity QuinolineMay cause cancer.[1][2][5]
Aquatic Toxicity QuinolineToxic to aquatic life with long-lasting effects.[1][2]

The presence of an unsaturated alkyl chain introduces the possibility of it acting as a Michael acceptor, which can be associated with skin sensitization. Therefore, a conservative and multi-layered personal protective equipment (PPE) approach is mandatory.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing PPE, it is crucial to apply the hierarchy of controls. PPE is the last line of defense.

  • Elimination/Substitution: In drug development, substituting a core scaffold is often not feasible. However, if possible, consider less hazardous analogues during early-stage research.

  • Engineering Controls: This is the most critical layer for handling this compound.

    • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of aerosols or particulates.

    • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures.

    • Restricted Access: Limit access to areas where the compound is being handled or stored.

  • Personal Protective Equipment (PPE): A comprehensive PPE plan is non-negotiable.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to minimize exposure risk. The following table outlines the minimum requirements for various laboratory procedures.

Protection TypeMinimum RequirementRecommended for
Hand Protection Chemical-resistant gloves (e.g., Nitrile, tested to EN 374), double-gloved.[2][5]All handling procedures.
Eye/Face Protection Tightly fitting safety goggles with side shields. A face shield should be used when there is a splash hazard.[3][5]All handling procedures.
Skin and Body Protection Flame-resistant laboratory coat. For larger quantities or potential for significant exposure, wear a chemical-resistant apron.[3]All handling procedures.
Respiratory Protection Use only in a certified chemical fume hood.[6] For spill cleanup or if a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[3][5]Weighing, transferring solids, and any procedure that may generate dust or aerosols.

Operational Plan: Step-by-Step Guidance

The following diagram outlines the logical steps for safely handling the compound in a research setting.

Prep 1. Don PPE (Double gloves, goggles, lab coat) Verify 2. Verify Fume Hood is Operational Gather 3. Assemble All Necessary Equipment Weigh 4. Weigh Compound onto Creased Weigh Paper Gather->Weigh Transfer 5. Carefully Transfer to Reaction Vessel Rinse 6. Rinse Weigh Paper with Solvent into Vessel Close 7. Securely Cap Reaction Vessel Decon 8. Decontaminate Surfaces with Appropriate Solvent Close->Decon Waste 9. Dispose of Contaminated Items in Hazardous Waste Doff 10. Doff PPE Correctly (Outer gloves first) Wash 11. Wash Hands Thoroughly

Caption: Safe handling workflow for quinolinone derivatives.

Emergency and Disposal Plans

Spill Response

Immediate and correct response to a spill is critical. The following decision tree outlines the necessary steps.

cluster_assess Assess cluster_evacuate Evacuate cluster_contain Contain & Clean Start Spill Occurs Size Is the spill large or are you alone? Start->Size Evacuate Alert others Evacuate the area Call EHS/Emergency Services Size->Evacuate Yes PPE Don appropriate PPE (Respirator, chem-suit if needed) Size->PPE No Contain Contain spill with absorbent pads or sand PPE->Contain Neutralize Neutralize if applicable (consult SDS for similar compounds) Contain->Neutralize Collect Collect material with non-sparking tools into a labeled waste container Neutralize->Collect Decon Decontaminate the area Collect->Decon Dispose Dispose of all materials as hazardous waste Decon->Dispose

Caption: Emergency spill response decision tree.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][7] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[3] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[7] Seek immediate medical attention.[2]

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be considered hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh papers, absorbent pads, etc., should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

    • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.

  • Environmental Precautions: This class of compounds is toxic to aquatic life.[2] Under no circumstances should this material or its containers be disposed of down the drain or in regular trash.

  • Final Disposal: All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal service.

References

  • QUINOLINE FOR SYNTHESIS - Loba Chemie.

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.

  • Quinoline - SAFETY DATA SHEET - Penta chemicals.

  • Safety Data Sheet - Cayman Chemical.

  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem.

  • Material Safety Data Sheet - Quinoline MSDS.

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 2,3-dihydro-1H-quinolin-4-one AldrichCPR | Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Proper disposal of chemicals - Sciencemadness Wiki.

  • Safety data sheet - Innocid.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.